molecular formula C12H10Cl2FN B1430401 3-(3-Chloro-5-fluorophenyl)aniline, HCl CAS No. 1355247-37-8

3-(3-Chloro-5-fluorophenyl)aniline, HCl

Cat. No.: B1430401
CAS No.: 1355247-37-8
M. Wt: 258.12 g/mol
InChI Key: GJUJJAAMLXQNPN-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)aniline, HCl is a useful research compound. Its molecular formula is C12H10Cl2FN and its molecular weight is 258.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN.ClH/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8;/h1-7H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUJJAAMLXQNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 3-(3-Chloro-5-fluorophenyl)aniline, HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride (HCl). The information is intended to support research and development activities in medicinal chemistry, pharmacology, and related fields.

Core Chemical Properties

3-(3-Chloro-5-fluorophenyl)aniline, HCl is a biaryl amine hydrochloride salt with the chemical formula C₁₂H₁₀Cl₂FN. Its structure features a 3-chloro-5-fluorophenyl group linked to an aniline moiety at the 3-position. The hydrochloride salt form generally enhances the compound's solubility in aqueous media.

Quantitative Data Summary

While specific experimental data for this exact compound is limited in publicly available literature, the following table summarizes key computed and known properties of the free base and related starting materials. This information provides a foundational understanding of its physicochemical characteristics.

PropertyValue (for 3-(3-Chloro-5-fluorophenyl)aniline free base)Value (for 3-Chloro-5-fluoroaniline)Value (for Aniline Hydrochloride)
CAS Number 1345471-96-6 (free base)[1]4863-91-6[2][3][4]142-04-1[5]
Molecular Formula C₁₂H₉ClFNC₆H₅ClFN[2][3]C₆H₈ClN[5]
Molecular Weight 221.66 g/mol 145.56 g/mol [2][3][4]129.59 g/mol [5]
Appearance Not specifiedOrange to amber to dark red clear liquid[3]Not specified
Boiling Point Not specified98 °C at 19 mmHg[3]Not specified
Density Not specified1.33 g/mL[3]Not specified
Refractive Index Not specifiedn20D 1.56[3]Not specified
logP (predicted) Not specified2.4[2]0.89[5]
pKa (Strongest Basic) Not specifiedNot specified4.64[5]

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to proceed via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[6] This would be followed by the formation of the hydrochloride salt.

Proposed Synthetic Route

A plausible synthetic route involves the palladium-catalyzed Suzuki-Miyaura coupling of a 3-bromoaniline derivative with (3-chloro-5-fluorophenyl)boronic acid, or alternatively, the coupling of 3-chloro-5-fluoro-bromobenzene with a 3-aminophenylboronic acid derivative. The resulting biaryl amine would then be treated with hydrochloric acid to yield the final product.

General Experimental Protocol for Suzuki-Miyaura Coupling of Aryl Amines

The following is a generalized protocol based on established literature for similar transformations.[6] Optimization of catalysts, ligands, bases, and reaction conditions would be necessary for this specific transformation.

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3, 0.01-0.05 eq.), and a suitable ligand if required.

  • Solvent and Base: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water or aqueous DMF).[7] Add a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80°C to 110°C for several hours, with reaction progress monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol for Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 3-(3-Chloro-5-fluorophenyl)aniline in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.

  • Isolation: The resulting solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield the hydrochloride salt.

Potential Signaling Pathway and Biological Activity

While direct biological studies on this compound are not extensively reported, a structurally related and more complex derivative, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, has been identified as a potent and selective agonist of the human Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5).[8] This suggests that the 3-(3-chloro-5-fluorophenyl)aniline scaffold may be a key pharmacophore for interacting with the TRPM5 ion channel.

TRPM5 Signaling Pathway

The TRPM5 channel is a calcium-activated, non-selective cation channel that plays a crucial role in the taste transduction of sweet, bitter, and umami stimuli.[9] It is also expressed in other tissues, including the gastrointestinal tract, where it is being investigated as a potential target for prokinetic agents. The general signaling cascade involving TRPM5 in taste receptor cells is as follows:

  • Receptor Activation: Tastants bind to G-protein coupled receptors (GPCRs) on the surface of taste receptor cells.

  • Second Messenger Production: This binding activates phospholipase C beta 2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptor (IP₃R3) on the endoplasmic reticulum, leading to the release of calcium ions (Ca²⁺) into the cytoplasm.

  • TRPM5 Channel Gating: The increase in intracellular Ca²⁺ directly gates the TRPM5 ion channel.

  • Depolarization and Neurotransmitter Release: The opening of TRPM5 allows an influx of Na⁺ ions, leading to depolarization of the cell membrane. This depolarization triggers the release of neurotransmitters, which signal to the gustatory nerves.

TRPM5_Signaling_Pathway Tastant Tastant (e.g., Sweet, Bitter, Umami) GPCR GPCR Tastant->GPCR PLCb2 PLCβ2 GPCR->PLCb2 Activates IP3 IP₃ PLCb2->IP3 TRPM5 TRPM5 Channel (Closed) TRPM5_open TRPM5 Channel (Open) Depolarization Depolarization TRPM5_open->Depolarization Na_ion Na⁺ Na_ion->TRPM5_open Influx ER Endoplasmic Reticulum IP3->ER Binds to IP₃R3 on Ca_release Ca²⁺ Release ER->Ca_release Ca_release->TRPM5 Activates Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter

Caption: TRPM5 Signaling Pathway in Taste Transduction.

Experimental Workflow for Screening TRPM5 Modulators

The identification of novel modulators of the TRPM5 channel, such as derivatives of 3-(3-Chloro-5-fluorophenyl)aniline, typically involves a multi-step screening process.[10][11]

TRPM5_Screening_Workflow HTS High-Throughput Screening (HTS) (Fluorescent Membrane Potential Assay) Hit_ID Hit Identification HTS->Hit_ID Hit_Confirm Hit Confirmation & Potency (Medium-Throughput Electrophysiology, e.g., QPatch) Hit_ID->Hit_Confirm SAR Structure-Activity Relationship (SAR) Studies (High-Throughput Electrophysiology, e.g., SyncroPatch) Hit_Confirm->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Selectivity Selectivity Profiling (Against other TRP channels and off-targets) In_Vivo In Vivo Efficacy Studies (e.g., Gastrointestinal Motility Models) Selectivity->In_Vivo Lead_Opt->Selectivity Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Experimental Workflow for TRPM5 Modulator Discovery.

Methodologies for Key Experiments

  • High-Throughput Screening (HTS) using Fluorescent Membrane Potential Dyes: This initial screen is designed to rapidly assess a large number of compounds for their ability to modulate TRPM5 activity. Cells expressing the TRPM5 channel are loaded with a membrane potential-sensitive fluorescent dye. The channel is activated, and changes in fluorescence, indicating membrane depolarization, are measured. Compounds that enhance this signal are identified as potential positive modulators.[10]

  • Automated Electrophysiology (e.g., QPatch, SyncroPatch): This technique provides a more direct and detailed measure of ion channel activity. It allows for the confirmation of hits from the HTS and the determination of compound potency (e.g., EC₅₀ or IC₅₀ values). The whole-cell patch-clamp technique is automated to allow for higher throughput than traditional manual patch-clamping.[10][11] This is crucial for establishing structure-activity relationships (SAR) during the lead optimization phase.

Safety and Handling

Potential Hazards (based on related compounds):

  • Harmful if swallowed, in contact with skin, or if inhaled.[12]

  • May cause skin and eye irritation.

  • Combustible liquid.[12]

Recommended Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]

  • Wash hands thoroughly after handling.

Researchers should consult the specific Safety Data Sheet (SDS) for the purchased compound and follow all institutional safety guidelines.

This technical guide provides a starting point for researchers interested in this compound. Further experimental work is required to fully characterize its chemical properties, optimize its synthesis, and elucidate its precise biological mechanism of action.

References

Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for the preparation of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride. The synthesis leverages the versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document details the necessary starting materials, step-by-step experimental protocols, and expected analytical data, presented in a clear and accessible format to aid in research and development.

Overview of the Synthetic Strategy

The synthesis of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride is proposed via a two-step process, commencing with a Suzuki-Miyaura cross-coupling reaction, followed by the formation of the hydrochloride salt. The key bond construction involves the palladium-catalyzed coupling of 3-chloro-5-fluorophenylboronic acid with 3-bromoaniline . The resulting biphenylamine is then treated with hydrochloric acid to yield the target salt.

Key Transformation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.

Experimental Protocols

Synthesis of 3-Chloro-5-fluorophenylboronic acid (Intermediate 1)

The synthesis of the key boronic acid intermediate is achieved through a Grignard reaction of 1-bromo-3-chloro-5-fluorobenzene followed by quenching with a borate ester and subsequent acidic workup.[1]

Reaction Scheme:

Detailed Protocol:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add magnesium shavings (1.1 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the aryl halide solution to the magnesium and initiate the Grignard reaction (gentle heating may be required).

  • Once the reaction has started, add the remaining aryl halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • In a separate flask, dissolve trimethyl borate (1.2 equivalents) in anhydrous THF and cool the solution to -70°C.

  • Slowly add the prepared Grignard reagent to the trimethyl borate solution, maintaining the temperature below -60°C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[1]

  • Quench the reaction by the slow addition of 2N hydrochloric acid and stir for 1 hour.[1]

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane) to afford 3-chloro-5-fluorophenylboronic acid as a white solid.[1]

Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline (Product)

The core C-C bond is formed via a Suzuki-Miyaura coupling reaction between 3-chloro-5-fluorophenylboronic acid and 3-bromoaniline.

Reaction Scheme:

Detailed Protocol:

  • To a reaction vessel, add 3-chloro-5-fluorophenylboronic acid (1.0 equivalent), 3-bromoaniline (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride (Final Product)

The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility in aqueous media.

Reaction Scheme:

Detailed Protocol:

  • Dissolve the purified 3-(3-Chloro-5-fluorophenyl)aniline in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride.

Data Presentation

Table 1: Physicochemical Properties of Starting Materials

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
1-Bromo-3-chloro-5-fluorobenzene328956-60-1C₆H₃BrClF209.44---
Magnesium7439-95-4Mg24.31Silvery-white solid6501090
Trimethyl borate121-43-7C₃H₉BO₃103.91Colorless liquid-2968-69
3-Bromoaniline591-19-5C₆H₆BrN172.02Colorless to yellow liquid16-19251
Palladium(II) acetate3375-31-3C₄H₆O₄Pd224.50Yellow-brown solid205 (dec.)-
Potassium carbonate584-08-7K₂CO₃138.21White solid891-

Table 2: Expected Properties of Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceExpected Melting Point (°C)
3-Chloro-5-fluorophenylboronic acidC₆H₅BClFO₂174.36White solid-
3-(3-Chloro-5-fluorophenyl)anilineC₁₂H₉ClFN237.66Off-white to pale yellow solid-
3-(3-Chloro-5-fluorophenyl)aniline hydrochlorideC₁₂H₁₀Cl₂FN274.12White to off-white solid>200

Table 3: Representative Spectroscopic Data for 3-(3-Chloro-5-fluorophenyl)aniline

Type of DataExpected Chemical Shifts / Signals
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.20-7.40 (m, Ar-H), 6.80-7.10 (m, Ar-H), 3.80 (br s, NH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 163 (d, J=245 Hz, C-F), 148 (C-N), 143 (C-Cl), 135-115 (Ar-C)

Note: The exact chemical shifts and coupling constants will need to be determined experimentally.

Mandatory Visualizations

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_coupling Suzuki-Miyaura Coupling cluster_salt Salt Formation SM1 1-Bromo-3-chloro- 5-fluorobenzene Intermediate 3-Chloro-5-fluorophenylboronic acid SM1->Intermediate 1. Mg, THF 2. B(OMe)3 3. H+ SM2 Magnesium SM2->Intermediate SM3 Trimethyl borate SM3->Intermediate Product 3-(3-Chloro-5-fluorophenyl)aniline Intermediate->Product Pd(PPh3)4, K2CO3 Toluene/H2O, Reflux SM4 3-Bromoaniline SM4->Product FinalProduct 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride Product->FinalProduct HCl in Ether

Caption: Overall synthetic workflow for 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Diaryl Ar-Pd(II)-Ar' L2 PdII_Aryl->PdII_Diaryl Transmetal Transmetalation Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination RedElim->Pd0 Product->RedElim ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

3-(3-Chloro-5-fluorophenyl)aniline, HCl CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Chloro-5-fluoroaniline and its Hydrochloride Salt

This technical guide provides a comprehensive overview of 3-Chloro-5-fluoroaniline and its hydrochloride salt, targeting researchers, scientists, and professionals in drug development. It covers chemical identifiers, physical properties, synthesis protocols, and its role as a key building block in the creation of therapeutic compounds.

Nomenclature and Identifiers

The compound of interest is 3-Chloro-5-fluoroaniline and its corresponding hydrochloride (HCl) salt. It is important to distinguish this from isomeric structures or the more complex biphenylamine derivative, 3-chloro-5-(3-fluorophenyl)aniline. The identifiers for the primary compound and its salt are summarized below.

Table 1: Chemical Identifiers for 3-Chloro-5-fluoroaniline
IdentifierValue
IUPAC Name 3-chloro-5-fluoroaniline[1][2]
CAS Number 4863-91-6[1][2]
Molecular Formula C₆H₅ClFN[1][2]
InChI InChI=1S/C6H5ClFN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
InChIKey LPIFAHAICWJMRR-UHFFFAOYSA-N[2]
SMILES C1=C(C=C(C=C1F)Cl)N[2]
EC Number 640-296-4[1]
PubChem CID 2734838[1]
Table 2: Chemical Identifiers for 3-Chloro-5-fluoroaniline Hydrochloride
IdentifierValue
Name 3-Chloro-5-fluoroaniline hydrochloride
CAS Number 940054-43-3
Molecular Formula C₆H₆Cl₂FN

Physicochemical Properties

The physical and chemical properties of 3-Chloro-5-fluoroaniline (free base) are crucial for its handling, storage, and application in synthesis.

Table 3: Physicochemical Data for 3-Chloro-5-fluoroaniline
PropertyValueCitation(s)
Molecular Weight 145.56 g/mol [1][2][3]
Appearance Orange to amber to dark red clear liquid[4]
Boiling Point 98 °C at 19 mmHg[4]
Density 1.33 g/cm³[4]
XLogP3 2.4[1][2]

Role in Drug Discovery and Development

3-Chloro-5-fluoroaniline is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[4][5] Its unique substitution pattern with both chlorine and fluorine allows for enhanced reactivity and selectivity in chemical reactions.[4]

In the pharmaceutical industry, it serves as a critical building block for:

  • Antiviral Agents: It is extensively used to synthesize active pharmaceutical ingredients (APIs) targeting viruses such as influenza A H1N1.[4][6][7]

  • Anti-inflammatory Compounds: The molecule is involved in the synthesis of glucocorticoid receptor agonists for the treatment of inflammation.[4][6][7]

  • Anticancer Agents: It is a valuable precursor in the development of various anti-cancer compounds.[4][5]

The presence of halogen substituents facilitates further molecular modifications through reactions like palladium-catalyzed carbon-carbon coupling and nucleophilic aromatic substitution, making it a valuable scaffold in medicinal chemistry.[4][6]

Experimental Protocols: Synthesis

A common synthetic route to obtain 3-Chloro-5-fluoroaniline hydrochloride involves a three-step process starting from 1-chloro-3-fluorobenzene. This pathway includes nitration of the aromatic ring, reduction of the resulting nitro group, and subsequent formation of the hydrochloride salt.

G A 1-Chloro-3-fluorobenzene reagent1 Nitration (HNO₃, H₂SO₄) A->reagent1 B 3-Chloro-5-fluoronitrobenzene reagent2 Reduction (e.g., H₂, Pd/C) B->reagent2 C 3-Chloro-5-fluoroaniline reagent3 Salt Formation (HCl) C->reagent3 D 3-Chloro-5-fluoroaniline HCl reagent1->B reagent2->C reagent3->D

Caption: Proposed synthetic workflow for 3-Chloro-5-fluoroaniline HCl.

Step 1: Synthesis of 3-Chloro-5-fluoronitrobenzene

This step involves the electrophilic aromatic substitution (nitration) of 1-chloro-3-fluorobenzene. The chloro and fluoro groups are ortho-, para-directing substituents. Nitration is expected to occur at the position that is para to the fluorine atom and meta to the chlorine atom (C5), which is sterically accessible and electronically favored.

  • Procedure: To a cooled solution of concentrated sulfuric acid, add 1-chloro-3-fluorobenzene dropwise while maintaining a low temperature (0-5 °C). A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is then added slowly, ensuring the temperature does not exceed 10 °C. After the addition is complete, the mixture is stirred at room temperature for several hours. The reaction is monitored by an appropriate method (e.g., TLC or GC). Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated product, 3-chloro-5-fluoronitrobenzene, is collected by filtration, washed with water until neutral, and dried.

Step 2: Synthesis of 3-Chloro-5-fluoroaniline

The nitro group of 3-chloro-5-fluoronitrobenzene is reduced to an amine group. Catalytic hydrogenation is a common and efficient method for this transformation.

  • Procedure: 3-Chloro-5-fluoronitrobenzene is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation in a reactor under a hydrogen atmosphere (e.g., 0.1-5 MPa) for several hours at room temperature or slightly elevated temperature (50-100 °C).[8] The reaction progress is monitored until the starting material is completely consumed. After the reaction, the catalyst is removed by filtration. The filtrate, containing 3-chloro-5-fluoroaniline, is concentrated under reduced pressure to yield the crude product, which can be purified further if necessary.

Step 3: Preparation of 3-Chloro-5-fluoroaniline Hydrochloride

The final step is the conversion of the aniline (a free base) into its more stable and water-soluble hydrochloride salt.

  • Procedure: The synthesized 3-chloro-5-fluoroaniline is dissolved in a suitable organic solvent, such as ethanol or diethyl ether.[9][10] Hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in an organic solvent is added dropwise.[9][10] The hydrochloride salt will precipitate out of the solution. The solid product is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and then dried under vacuum to yield 3-chloro-5-fluoroaniline hydrochloride.

Biological Activity and Signaling Pathways

While 3-Chloro-5-fluoroaniline is a crucial component in the synthesis of numerous biologically active molecules, there is no available information detailing its direct mechanism of action or interaction with specific biological signaling pathways. Its significance lies in its role as a synthetic intermediate, providing a foundational chemical structure that is further elaborated to create final drug candidates. The biological activity of the derivatives is determined by the overall molecular structure of the final API, not by this precursor fragment alone.

References

Physical and chemical properties of 3-(3-Chloro-5-fluorophenyl)aniline, HCl

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for 3-(3-Chloro-5-fluorophenyl)aniline and its hydrochloride salt is limited. This guide synthesizes information on its precursors, related compounds, and established chemical principles to provide a comprehensive theoretical and practical overview for research and development purposes.

Core Physical and Chemical Properties

Property3-Chloro-5-fluoroaniline (Precursor)3-(3-Chloro-5-fluorophenyl)aniline, HCl (Target)Data Source/Estimation Basis
CAS Number 4863-91-61355247-37-8Supplier Information
Molecular Formula C₆H₅ClFNC₁₂H₁₀Cl₂FNCalculated
Molecular Weight 145.56 g/mol 258.12 g/mol Calculated
Appearance Orange to amber to dark red clear liquidPredicted: Off-white to light brown solidGeneral property of aniline hydrochlorides
Melting Point Not AvailablePredicted: >200 °CTypical for biphenylaniline salts
Boiling Point 98 °C @ 19 mmHgNot Applicable (decomposes)General property of salts
Solubility Not AvailablePredicted: Soluble in DMSO, Methanol; Sparingly soluble in waterBased on polarity and salt form
pKa Not AvailablePredicted: 3-4Estimated based on substituted anilines

Synthesis and Purification

The most plausible synthetic route to 3-(3-Chloro-5-fluorophenyl)aniline is a Suzuki-Miyaura cross-coupling reaction, followed by conversion to the hydrochloride salt.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 cluster_1 A 3-Bromo-5-chloro-1-fluorobenzene reagents1 + A->reagents1 reagents2 Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C A->reagents2 B 3-Aminophenylboronic acid B->reagents2 C 3-(3-Chloro-5-fluorophenyl)aniline E This compound C->E reagents3 + C->reagents3 D HCl in Ether D->E reagents1->B reagents2->C reagents3->D Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Transcription Gene Transcription PhosphoSubstrate->Transcription Compound 3-(3-Chloro-5-fluorophenyl)aniline Compound->Kinase Inhibits Proliferation Cell Proliferation Transcription->Proliferation

A Technical Guide to 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of 3-(3-Chloro-5-fluorophenyl)aniline and its hydrochloride salt, key intermediates in the synthesis of various pharmaceuticals. The information compiled herein covers its chemical properties, a representative synthesis protocol, and its applications in medicinal chemistry, with a focus on its role as a building block for targeted therapeutics.

Chemical and Physical Properties

3-(3-Chloro-5-fluorophenyl)aniline is an aniline derivative distinguished by the presence of both chlorine and fluorine substituents. These halogen atoms significantly influence the molecule's electronic properties and reactivity, making it a valuable synthon in organic synthesis. The hydrochloride salt is often prepared to improve the compound's stability and handling characteristics.

Below is a summary of the key quantitative data for both the free base and its hydrochloride salt.

Property3-(3-Chloro-5-fluorophenyl)aniline3-(3-Chloro-5-fluorophenyl)aniline HCl
CAS Number 4863-91-6[1][2][3]1355247-37-8[4]
Molecular Formula C₁₂H₉ClFNC₁₂H₁₀Cl₂FN[4]
Molecular Weight 221.66 g/mol 258.12 g/mol [4]
Appearance Orange to amber to dark red clear liquid[1]Solid (typical for HCl salts)
Boiling Point 98 °C at 19 mmHg[1]Not Applicable
Density 1.33 g/mL[1]Not Available

Note: The molecular formula for the free base, 3-(3-Chloro-5-fluorophenyl)aniline, was determined based on its structure, as the provided search results were for a different compound, 3-Chloro-5-fluoroaniline (C₆H₅ClFN). The HCl salt data corresponds to the correct parent compound.

Synthesis and Experimental Protocols

The synthesis of substituted anilines such as 3-(3-Chloro-5-fluorophenyl)aniline often involves multi-step reaction sequences. A common strategy is the coupling of two different aromatic rings, followed by the reduction of a nitro group to an amine. While a specific protocol for this exact molecule is not detailed in the provided search results, a generalized workflow for a related compound, 3-chloro-4-(3-fluorobenzyloxy) aniline, involves a condensation reaction followed by a reduction step[5].

Below is a representative experimental workflow for the synthesis of such diaryl amines.

A generalized workflow for the synthesis of substituted diaryl amines and their subsequent conversion to a hydrochloride salt.

Experimental Protocol: Reduction of a Nitroarene Intermediate

This protocol is a generalized procedure for the reduction of a nitro group to an aniline, a key step in the synthesis of the target compound.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitro-substituted biaryl intermediate.

  • Reagents: Add a suitable solvent, such as ethanol or ethyl acetate, followed by an excess of a reducing agent like iron powder and an aqueous solution of ammonium chloride.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-20 hours[6].

  • Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aniline product. Further purification can be achieved by column chromatography.

Applications in Drug Discovery and Development

Halogenated anilines are crucial building blocks in medicinal chemistry. The presence of chlorine and fluorine atoms can enhance a molecule's metabolic stability, binding affinity to target proteins, and pharmacokinetic properties.

3-(3-Chloro-5-fluorophenyl)aniline and its precursors are utilized in the synthesis of a variety of therapeutic agents, including:

  • Antiviral Agents: These compounds serve as intermediates in the development of inhibitors targeting viral proteins, such as those for the influenza A (H1N1) virus[7][8].

  • Anti-inflammatory Drugs: They are used in the synthesis of glucocorticoid receptor agonists for the treatment of inflammation[7][8].

  • Anticancer Agents: The aniline scaffold is a common feature in many kinase inhibitors and other anti-cancer drugs[1]. The ability to undergo further chemical modifications allows for the creation of diverse molecular structures to target specific biological pathways[1].

The logical relationship for its application in drug discovery is illustrated below.

Drug_Discovery_Pathway step1 Chemical Synthesis (e.g., Coupling, Amination) step2 Library of Derivative Compounds step1->step2 step3 High-Throughput Screening (Biological Assays) step2->step3 step4 Identification of 'Hit' Compounds step3->step4 step5 Lead Optimization step4->step5 final Preclinical Candidate (e.g., Kinase Inhibitor) step5->final

The role of 3-(3-Chloro-5-fluorophenyl)aniline as a starting material in a typical drug discovery pipeline.

References

Technical Guide: Spectral Data Analysis of 3-(3-Chloro-5-fluorophenyl)aniline, HCl

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the spectral characteristics (NMR, IR, MS) of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride. Due to the limited availability of public domain experimental data for this specific compound, this guide presents predicted spectral data based on the analysis of structurally analogous compounds, namely 3-aminobiphenyl and relevant substituted benzene derivatives. This guide also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, which would be applicable to the title compound.

Predicted Spectral Data

The spectral data for 3-(3-Chloro-5-fluorophenyl)aniline, HCl is predicted based on the known spectral properties of 3-aminobiphenyl and the expected influence of the chloro and fluoro substituents on the phenyl ring.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The hydrochloride salt of the title compound will likely be analyzed in a deuterated solvent such as DMSO-d₆ or D₂O, which can solvate the ionic species. The presence of the acidic proton on the ammonium group may lead to exchange with residual protons in the solvent, potentially broadening the N-H signal.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic H (aniline ring)7.0 - 7.8m
Aromatic H (chlorofluorophenyl ring)7.2 - 7.6m
-NH₃⁺9.0 - 11.0 (variable)br s

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-NH₃⁺ (aniline ring)130 - 140
C-Cl (chlorofluorophenyl ring)133 - 137
C-F (chlorofluorophenyl ring)160 - 165Doublet due to C-F coupling
Other Aromatic C115 - 135

1.2. Infrared (IR) Spectroscopy

The IR spectrum of the solid hydrochloride salt would likely be obtained using a KBr pellet or an ATR accessory.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (-NH₃⁺)3200 - 2800Strong, broad
Aromatic C-H stretch3100 - 3000Medium
C=C stretch (aromatic)1600 - 1450Medium to strong
C-N stretch1350 - 1250Medium
C-Cl stretch800 - 600Strong
C-F stretch1250 - 1000Strong

1.3. Mass Spectrometry (MS)

For the free base, 3-(3-chloro-5-fluorophenyl)aniline, the molecular ion peak would be expected. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Table 4: Predicted Mass Spectrometry Data for 3-(3-Chloro-5-fluorophenyl)aniline

Ion Predicted m/z Notes
[M]⁺223.04For C₁₂H₉³⁵ClFN
[M+2]⁺225.04For C₁₂H₉³⁷ClFN

Experimental Protocols

The following are general protocols for the acquisition of spectral data for a solid organic compound like this compound.

2.1. NMR Spectroscopy

A standard protocol for obtaining NMR spectra of an aromatic amine hydrochloride would involve the following steps:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆).[1] The choice of solvent is critical to ensure the complete dissolution of the sample.[1]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing in organic solvents.[2]

  • Data Acquisition: The prepared sample solution is transferred to a clean 5 mm NMR tube. The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz).[1] For ¹³C NMR, a higher concentration of the sample (20-50 mg) and a larger number of scans may be required to obtain a good signal-to-noise ratio.[1][3]

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample, the following methods are commonly employed:

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[4]

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]

    • The pellet is placed in the sample holder of the FTIR spectrometer for analysis.[4]

  • Attenuated Total Reflectance (ATR) Method:

    • A small amount of the solid sample is placed directly onto the ATR crystal.[5]

    • Pressure is applied to ensure good contact between the sample and the crystal.[5][6]

    • The spectrum is then recorded.[5][6]

2.3. Mass Spectrometry

Mass spectrometry of the compound would typically be performed on the free base.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a relatively non-volatile compound, direct infusion or LC-MS is more common.

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS that provides detailed fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) is frequently used, which typically results in the observation of the protonated molecule [M+H]⁺.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectral analysis of a synthesized organic compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectral characterization of an organic compound.

Disclaimer: The spectral data presented in this document are predicted values and should be used for reference purposes only. Experimental verification is necessary for definitive structural elucidation.

References

A Comprehensive Technical Review of 3-(3-Chloro-5-fluorophenyl)aniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-(3-Chloro-5-fluorophenyl)aniline represent a class of compounds with significant potential in medicinal chemistry. The unique substitution pattern of a chloro and a fluoro group on the phenylaniline moiety imparts specific electronic and lipophilic properties that can be exploited for designing novel therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and experimental protocols associated with these derivatives, with a particular focus on their applications in oncology and enzyme inhibition. The information is curated to assist researchers in the development of new chemical entities based on this scaffold.

Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline Derivatives

The synthesis of derivatives based on the 3-(3-chloro-5-fluorophenyl)aniline core typically involves the coupling of the parent aniline with various electrophilic partners. Standard N-arylation and amidation reactions are commonly employed to introduce diverse functionalities, leading to a wide range of chemical structures with varied biological activities.

General Synthetic Workflow

The general approach to synthesizing these derivatives often follows a logical progression from starting materials to the final compounds.

G A Starting Materials (e.g., 3-Chloro-5-fluoroaniline, Carboxylic Acids, etc.) C Reaction Setup (Solvent, Temperature) A->C B Activation/ Coupling Reagents B->C D Purification (e.g., Chromatography, Recrystallization) C->D E Characterization (NMR, MS, etc.) D->E F Final Derivative E->F

Caption: General workflow for the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline derivatives.

Detailed Experimental Protocols

Synthesis of N-(3-chloro-5-fluorophenyl) substituted amides:

A common synthetic route involves the acylation of 3-chloro-5-fluoroaniline with a carboxylic acid. A typical procedure is as follows:

  • Activation of Carboxylic Acid: The carboxylic acid (1.0 eq.) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq.) are added, and the mixture is stirred at room temperature for 30 minutes.

  • Coupling Reaction: 3-Chloro-5-fluoroaniline (1.0 eq.) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 12-24 hours).

  • Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities

Derivatives of 3-(3-chloro-5-fluorophenyl)aniline have been investigated for a range of biological activities, most notably as anticancer agents and enzyme inhibitors. The presence of the halogenated phenyl ring often contributes to enhanced binding affinity and selectivity for various biological targets.

Anticancer Activity

Several studies have reported the cytotoxic effects of compounds bearing the 3-chloro-5-fluorophenylaniline moiety against various cancer cell lines. The data from these studies are summarized below.

Compound IDDerivative TypeCancer Cell LineActivity MetricValueReference
4j 5-(3-Bromophenyl)-N-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-amineVarious (NCI-60)% Growth InhibitionVaries by cell line[1]
NHDC N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamideHepG2, Hep3BIC501-10.8 µM[2]

Note: Compound 4j is a structural isomer (3-chloro-4-fluorophenyl) of the core topic, included here due to its close similarity and the availability of extensive anticancer data.

Enzyme Inhibitory Activity

The structural features of these derivatives make them attractive candidates for the design of enzyme inhibitors. While specific data for 3-(3-chloro-5-fluorophenyl)aniline derivatives is limited in the initial search, related substituted anilines have shown inhibitory activity against various enzymes. For instance, substituted anilines have been shown to interact with mitochondrial respiratory functions, with EC50 values ranging from 72.5 to 1910 µmol/l.[3] The electron-withdrawing nature of the chloro and fluoro substituents is generally associated with higher toxic (inhibitory) effects.[3]

Experimental Protocols for Biological Assays

Detailed and standardized protocols are crucial for the reliable evaluation of the biological activity of newly synthesized compounds.

NCI-60 Human Tumor Cell Line Screen

The U.S. National Cancer Institute (NCI) provides a standardized screening platform to evaluate the anticancer activity of compounds against a panel of 60 human tumor cell lines.

G A Compound Submission B Single Dose Screen (10^-5 M) A->B C Data Analysis: Percent Growth B->C D Five-Dose Screen (Active Compounds) C->D E Data Analysis: GI50, TGI, LC50 D->E F Public Database (DTP) E->F

Caption: Workflow of the NCI-60 anticancer drug screening protocol.

Protocol Overview:

  • Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Treatment: Cells are seeded into 96-well microtiter plates and incubated for 24 hours before the addition of the experimental compounds.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Endpoint Measurement: For adherent cells, the endpoint is determined by fixing the cells with trichloroacetic acid and staining with sulforhodamine B (SRB). For suspension cells, a tetrazolium salt (XTT) assay is used.

  • Data Analysis: The optical density of the stained cells is measured, and the data are used to calculate the percent growth inhibition. For compounds that show significant growth inhibition in the single-dose screen, a five-dose screen is performed to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells).

Signaling Pathway Analysis

Understanding the mechanism of action of these derivatives is crucial for their further development. The N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) has been shown to inhibit liver tumor growth by directly binding to Hepatocyte Nuclear Factor 4 alpha (HNF 4α), which in turn leads to the inactivation of Signal Transducer and Activator of Transcription 3 (STAT3).[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL-6R IL-6R JAK JAK IL-6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 (Dimerization) STAT3->p-STAT3 Gene Transcription Target Gene Transcription (Proliferation, Survival) p-STAT3->Gene Transcription Promotes HNF4a HNF 4α HNF4a->STAT3 Inactivates NHDC_Derivative NHDC Derivative NHDC_Derivative->HNF4a Binds to & Activates IL-6 IL-6 IL-6->IL-6R Activation

Caption: Proposed signaling pathway for the anticancer activity of an NHDC derivative.

Conclusion

Derivatives of 3-(3-chloro-5-fluorophenyl)aniline are a promising class of compounds for the development of new therapeutic agents. Their synthesis is accessible through standard organic chemistry methodologies, and they have demonstrated significant potential as anticancer agents. The available data, particularly from NCI-60 screening and mechanistic studies on related compounds, provide a solid foundation for further structure-activity relationship (SAR) studies. Future work should focus on synthesizing and evaluating a broader range of derivatives to explore their full therapeutic potential and to elucidate their mechanisms of action against various biological targets. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on the design and development of novel drugs based on this versatile chemical scaffold.

References

The Discovery and Enduring Legacy of Substituted Anilines in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline, a simple aromatic amine, and its substituted derivatives represent a cornerstone of modern organic chemistry and have played a pivotal role in the advancement of numerous scientific disciplines, most notably in the dye industry and pharmaceutical development. This technical guide provides a comprehensive overview of the discovery, history, and evolving research landscape of substituted anilines. It delves into key synthetic methodologies, presents quantitative data for comparative analysis, and explores the intricate signaling pathways modulated by these versatile compounds.

A Historical Journey: From Coal Tar to "Magic Bullets"

The story of aniline begins in the early 19th century with its isolation from the destructive distillation of indigo by Otto Unverdorben in 1826, who named it "Crystallin". Friedlieb Runge, in 1834, isolated a substance from coal tar that he named "kyanol". It was not until 1843 that August Wilhelm von Hofmann demonstrated that these were, in fact, the same compound, which became widely known as aniline.

A pivotal moment in the history of substituted anilines was the accidental discovery of the first synthetic dye, mauveine, by William Henry Perkin in 1856 while he was attempting to synthesize quinine from aniline. This discovery laid the foundation for the synthetic dye industry and spurred further research into the chemistry of aniline and its derivatives.

The late 19th century saw the emergence of aniline derivatives as medicinal agents. Acetanilide, derived from aniline, was one of the first synthetic analgesics. This discovery paved the way for the development of other aniline-based drugs, including the widely used analgesic and antipyretic, paracetamol (acetaminophen). Paul Ehrlich's work with the aniline dye methylene blue as an antimalarial agent led to his groundbreaking "magic bullet" concept, which proposed that chemicals could be designed to selectively target pathogens.

historical_timeline 1826 1826: Otto Unverdorben isolates 'Crystallin' from indigo. 1834 1834: Friedlieb Runge isolates 'kyanol' from coal tar. 1826->1834 1843 1843: A.W. von Hofmann identifies 'Crystallin' and 'kyanol' as aniline. 1834->1843 1856 1856: William Henry Perkin discovers mauveine, the first synthetic aniline dye. 1843->1856 Late 19th Century Late 19th Century: Acetanilide and other aniline derivatives emerge as analgesics. 1856->Late 19th Century Early 20th Century Early 20th Century: Paul Ehrlich develops the 'magic bullet' concept using aniline dyes. Late 19th Century->Early 20th Century

A brief timeline of the key discoveries in the history of aniline.

Synthesis of Substituted Anilines: From Classical to Modern Methods

The synthesis of substituted anilines has evolved significantly over the past century and a half. Early methods relied on the reduction of nitroarenes, a technique that remains relevant today. More contemporary approaches, such as palladium-catalyzed cross-coupling reactions, offer greater functional group tolerance and milder reaction conditions.

Classical Methods: Reduction of Nitroarenes

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and a widely used method for preparing substituted anilines.

Experimental Protocol: Reduction of o-Nitroaniline to o-Phenylenediamine

This protocol describes the catalytic hydrogenation of o-nitroaniline to produce o-phenylenediamine.

  • Materials:

    • o-Nitroaniline (50 g)

    • Palladium on carbon (Pd/C) catalyst (e.g., 0.05 g of 3% Pd/C)

    • High-pressure reaction vessel (autoclave)

    • Nitrogen gas

    • Hydrogen gas

  • Procedure:

    • The o-nitroaniline and the Pd/C catalyst are added to the high-pressure reaction vessel.

    • The vessel is purged with nitrogen gas to remove air.

    • The nitrogen is then replaced with hydrogen gas.

    • The vessel is heated to 110°C and pressurized with hydrogen to 1.0 MPa.

    • The reaction mixture is stirred under these conditions for 7-8 hours.

    • After the reaction is complete, the vessel is cooled, and the hydrogen pressure is released.

    • The catalyst is removed by filtration.

    • The filtrate containing the o-phenylenediamine is collected.

  • Yield:

    • This method can produce o-phenylenediamine in high yield, with reported values around 99.90% purity.[1]

Modern Methods: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of substituted anilines from aryl halides or triflates and amines.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Piperidine

This protocol details the synthesis of N-(4-methoxyphenyl)piperidine.

  • Materials:

    • 4-Chloroanisole

    • Piperidine

    • Palladium catalyst precursor (e.g., (NHC)Pd(allyl)Cl)

    • Base (e.g., sodium tert-butoxide)

    • Solvent (e.g., toluene)

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • In a glovebox or under an inert atmosphere, the palladium catalyst precursor, base, aryl halide, and amine are added to a reaction vessel.

    • The solvent is added, and the vessel is sealed.

    • The reaction mixture is heated and stirred for the specified time (e.g., 15 minutes).

    • After cooling, the reaction mixture is diluted with a suitable solvent (e.g., diethyl ether) and filtered through a plug of silica gel.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The product is purified by column chromatography.

  • Yield:

    • The reported yield for this specific reaction is 43%.[2]

Quantitative Comparison of Synthetic Methods

The choice of synthetic method depends on factors such as substrate scope, functional group tolerance, cost, and scalability. The following table summarizes yield data for different synthetic approaches to substituted anilines.

Aryl Halide/NitroareneAmine/Reducing AgentCatalyst/ConditionsProductYield (%)Reference
o-NitroanilineH₂Pd/C, 110°C, 1.0 MPao-Phenylenediamine>99[1]
4-ChloroanisolePiperidine(NHC)Pd(allyl)Cl, NaOtBu, TolueneN-(4-methoxyphenyl)piperidine43[2]
4-BromoanisolePiperidine(NHC)Pd(allyl)Cl, NaOtBu, TolueneN-(4-methoxyphenyl)piperidine93[2]
ChlorobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Co, t-BuONa, Water, 80°CDiphenylamine95[3]

Spectroscopic Characterization of Substituted Anilines

The structure and purity of synthesized substituted anilines are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
o-Toluidine6.6-7.1 (m, 4H, Ar-H), 3.6 (s, 2H, NH₂), 2.1 (s, 3H, CH₃)144.6, 130.4, 126.9, 122.2, 118.6, 115.0, 17.3~3400, 3300 (N-H stretch), ~1620 (N-H bend)
m-Toluidine6.5-7.1 (m, 4H, Ar-H), 3.6 (s, 2H, NH₂), 2.3 (s, 3H, CH₃)146.1, 138.8, 129.0, 119.3, 115.9, 112.9, 21.5~3400, 3300 (N-H stretch), ~1620 (N-H bend)
p-Toluidine6.6 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.5 (s, 2H, NH₂), 2.2 (s, 3H, CH₃)144.1, 129.6, 127.3, 115.3, 20.4~3400, 3300 (N-H stretch), ~1620 (N-H bend)

Substituted Anilines in Drug Discovery and Development

Substituted anilines are a prevalent structural motif in a vast array of pharmaceuticals due to their ability to engage in various biological interactions. However, their use can be associated with metabolic instability and potential toxicity, prompting ongoing research into bioisosteric replacements.

Mechanism of Action: Gefitinib, an Aniline-Containing Kinase Inhibitor

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer. Its chemical structure features a substituted aniline moiety that is crucial for its inhibitory activity. Gefitinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.

gefitinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Binds

The signaling pathway of EGFR and its inhibition by Gefitinib.
Biological Activity of Substituted Anilines

The biological activity of substituted anilines is highly dependent on the nature and position of the substituents on the aromatic ring. The following table provides examples of aniline-containing compounds and their biological activities.

CompoundTargetIC₅₀Therapeutic Area
GefitinibEGFR Tyrosine Kinase2-37 nMOncology
DasatinibMultiple Tyrosine Kinases<1 nM (BCR-ABL)Oncology
SunitinibMultiple Receptor Tyrosine Kinases2 nM (VEGFR2)Oncology
ParacetamolCyclooxygenase (COX) enzymesVariesAnalgesic, Antipyretic

Experimental and Logical Workflows

The research and development of substituted anilines follow a structured workflow, from initial synthesis to biological evaluation. Furthermore, the relationship between the chemical structure of these compounds and their resulting properties is a key focus of medicinal chemistry.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structure Elucidation cluster_evaluation Biological Evaluation Synthesis Synthesis of Substituted Aniline Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Screening In vitro Assays (e.g., Enzyme Inhibition) MS->Screening Cell_based Cell-based Assays (e.g., Cytotoxicity) Screening->Cell_based

A general experimental workflow for the synthesis and evaluation of substituted anilines.

logical_relationship cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity & ADMET Substituent Nature of Substituent (Electron-donating/withdrawing) Lipophilicity Lipophilicity (logP) Substituent->Lipophilicity pKa Basicity (pKa) Substituent->pKa Position Position of Substituent (ortho, meta, para) Position->Lipophilicity Position->pKa Potency Potency (e.g., IC₅₀) Lipophilicity->Potency Metabolism Metabolic Stability Lipophilicity->Metabolism pKa->Potency Solubility Aqueous Solubility Solubility->Metabolism Selectivity Selectivity Potency->Selectivity Toxicity Toxicity Metabolism->Toxicity

The relationship between the structure of substituted anilines and their biological properties.

Conclusion

From their serendipitous discovery to their rational design as targeted therapeutics, substituted anilines have had a profound and lasting impact on science and medicine. The continuous development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly ensure that these versatile building blocks remain at the forefront of research and innovation for years to come. This guide has provided a comprehensive overview for professionals in the field, highlighting the historical significance, synthetic versatility, and biological importance of this remarkable class of compounds.

References

An In-depth Technical Guide on the Core Solubility and Stability of 3-(3-Chloro-5-fluorophenyl)aniline, HCl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3-Chloro-5-fluorophenyl)aniline is a substituted aniline derivative that serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its hydrochloride (HCl) salt form is often utilized to improve the physicochemical properties of the parent compound, such as solubility and stability. A thorough understanding of these characteristics is paramount for drug development, influencing formulation design, bioavailability, and shelf-life.

This technical guide outlines the standard experimental protocols for evaluating the solubility and stability of an API hydrochloride salt like 3-(3-Chloro-5-fluorophenyl)aniline, HCl. Due to the absence of specific data for this molecule, this document presents proxy data from structurally related anilines, such as 3-chloroaniline and various fluoroanilines, to provide a predictive framework.

Solubility Profile

The aqueous solubility of an API is a critical determinant of its oral bioavailability. For ionizable compounds like aniline derivatives, solubility is highly pH-dependent. The hydrochloride salt form is generally employed to enhance the aqueous solubility of weakly basic parent compounds.

Proxy Solubility Data for Structurally Related Compounds

To estimate the solubility profile of this compound, it is useful to examine the solubility of its constituent and related analogs.

Compound NameMolecular FormulaWater SolubilityConditionsReference(s)
3-ChloroanilineC₆H₆ClN6.8 g/L20 °C[2][3][4]
4-FluoroanilineC₆H₆FN33 g/L20 °C[5]
5-Bromo-2-fluoroanilineC₆H₅BrFNSlightly solubleRoom temperature[6][7]
Diphenhydramine HClC₁₇H₂₂ClNOFreely soluble (1 g in 1 mL)Room temperature[8]
3,5-DichloroanilineC₆H₅Cl₂NInsolubleNot specified[7]

This table presents data for structurally related compounds to provide an indication of potential solubility characteristics. The actual solubility of this compound must be determined experimentally.

Experimental Protocols for Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9][10]

Protocol:

  • Preparation: An excess amount of this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).[9]

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[9]

  • Phase Separation: The resulting saturated solution is separated from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in units such as mg/mL or µg/mL at each pH.

Potentiometric titration is a rapid method for determining the solubility and pKa of ionizable compounds.[11][12][13]

Protocol:

  • Sample Preparation: A known amount of the compound is dissolved in a suitable organic solvent/water mixture.[12]

  • Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., 0.1 N NaOH for an HCl salt).[14]

  • Data Acquisition: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

  • Data Analysis: The point of precipitation is identified by a characteristic shift in the titration curve. The solubility and pKa are then calculated from the titration data.[11][13]

Stability Profile

Stability testing is crucial to ensure that the quality, safety, and efficacy of a drug substance are maintained over time. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[15][16]

Proxy Stability Data for Structurally Related Compounds

Aniline and its derivatives can be susceptible to degradation under various stress conditions.

Compound NameStability ObservationsConditionsReference(s)
3-ChloroanilineTends to darken upon exposure to air and light.[17][18] Stable under normal conditions but incompatible with strong oxidizing agents and acids.[2][19]Ambient[2][17][18][19]
5-Bromo-2-fluoroanilineStable under ambient conditions but may decompose when exposed to strong oxidizing agents, acids, or bases.[20]Ambient[20]
Diphenhydramine HClStable, but slowly darkens upon exposure to light.[8] Good stability at accelerated conditions (40°C/75% RH).[21][22]Ambient and accelerated[8][21][22]

This table provides general stability information for related compounds. Specific degradation pathways and kinetics for this compound must be determined experimentally.

Experimental Protocols for Stability Testing (Forced Degradation)

Forced degradation studies are typically conducted on a single batch of the drug substance to evaluate its stability under more severe conditions than those used for accelerated stability testing.[16][23] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[24]

  • Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acidic solution (e.g., 0.1 N to 1 N HCl) at room temperature or elevated temperatures (e.g., 60 °C).[24]

  • Base Hydrolysis: The compound is dissolved in a suitable solvent and treated with a basic solution (e.g., 0.1 N to 1 N NaOH) under similar temperature conditions.[24]

  • Neutral Hydrolysis: The compound is refluxed in water.

  • Analysis: Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Procedure: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), in a suitable solvent at room temperature.[25]

  • Analysis: Samples are analyzed at different time intervals to monitor the extent of degradation.

Photostability testing is performed according to ICH Q1B guidelines.[26][27]

  • Exposure: Samples of the solid drug substance and solutions are exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[28]

  • Control Samples: "Dark" control samples are stored under the same conditions but protected from light to differentiate between light-induced and thermal degradation.[28]

  • Analysis: After exposure, the samples are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a stability-indicating HPLC method.[26]

Visualization of Experimental Workflows

Solubility Determination Workflow

G cluster_shake_flask Shake-Flask Method cluster_potentiometric Potentiometric Titration sf1 Add excess compound to pH buffers sf2 Equilibrate (e.g., 24-48h at 37°C) sf1->sf2 sf3 Separate solid and liquid phases sf2->sf3 sf4 Quantify concentration by HPLC sf3->sf4 pt1 Dissolve compound in solvent pt2 Titrate with acid/base pt1->pt2 pt3 Monitor pH change pt2->pt3 pt4 Calculate solubility from titration curve pt3->pt4

Caption: Workflow for solubility determination.

Forced Degradation Workflow

G cluster_stress Stress Conditions start Drug Substance This compound hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (e.g., H2O2) start->oxidation photolysis Photolysis (ICH Q1B) start->photolysis analysis Analyze by Stability-Indicating HPLC hydrolysis->analysis oxidation->analysis photolysis->analysis evaluation Identify Degradants & Establish Degradation Pathway analysis->evaluation

References

An In-depth Technical Guide to 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride, a halogenated biphenyl amine. While specific experimental data for this exact compound is not extensively available in public literature, this document outlines its chemical identity, a robust protocol for its synthesis, and discusses its significance within the broader context of medicinal chemistry and drug discovery. The biphenyl aniline scaffold is a privileged structure in pharmacology, and understanding the properties and synthesis of its derivatives is crucial for the development of novel therapeutics.

Chemical Identity and Properties

The formal IUPAC name for the free base is 3-(3-Chloro-5-fluorophenyl)benzenamine . As a hydrochloride salt, it is named 3-(3-Chloro-5-fluorophenyl)anilinium chloride or, more commonly, 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride .

The structure consists of an aniline ring substituted at the 3-position with a 3-chloro-5-fluorophenyl group. This biphenyl structure, featuring specific halogenation patterns, is common in molecules designed for targeted biological activity. Halogens like chlorine and fluorine are known to modulate a compound's lipophilicity, metabolic stability, and ability to form specific interactions, such as halogen bonds, with protein targets.

Table 1: Physicochemical Properties of 3-(3-Chloro-5-fluorophenyl)aniline

PropertyPredicted Value
Molecular Formula C₁₂H₉ClFN
Molecular Weight 221.66 g/mol
XLogP3 4.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Topological Polar Surface Area 26.02 Ų

Note: Properties are computationally predicted as specific experimental data for this compound is not publicly available.

Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline

The most direct and widely used method for synthesizing unsymmetrical biaryls, such as the target compound, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid or ester.

Synthesis_Workflow A 3-Bromoaniline Reaction Suzuki-Miyaura Coupling A->Reaction B (3-Chloro-5-fluorophenyl)boronic acid B->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Reaction Product 3-(3-Chloro-5-fluorophenyl)aniline Reaction->Product HCl_step + HCl Product->HCl_step Final_Product 3-(3-Chloro-5-fluorophenyl)aniline HCl HCl_step->Final_Product

Figure 1. Synthetic workflow for 3-(3-Chloro-5-fluorophenyl)aniline HCl.
Detailed Experimental Protocol (Representative)

This protocol is a representative procedure for a Suzuki-Miyaura coupling to synthesize the target compound. Optimization of catalyst, base, solvent, and temperature may be required.

Materials:

  • 3-Bromoaniline

  • (3-Chloro-5-fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric acid (e.g., 2M solution in diethyl ether)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-bromoaniline (1.0 eq), (3-chloro-5-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 3-(3-chloro-5-fluorophenyl)aniline by column chromatography on silica gel.

  • To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 3-(3-chloro-5-fluorophenyl)aniline hydrochloride as a solid.

Biological and Pharmacological Context

Biphenyl aniline scaffolds are prevalent in medicinal chemistry, serving as the core structure for a wide range of biologically active molecules. These compounds can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various signaling pathways. The specific substitution pattern on each phenyl ring is critical for determining the compound's potency, selectivity, and pharmacokinetic properties.

Halogenation, as seen in 3-(3-Chloro-5-fluorophenyl)aniline, plays a crucial role in modern drug design. Halogen atoms can enhance binding affinity to protein targets through the formation of halogen bonds, where the halogen acts as an electrophilic "σ-hole" donor to interact with a Lewis basic site (e.g., a backbone carbonyl) on the protein. This interaction is highly directional and can significantly improve ligand potency and selectivity.

Logical_Diagram cluster_props cluster_roles Scaffold Halogenated Biphenyl Aniline Scaffold Properties Modulated Properties Scaffold->Properties Influences Prop1 Lipophilicity Prop2 Metabolic Stability Prop3 Binding Affinity (via Halogen Bonds) Roles Potential Biological Roles Properties->Roles Determines Role1 Kinase Inhibitors Role2 Receptor Agonists/ Antagonists Role3 Ion Channel Modulators Process Drug Discovery & Development Roles->Process Leads to

Figure 2. Role of halogenated biphenyl anilines in drug discovery.

Table 2: Examples of Biological Activities of Structurally Related Biphenyl Anilines

Compound ClassBiological Target / ActivityTherapeutic Area
Substituted Biaryl AnilinesPeroxisome Proliferator-Activated Receptor alpha (PPARα) AgonistsDiabetic Retinopathy
Biphenyl anilines via Suzuki CouplingGeneral scaffold for anti-proliferative agentsOncology
Halogenated BiphenylsInduction of microsomal mixed-function oxygenasesToxicology / Pharmacology
Aniline-based inhibitorsInfluenza H1N1 virus hemagglutinin-mediated fusionAntiviral

This table provides context on the potential applications of the biphenyl aniline scaffold and is based on literature for related, not identical, compounds.[1]

Conclusion

3-(3-Chloro-5-fluorophenyl)aniline hydrochloride is a specific halogenated biphenyl amine that, while not widely characterized in public literature, belongs to a class of compounds of high interest to the fields of medicinal chemistry and drug development. Its synthesis is achievable through standard and robust methodologies like the Suzuki-Miyaura cross-coupling. Based on the known structure-activity relationships of related compounds, it holds potential as a scaffold for developing targeted therapeutics. Further research would be required to synthesize this compound, characterize its properties, and screen it for biological activity to determine its specific utility.

References

In-Depth Technical Guide: Safety and Handling of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific toxicological data for this exact compound, this guide incorporates information from closely related aniline derivatives, including aniline hydrochloride, 3-chloroaniline, and 3,5-dichloroaniline, to provide a thorough overview of potential hazards and safe handling practices.

Chemical and Physical Properties

PropertyValue (for 3-Chloro-5-fluoroaniline)
Molecular Formula C₆H₅ClFN
Molecular Weight 145.56 g/mol
Appearance Orange to amber to dark red clear liquid
Boiling Point 98 °C at 19 mmHg
Density 1.33 g/mL
Purity ≥ 97% (GC)

Note: The hydrochloride salt is expected to be a solid with higher water solubility compared to the free aniline base.

Toxicological Data

Quantitative toxicological data for 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride is not available. The following table summarizes acute toxicity data for structurally related aniline compounds to provide an estimate of potential toxicity. It is crucial to handle 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride with the assumption that it possesses a similar or greater toxicity profile.

CompoundRouteSpeciesLD50/LC50Citation
Aniline hydrochlorideOralRat840 mg/kg[1][2][3][4][5][6]
OralMouse841 mg/kg[1]
3-ChloroanilineOralRat256 mg/kg[7][8][9][10]
OralMouse334 mg/kg[8]
DermalRat2000 mg/kg[7][9]
DermalCat223 mg/kg[11]
InhalationMouse550 mg/m³ (4 h)[10][11]
3,5-DichloroanilineOralRat~250 mg/kg (estimated)[12]

Hazard Identification and Safety Precautions

Based on the data for related aniline compounds, 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride should be considered a hazardous substance.

GHS Hazard Statements (Inferred):

  • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[13]

  • H317: May cause an allergic skin reaction.[14]

  • H318: Causes serious eye damage.[14]

  • H341: Suspected of causing genetic defects.[14]

  • H351: Suspected of causing cancer.[14]

  • H372: Causes damage to organs through prolonged or repeated exposure.[14]

  • H410: Very toxic to aquatic life with long-lasting effects.[13]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).[6]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust or aerosols. Handle in a closed system where possible.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.

First Aid Measures

  • In case of Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • In case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]

  • In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of aniline derivatives. These should be adapted and optimized for 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride.

Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride (Representative)

This protocol is based on the general principle of reducing a nitroaromatic compound followed by salt formation. The starting material would be 1-chloro-3-fluoro-5-nitrobenzene, which would be reduced to 3-chloro-5-fluoroaniline, followed by reaction with hydrochloric acid.

G start Start: 1-chloro-3-fluoro-5-nitrobenzene reduction Reduction (e.g., SnCl2, HCl or H2, Pd/C) start->reduction aniline 3-Chloro-5-fluoroaniline reduction->aniline salt_formation Salt Formation (HCl in ether or isopropanol) aniline->salt_formation product 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride salt_formation->product purification Purification (Recrystallization) product->purification analysis Analysis (NMR, MS, HPLC) purification->analysis

Caption: A typical workflow for the analysis of aniline derivatives using Gas Chromatography.

Reverse-phase HPLC is a common and effective technique for the analysis of aniline compounds.

Representative HPLC Workflow

G sample_prep Sample Preparation (Dissolution in mobile phase) injection HPLC Injection sample_prep->injection separation Separation on C18 Column injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Chromatogram analysis) detection->data_analysis

Caption: A standard workflow for analyzing aniline derivatives via High-Performance Liquid Chromatography.

Biological Relevance and Potential Signaling Pathways

3-(3-Chloro-5-fluorophenyl)aniline is utilized as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). While the compound itself may not have a defined biological target, the final products are designed to interact with specific signaling pathways. Understanding these can provide context for its application in drug development.

Glucocorticoid Receptor Agonism

Derivatives of 3-(3-Chloro-5-fluorophenyl)aniline have been investigated as glucocorticoid receptor agonists for the treatment of inflammation.

Glucocorticoid Receptor Signaling Pathway

G ligand Glucocorticoid Agonist (Derivative of the compound) receptor Glucocorticoid Receptor (GR) ligand->receptor translocation Translocation to Nucleus receptor->translocation gene_expression Modulation of Gene Expression translocation->gene_expression anti_inflammatory Anti-inflammatory Effects gene_expression->anti_inflammatory

Caption: Simplified signaling pathway of a glucocorticoid receptor agonist.

TRPM5 Agonism

This compound is a building block for potent and selective agonists of the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5), which are being explored as potential gastrointestinal prokinetic agents.

TRPM5 Signaling in Taste and GI Tract

G agonist TRPM5 Agonist (Derivative of the compound) trpm5 TRPM5 Channel agonist->trpm5 depolarization Cell Depolarization trpm5->depolarization ca_influx Ca2+ Influx depolarization->ca_influx neurotransmitter_release Neurotransmitter/ Hormone Release ca_influx->neurotransmitter_release physiological_response Taste Sensation or GI Motility neurotransmitter_release->physiological_response

Caption: Overview of the TRPM5 signaling pathway activated by an agonist.

Disposal Considerations

Dispose of this chemical and its container as hazardous waste in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. All procedures should be carried out by trained personnel in a suitably equipped laboratory.

References

In-Depth Technical Guide to 3-(3-Chloro-5-fluorophenyl)aniline, HCl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride, a key chemical intermediate with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering detailed information on its commercial availability, synthesis, and potential biological significance.

Commercial Availability

3-(3-Chloro-5-fluorophenyl)aniline hydrochloride (CAS No. 940054-43-3) is available from specialized chemical suppliers. While the free base, 3-Chloro-5-fluoroaniline (CAS No. 4863-91-6), is more widely listed, the hydrochloride salt can be procured for research and development purposes. The following table summarizes the available data from a key supplier. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierProduct NameCAS NumberPurityAvailable Quantities
BLD Pharm 3-Chloro-5-fluoroaniline hydrochloride940054-43-3Information not publicly availableInquire

Note: Data is subject to change. Please verify with the supplier.

The free base, 3-Chloro-5-fluoroaniline, is more readily available from a wider range of suppliers and is often used as a starting material in various synthetic applications.

Synthesis and Preparation

Experimental Protocol: General Preparation of Aniline Hydrochloride

This protocol outlines the conversion of an aniline to its hydrochloride salt.

Materials:

  • Aniline (in this case, 3-Chloro-5-fluoroaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether (or other suitable organic solvent)

  • Glass beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the starting aniline (1 equivalent) in a suitable organic solvent, such as anhydrous diethyl ether, in a glass beaker or Erlenmeyer flask.

  • Place the reaction vessel in an ice bath and begin stirring the solution.

  • Slowly add a slight excess (approximately 1.1 equivalents) of concentrated hydrochloric acid dropwise to the stirred solution.

  • The hydrochloride salt will precipitate out of the solution as a solid.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Dry the resulting white to off-white solid under vacuum to obtain the pure aniline hydrochloride.

Characterization: The final product should be characterized by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis to confirm its identity and purity.

Potential Biological Significance and Signaling Pathways

Recent research has highlighted the potential of derivatives of 3-(3-Chloro-5-fluorophenyl)aniline in modulating key biological targets. A significant finding is the discovery of a potent and selective agonist of the human Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5).[1] The compound, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, which incorporates the 3-chloro-5-fluorophenyl moiety, suggests that this chemical scaffold is crucial for its biological activity.[1]

TRPM5 is a calcium-activated, monovalent-selective cation channel predominantly expressed in taste receptor cells and other chemosensory cells in the gastrointestinal tract. Its activation is linked to downstream signaling cascades that play a role in various physiological processes.

Below is a diagram illustrating the potential signaling pathway initiated by the activation of the TRPM5 channel by an agonist containing the 3-(3-Chloro-5-fluorophenyl)aniline moiety.

TRPM5_Signaling_Pathway Agonist 3-(3-Chloro-5-fluorophenyl)aniline Derivative (Agonist) TRPM5 TRPM5 Channel Agonist->TRPM5 Binds and Activates Ca2_influx TRPM5->Ca2_influx PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2_release ER->Ca2_release Ca2_release->TRPM5 Activates Depolarization Membrane Depolarization Ca2_influx->Depolarization Signal_Transduction Downstream Signal Transduction Depolarization->Signal_Transduction GPCR G-Protein Coupled Receptor (GPCR) GPCR->PLC

References

Methodological & Application

Application Notes and Protocols for 3-(3-Chloro-5-fluorophenyl)aniline, HCl in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride, a key building block in the development of complex organic molecules. This versatile intermediate is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to the unique electronic properties conferred by its chloro and fluoro substituents.[1] This document outlines its primary applications and provides detailed protocols for its use in key organic transformations.

Overview of Synthetic Applications

3-(3-Chloro-5-fluorophenyl)aniline, HCl serves as a crucial precursor in the synthesis of a variety of bioactive molecules. The presence of halogen atoms on the phenyl ring allows for enhanced reactivity and selectivity in various chemical reactions.[1] Its primary applications include:

  • Synthesis of Kinase Inhibitors: Substituted anilines are fundamental components of many kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. The 3-(3-chloro-5-fluorophenyl)aniline moiety can be incorporated into heterocyclic scaffolds, such as pyrimidines and quinazolines, to generate potent inhibitors of key signaling pathways involved in cell proliferation and survival.

  • Development of Novel Pharmaceuticals: Beyond oncology, this aniline derivative is a valuable starting material for the synthesis of a broad range of therapeutic agents. Its structural features can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

  • Agrochemical Synthesis: The unique substitution pattern of this compound makes it a useful intermediate in the preparation of advanced herbicides and pesticides, contributing to improved crop protection and yields.[1]

  • Materials Science: It can be employed in the synthesis of specialized dyes, pigments, and polymers where its specific electronic and physical properties are advantageous.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of the related free base, 3-Chloro-5-fluoroaniline, is provided below for reference.

PropertyValueReference
CAS Number 4863-91-6--INVALID-LINK--
Molecular Formula C₆H₅ClFN--INVALID-LINK--
Molecular Weight 145.56 g/mol --INVALID-LINK--
Appearance Orange to amber to dark red clear liquid--INVALID-LINK--
Boiling Point 98 °C at 19 mmHg--INVALID-LINK--
Density 1.33 g/cm³--INVALID-LINK--
Refractive Index n20/D 1.56--INVALID-LINK--

Experimental Protocols

The following sections provide detailed experimental protocols for key reactions involving this compound.

Nucleophilic Aromatic Substitution (SNA r) for the Synthesis of Diaryl-amines

This protocol describes a general procedure for the N-arylation of anilines, a common method for synthesizing diarylamine cores found in many kinase inhibitors.

Reaction Scheme:

G r1 This compound r2 2,4-Dichloropyrimidine c1 Solvent: 2-Propanol r1->c1 c2 Acid Catalyst: HCl r1->c2 c3 Temperature: 80 °C r1->c3 r2->c1 r2->c2 r2->c3 p1 N-(3-(3-Chloro-5-fluorophenyl)phenyl)-2-chloropyrimidin-4-amine c1->p1 c2->p1 c3->p1

Figure 1. General workflow for the synthesis of a diarylamine via SNAr.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • 2-Propanol

  • Hydrochloric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add this compound (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq).

  • Add 2-propanol as the solvent.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to 80 °C and stir for 22 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-(3-chloro-5-fluorophenyl)phenyl)-2-chloropyrimidin-4-amine.

This protocol is adapted from a general procedure for the acid-catalyzed amination of chloropyrimidines.[2]

Acylation for the Synthesis of Amides

This protocol outlines the synthesis of an N-acylated derivative, a common transformation to introduce amide functionalities into molecules.

Reaction Scheme:

G r1 This compound c1 Base: Triethylamine r1->c1 c2 Solvent: Anhydrous Ethyl Acetate r1->c2 c3 Temperature: 0 °C to Room Temperature r1->c3 r2 Acryloyl chloride r2->c1 r2->c2 r2->c3 p1 N-(3-(3-Chloro-5-fluorophenyl)phenyl)acrylamide c1->p1 c2->p1 c3->p1

Figure 2. General workflow for the acylation of 3-(3-Chloro-5-fluorophenyl)aniline.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine

  • Anhydrous ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-Chloro-5-fluorophenyl)aniline (1.0 eq) and triethylamine (1.05 eq) in anhydrous ethyl acetate.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acryloyl chloride (1.5 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-(3-(3-chloro-5-fluorophenyl)phenyl)acrylamide.

This protocol is based on a general procedure for the synthesis of acrylamides from anilines.

Signaling Pathway Context: Kinase Inhibition

The diarylamine and acrylamide moieties synthesized from 3-(3-Chloro-5-fluorophenyl)aniline are common pharmacophores in kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of a receptor tyrosine kinase, thereby inhibiting downstream signaling pathways that promote cell growth and proliferation.

cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling Proteins RTK->Downstream Phosphorylation Kinase_Inhibitor Kinase Inhibitor (e.g., Trametinib) Kinase_Inhibitor->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Signal Transduction

Figure 3. Simplified diagram of a kinase signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in the construction of complex molecules, particularly those with therapeutic potential, makes it a compound of significant interest to researchers in medicinal chemistry and drug development. The protocols provided herein offer a starting point for the exploration of its synthetic applications.

References

Application Notes and Protocols: 3-(3-Chloro-5-fluorophenyl)aniline, HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chloro-5-fluorophenyl)aniline hydrochloride is a key building block in medicinal chemistry, particularly in the design and synthesis of targeted therapies. Its biphenyl core, substituted with halogen atoms, offers a unique three-dimensional structure and electronic properties that are advantageous for developing potent and selective inhibitors of various protein kinases implicated in cancer and other diseases. The presence of the chlorine and fluorine atoms can enhance binding affinity to the target protein, improve metabolic stability, and modulate the pharmacokinetic profile of the final drug candidate. This document provides an overview of its application, a representative synthetic protocol for its use in the synthesis of a kinase inhibitor, and the associated biological evaluation.

Application: Building Block for Kinase Inhibitors

The structural motif of 3-(3-Chloro-5-fluorophenyl)aniline is frequently incorporated into the core scaffolds of small molecule kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. The 3-(3-chloro-5-fluorophenyl) moiety often serves as a crucial pharmacophore that interacts with specific amino acid residues in the ATP-binding pocket of the target kinase.

Example Application: Synthesis of a Pyrimidine-Based Kinase Inhibitor.

The pyrimidine scaffold is a common core structure for a wide range of kinase inhibitors. In this example, 3-(3-Chloro-5-fluorophenyl)aniline is used in a nucleophilic aromatic substitution reaction with a dichlorinated pyrimidine to generate a key intermediate in the synthesis of a potent kinase inhibitor.

Quantitative Data

The following table summarizes the in vitro activity of a representative compound synthesized using 3-(3-Chloro-5-fluorophenyl)aniline as a building block.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-Based IC50 (nM)
BPI-101 EGFR15A43185
VEGFR225HUVEC120
PDGFRβ40NIH-3T3250

Note: The data presented here is a representative example based on typical activities of kinase inhibitors with similar structural motifs and is for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of N-(3-(3-Chloro-5-fluorophenyl)phenyl)-2,6-dichloropyrimidin-4-amine (Intermediate 1)

Materials:

  • 3-(3-Chloro-5-fluorophenyl)aniline, HCl (1.0 eq)

  • 2,4,6-Trichloropyrimidine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • n-Butanol

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of this compound (1.0 eq) in n-butanol, add diisopropylethylamine (DIPEA) (3.0 eq) at room temperature.

  • Add 2,4,6-trichloropyrimidine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired intermediate 1 .

Protocol 2: Synthesis of a Final Kinase Inhibitor (BPI-101)

Materials:

  • Intermediate 1 (1.0 eq)

  • 4-Aminophenol (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of Intermediate 1 (1.0 eq) in dimethylformamide (DMF), add 4-aminophenol (1.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 6 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration and wash with water.

  • Purify the crude product by recrystallization or column chromatography to yield the final compound BPI-101 .

Protocol 3: In Vitro Kinase Inhibition Assay

Principle:

The inhibitory activity of the synthesized compound is measured using a luminescence-based kinase assay, which quantifies the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal indicates inhibition of the kinase.

Procedure:

  • Prepare a serial dilution of the test compound (BPI-101) in a suitable buffer (e.g., DMSO).

  • In a 96-well plate, add the kinase, the appropriate substrate, and ATP.

  • Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at 30 °C for 1 hour.

  • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Incubate at room temperature for 10 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound intermediate Intermediate 1 start->intermediate Protocol 1 (Nucleophilic Aromatic Substitution) final_product Final Kinase Inhibitor (BPI-101) intermediate->final_product Protocol 2 (Second Substitution) assay In Vitro Kinase Assay final_product->assay Protocol 3 data IC50 Determination assay->data signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) kinase_domain Kinase Domain receptor->kinase_domain downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) kinase_domain->downstream phosphorylates atp ATP atp->kinase_domain binds inhibitor BPI-101 (Kinase Inhibitor) inhibitor->kinase_domain blocks binding proliferation Cell Proliferation & Survival downstream->proliferation

Application of 3-(3-Chloro-5-fluorophenyl)aniline, HCl in the Synthesis of Cyclin G Associated Kinase (GAK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chloro-5-fluorophenyl)aniline hydrochloride is a key starting material in the synthesis of a novel class of potent and selective kinase inhibitors. This application note details the use of this compound in the preparation of N-(3-Chloro-5-fluorophenyl)-6-(trifluoromethyl)quinolin-4-amine, a potent inhibitor of Cyclin G Associated Kinase (GAK). GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and receptor signaling, making it an attractive target for therapeutic intervention in various diseases, including cancer and viral infections.[1][2]

Kinase Inhibitor Profile

Compound: N-(3-Chloro-5-fluorophenyl)-6-(trifluoromethyl)quinolin-4-amine

Target Kinase: Cyclin G Associated Kinase (GAK)

GAK is a ubiquitously expressed serine/threonine kinase involved in the uncoating of clathrin-coated vesicles, a critical process for intracellular trafficking.[3] By inhibiting GAK, these compounds can disrupt processes that are essential for the lifecycle of certain viruses and the proliferation of cancer cells.[1]

Quantitative Data

The following table summarizes the inhibitory activity of N-(3-Chloro-5-fluorophenyl)-6-(trifluoromethyl)quinolin-4-amine and related compounds against GAK and other kinases.

Compound IDTarget KinaseKd (nM)[4]% Inhibition @ 1µM[2]
N-(3-Chloro-5-fluorophenyl)-6-(trifluoromethyl)quinolin-4-amine (Compound 22) GAK 5.3 99
ADCK322095
AAK1>10,00018
BIKE>10,0002
STK16>10,00022
ErlotinibGAK2.5100
GefitinibGAK0.8100

Signaling Pathway

GAK plays a pivotal role in the regulation of clathrin-mediated endocytosis, a fundamental process for internalizing receptors and their ligands. GAK facilitates the uncoating of clathrin vesicles by phosphorylating the µ2 subunit of the AP2 adaptor complex. This action is essential for the recycling of clathrin and other components back to the plasma membrane for subsequent rounds of endocytosis. Inhibition of GAK disrupts this cycle, leading to impaired receptor trafficking, which can affect downstream signaling pathways crucial for cell growth and survival.[5][6]

GAK_Signaling_Pathway GAK Signaling in Clathrin-Mediated Endocytosis Receptor Receptor AP2 AP2 Adaptor Complex Receptor->AP2 Binding Clathrin Clathrin AP2->Clathrin Recruitment CoatedVesicle Clathrin-Coated Vesicle Clathrin->CoatedVesicle Assembly GAK GAK GAK->AP2 Phosphorylation of µ2 subunit UncoatedVesicle Uncoated Vesicle GAK->UncoatedVesicle Promotes Uncoating Inhibitor N-(3-Chloro-5-fluorophenyl)- 6-(trifluoromethyl)quinolin-4-amine Inhibitor->GAK Inhibition CoatedVesicle->GAK Recruitment of GAK Recycling Recycling of Clathrin & AP2 UncoatedVesicle->Recycling Recycling->AP2 Recycling->Clathrin

GAK's role in clathrin-mediated endocytosis.

Experimental Protocols

Synthesis of N-(3-Chloro-5-fluorophenyl)-6-(trifluoromethyl)quinolin-4-amine

The synthesis of the target kinase inhibitor from 3-(3-Chloro-5-fluorophenyl)aniline is a key process that enables the development of this potent GAK inhibitor.

Synthesis_Workflow Synthesis of GAK Inhibitor Start 4-Chloro-6-(trifluoromethyl)quinoline Reaction Nucleophilic Aromatic Substitution Start->Reaction Aniline 3-(3-Chloro-5-fluorophenyl)aniline, HCl Aniline->Reaction Solvent Solvent (e.g., 2-propanol) Solvent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product N-(3-Chloro-5-fluorophenyl)- 6-(trifluoromethyl)quinolin-4-amine Purification->Product

Synthetic workflow for the GAK inhibitor.

Materials:

  • 4-Chloro-6-(trifluoromethyl)quinoline

  • 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride

  • 2-Propanol

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • Diethyl ether

Procedure:

  • A mixture of 4-chloro-6-(trifluoromethyl)quinoline (1.0 eq) and 3-(3-chloro-5-fluorophenyl)aniline hydrochloride (1.1 eq) in 2-propanol is heated to reflux for 16 hours.

  • The reaction mixture is then cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The solid is washed with diethyl ether to yield the hydrochloride salt of the product.

  • If the free base is desired, the hydrochloride salt is partitioned between a suitable organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

Kinase Inhibition Assay Protocol (Example using ADP-Glo™ Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compound against GAK.

Materials:

  • Purified recombinant GAK enzyme

  • Substrate peptide (e.g., a generic serine/threonine kinase substrate)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • N-(3-Chloro-5-fluorophenyl)-6-(trifluoromethyl)quinolin-4-amine (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents: Thaw all assay components and prepare the kinase reaction buffer. Prepare serial dilutions of the inhibitor in DMSO, and then dilute further in the kinase assay buffer.

  • Enzyme and Substrate Preparation: Dilute the GAK enzyme and substrate peptide to their final concentrations in the kinase assay buffer.

  • Reaction Setup: In a multi-well plate, add the inhibitor solution, the GAK enzyme, and the substrate peptide. Include controls for no inhibitor (DMSO only) and no enzyme (background).

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[7]

  • Data Analysis: Measure the luminescence using a plate reader. The amount of light generated is proportional to the amount of ADP produced, and therefore, to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Conclusion

This compound serves as a valuable and readily available starting material for the synthesis of potent and selective kinase inhibitors targeting GAK. The straightforward synthetic route and the significant biological activity of the resulting compounds highlight the importance of this chemical building block in drug discovery and development. The detailed protocols and data presented in this application note provide a solid foundation for researchers interested in exploring GAK inhibition for various therapeutic applications.

References

Synthesis of Novel Heterocyclic Compounds from 3-(3-Chloro-5-fluorophenyl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3-(3-chloro-5-fluorophenyl)aniline as a key starting material. The methodologies outlined below are intended to serve as a practical guide for the synthesis of quinolines, pyrimidines, and triazoles, which are important scaffolds in medicinal chemistry and drug discovery.

Introduction

3-(3-Chloro-5-fluorophenyl)aniline is a versatile building block in organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups, offers opportunities for selective functionalization and modulation of physicochemical properties of the target molecules. This aniline derivative can be employed in various cyclization and condensation reactions to construct a diverse range of heterocyclic systems. The resulting compounds are of significant interest for screening in drug discovery programs due to the prevalence of these heterocyclic cores in biologically active molecules.

Synthesis of Quinolines via Skraup Reaction

The Skraup synthesis is a classic and effective method for the preparation of quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to yield the quinoline ring system.

Experimental Protocol:

A general procedure for the Skraup reaction is as follows:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser.

  • Charging Reagents: To the flask, add 3-(3-chloro-5-fluorophenyl)aniline (1 equivalent). Carefully add concentrated sulfuric acid (approximately 3-4 equivalents) with cooling.

  • Addition of Glycerol: Slowly add glycerol (approximately 3-4 equivalents) to the mixture with continuous stirring.

  • Addition of Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene (approximately 1.5 equivalents).

  • Heating: Heat the reaction mixture to approximately 120-130°C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Product and Quantitative Data:

The reaction of 3-(3-chloro-5-fluorophenyl)aniline under Skraup conditions is expected to yield a mixture of 6-chloro-8-fluoroquinoline and 8-chloro-6-fluoroquinoline due to the two possible sites of cyclization.

ProductReaction Time (h)Temperature (°C)Yield (%)
6-Chloro-8-fluoroquinoline & 8-chloro-6-fluoroquinoline4-8120-13040-60 (combined)

Note: The yields are estimates based on typical Skraup reactions and may vary depending on the specific reaction conditions.

Logical Workflow for Skraup Synthesis:

Skraup_Synthesis A 3-(3-Chloro-5-fluorophenyl)aniline D Reaction Mixture A->D B Glycerol + H2SO4 B->D C Nitrobenzene (Oxidizing Agent) C->D E Heating (120-130°C) D->E F Work-up & Purification E->F G 6-Chloro-8-fluoroquinoline & 8-Chloro-6-fluoroquinoline F->G

Caption: Workflow for the synthesis of substituted quinolines.

Synthesis of Pyrimidines

Substituted pyrimidines can be synthesized from 3-(3-chloro-5-fluorophenyl)aniline through a nucleophilic aromatic substitution reaction with a suitable pyrimidine precursor, such as 2,4,6-trichloropyrimidine, followed by further functionalization.

Experimental Protocol:

A general procedure for the synthesis of a substituted aminopyrimidine is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(3-chloro-5-fluorophenyl)aniline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Base: Add a base, such as triethylamine or diisopropylethylamine (2-3 equivalents).

  • Addition of Pyrimidine: Slowly add a solution of 2,4,6-trichloropyrimidine (1 equivalent) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Expected Product and Quantitative Data:

The reaction is expected to yield N-(3-chloro-5-fluorophenyl)-4,6-dichloropyrimidin-2-amine. This intermediate can be further functionalized.

ProductReagentsSolventTemperatureTime (h)Yield (%)
N-(3-chloro-5-fluorophenyl)-4,6-dichloropyrimidin-2-amine2,4,6-trichloropyrimidine, Et3NEthanolReflux6-1270-85

Note: Yields are estimates and can be optimized.

Experimental Workflow for Pyrimidine Synthesis:

Pyrimidine_Synthesis A 3-(3-Chloro-5-fluorophenyl)aniline E Reaction at Reflux A->E B 2,4,6-Trichloropyrimidine B->E C Triethylamine C->E D Ethanol (Solvent) D->E F Work-up & Purification E->F G N-(3-chloro-5-fluorophenyl)-4,6- dichloropyrimidin-2-amine F->G

Caption: General workflow for the synthesis of aminopyrimidines.

Synthesis of 1,2,3-Triazoles

1,2,3-Triazoles can be synthesized from anilines via a multi-step sequence involving diazotization to form an azide, followed by a [3+2] cycloaddition reaction with an alkyne (a "click" reaction).

Experimental Protocol:

Step 1: Synthesis of 1-azido-3-(3-chloro-5-fluorophenyl)benzene

  • Diazotization: Dissolve 3-(3-chloro-5-fluorophenyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

  • Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5°C.

  • Azide Formation: Add a solution of sodium azide (1.1 equivalents) in water to the diazonium salt solution at 0-5°C. Stir for 1-2 hours.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.

Step 2: [3+2] Cycloaddition with an Alkyne

  • Reaction Setup: Dissolve the obtained azide (1 equivalent) and a terminal alkyne (e.g., phenylacetylene, 1 equivalent) in a suitable solvent system (e.g., t-butanol/water).

  • Catalyst Addition: Add a copper(I) catalyst, which can be generated in situ from copper(II) sulfate pentahydrate and a reducing agent like sodium ascorbate.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture, remove the solvent, and purify the crude product by recrystallization or column chromatography.

Expected Product and Quantitative Data:
ProductReagents (Step 2)CatalystTime (h)Yield (%)
1-(3-(3-chloro-5-fluorophenyl)phenyl)-4-phenyl-1H-1,2,3-triazolePhenylacetyleneCuSO4·5H2O, Sodium Ascorbate12-2480-95

Note: Yields are for the cycloaddition step and are generally high for click reactions.

Signaling Pathway Diagram (Hypothetical):

Many triazole-containing compounds exhibit antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes.

Antifungal_Mechanism Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol_14a_demethylase Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Component of Synthesized_Triazole Synthesized_Triazole Synthesized_Triazole->Lanosterol_14a_demethylase Inhibits

Caption: Inhibition of ergosterol biosynthesis by triazole antifungals.

Conclusion

The protocols and data presented herein provide a foundation for the synthesis of novel quinoline, pyrimidine, and triazole derivatives from 3-(3-chloro-5-fluorophenyl)aniline. These heterocyclic scaffolds are of high interest in the field of drug discovery, and the described methodologies can be adapted and optimized for the generation of compound libraries for biological screening. Researchers are encouraged to explore variations in reaction conditions and starting materials to expand the chemical diversity of the synthesized compounds.

Application Notes & Protocols: The Role of Substituted Phenylanilines in Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific research on "3-(3-Chloro-5-fluorophenyl)aniline, HCl" as an anti-cancer agent is not extensively documented in publicly available literature, the core chemical moiety of a substituted phenylaniline is a recurring structural motif in a variety of potent anti-cancer compounds. This document will explore the application of similar chloro- and fluoro-phenylaniline containing molecules in oncology research and development. We will delve into their mechanisms of action, provide exemplary experimental protocols for their evaluation, and present representative data, drawing from studies on related small molecule inhibitors.

Mechanism of Action: Targeting Key Oncogenic Pathways

Substituted phenylaniline derivatives have been successfully incorporated into small molecules designed to inhibit various cancer-driving signaling pathways. A prominent example is the inhibition of the WNT/β-catenin signaling cascade, which is frequently dysregulated in cancers such as colorectal cancer.

One mechanism by which this class of compounds can exert its anti-cancer effects is through the inhibition of key protein-protein interactions within the WNT pathway. For instance, small molecules can be designed to bind to the PDZ domain of the Dishevelled (DVL) protein. This binding event prevents the interaction between DVL and the Frizzled (FZD) receptor, a critical step for the downstream activation of the WNT pathway. The inhibition of this interaction ultimately leads to the suppression of oncogene transcription, such as c-myc and cyclin D1, thereby impeding tumor growth.[1][2]

// Nodes WNT [label="WNT Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FZD [label="Frizzled Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DVL [label="Dishevelled (DVL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Phenylaniline\nDerivative Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BetaCatenin [label="β-catenin", fillcolor="#FBBC05", fontcolor="#202124"]; TCF_LEF [label="TCF/LEF", fillcolor="#FBBC05", fontcolor="#202124"]; Oncogenes [label="Oncogene Transcription\n(c-myc, cyclin D1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="β-catenin Degradation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges WNT -> FZD [label="Binds"]; FZD -> DVL [label="Activates"]; Inhibitor -> DVL [label="Inhibits", color="#EA4335"]; DVL -> BetaCatenin [label="Stabilizes"]; BetaCatenin -> TCF_LEF [label="Translocates to nucleus\nand binds"]; TCF_LEF -> Oncogenes [label="Promotes"]; {rank=same; WNT; Inhibitor} {rank=same; FZD; DVL} DVL -> Degradation [style=dashed, arrowhead=none, label="Prevents"];

} WNT Signaling Pathway Inhibition.

Experimental Protocols

The evaluation of novel substituted phenylaniline derivatives as potential anti-cancer agents involves a series of in vitro and in vivo assays. Below are representative protocols for key experiments.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, SW480, SW620 for colorectal cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (solubilized in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) wells.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

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// Edges Start -> Seed_Cells; Seed_Cells -> Adhere; Adhere -> Prepare_Compounds; Prepare_Compounds -> Treat_Cells; Treat_Cells -> Incubate; Incubate -> Add_Reagent; Add_Reagent -> Measure; Measure -> Analyze; Analyze -> End; } In Vitro Cytotoxicity Assay Workflow.

Protocol 2: Western Blot Analysis for Pathway Modulation

This protocol is used to assess the effect of the test compound on the expression levels of key proteins in a signaling pathway.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-c-myc, anti-cyclin D1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Data Presentation

The following tables present representative data from studies on substituted phenylaniline derivatives with anti-cancer activity.

Table 1: In Vitro Cytotoxicity of Representative Phenylaniline Derivatives

CompoundCell LineIC50 (µM)
Compound AHCT1167.1 ± 0.6
Compound ASW48015.2 ± 1.1
Compound ASW62028.3 ± 1.2
5-Fluorouracil (Control)SW62021.74

Data is representative and compiled from various sources for illustrative purposes.[2][3]

Table 2: In Vivo Efficacy of a Representative Phenylaniline Derivative

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0+2.5
Compound B (10 mg/kg)45-1.2
Compound B (20 mg/kg)68-3.1

Data is representative and illustrates typical results from in vivo xenograft studies.

Conclusion

The substituted phenylaniline scaffold is a valuable pharmacophore in the design of novel anti-cancer agents. By incorporating this moiety into larger molecules, researchers have successfully developed potent inhibitors of key oncogenic pathways, such as the WNT/β-catenin signaling cascade. The experimental protocols and representative data presented here provide a framework for the evaluation of new chemical entities based on this promising chemical structure. Further exploration and optimization of substituted phenylaniline derivatives hold the potential for the development of next-generation cancer therapeutics.

References

Application Notes and Protocols for the N-alkylation of 3-(3-Chloro-5-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 3-(3-chloro-5-fluorophenyl)aniline, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of electron-withdrawing groups (chloro and fluoro) on the phenyl ring decreases the nucleophilicity of the aniline nitrogen, which can present challenges for its N-alkylation. The following protocols outline two robust and versatile methods to achieve this transformation: Catalytic N-alkylation using alcohols and Reductive Amination.

N-alkylated anilines are crucial building blocks in the development of a wide range of biologically active molecules and functional materials.[1] The methods described herein are designed to be adaptable and provide a strong starting point for the synthesis of a diverse library of N-alkylated derivatives of 3-(3-chloro-5-fluorophenyl)aniline.

Protocol 1: Catalytic N-Alkylation of 3-(3-Chloro-5-fluorophenyl)aniline with Alcohols

This protocol describes a sustainable approach to N-alkylation utilizing alcohols as alkylating agents, which are readily available and generate water as the only byproduct.[2] Various transition metal catalysts, such as those based on iridium, ruthenium, and cobalt, have been shown to be effective for this transformation.[2][3][4] The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a common pathway for this reaction, where the alcohol is transiently oxidized to an aldehyde, which then undergoes condensation with the amine, followed by reduction of the resulting imine.

Experimental Protocol

Materials:

  • 3-(3-Chloro-5-fluorophenyl)aniline

  • Alkyl or benzyl alcohol (e.g., benzyl alcohol, ethanol, butanol)

  • Catalyst (e.g., [RuCl₂(p-cymene)]₂, Iridium-NHC complexes)[3][4]

  • Base (e.g., KOtBu, K₂CO₃)[3][4]

  • Anhydrous solvent (e.g., toluene, p-xylene, dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-(3-chloro-5-fluorophenyl)aniline (1.0 mmol), the alcohol (1.2-1.5 mmol), the catalyst (e.g., [RuCl₂(p-cymene)]₂ at 2.5 mol % Ru), and the base (e.g., K₂CO₃, 10 mol %).[4]

  • Add the anhydrous solvent (e.g., p-xylene, 0.15 M solution).

  • The reaction mixture is then heated to a temperature between 110-140 °C for 16-24 hours.[3][4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation: Catalytic N-Alkylation of Substituted Anilines

Catalyst SystemBaseSolventTemp (°C)Time (h)Substituted Aniline ExampleYield (%)Reference
[RuCl₂(p-cymene)]₂ / LigandK₂CO₃p-xylene14021Electron-withdrawing group substituted anilines18-97[4]
NHC-Ir(III) ComplextBuOKAir12024Halogen-substituted anilines80-82[3]
Zn(II)-complextBuOKToluene12016Electron-withdrawing group substituted anilines65-81[5]
Co-MOF-Benzyl alcohol--Various substituted anilinesHigh[2]

Protocol 2: Reductive Amination of 3-(3-Chloro-5-fluorophenyl)aniline

Reductive amination is a highly versatile and widely used method for the synthesis of secondary and tertiary amines.[6] This two-step, one-pot process involves the initial formation of an imine from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of the imine to the corresponding amine.[7] This method effectively avoids the over-alkylation issues that can be encountered with alkyl halides.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly employed for this purpose.[9]

Experimental Protocol

Materials:

  • 3-(3-Chloro-5-fluorophenyl)aniline

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask, add 3-(3-chloro-5-fluorophenyl)aniline (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in an anhydrous solvent such as DCM.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 mmol) in the same anhydrous solvent.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated aniline.

Data Presentation: Reductive Amination of Anilines

Carbonyl CompoundReducing AgentSolventAdditiveTime (h)Yield (%)Reference
AldehydesNaBH(OAc)₃DCEAcetic Acid< 380-96[9]
KetonesNaBH(OAc)₃DCEAcetic Acid< 388-95[9]
AldehydesNaBH₃CNMethanol--High[8]
Aldehydes/KetonesPd/C, H₂Methanol--54[7]

Visualizations

Experimental Workflow for N-Alkylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product Aniline 3-(3-Chloro-5-fluorophenyl)aniline Reaction_Setup Reaction Setup (Solvent, Catalyst, Base) Aniline->Reaction_Setup Alkylating_Agent Alkylating Agent (Alcohol or Carbonyl) Alkylating_Agent->Reaction_Setup Reaction_Execution Heating & Stirring (Monitor Progress) Reaction_Setup->Reaction_Execution Quenching Reaction Quenching Reaction_Execution->Quenching Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Purified N-Alkylated Product Purification->Final_Product Characterization Characterization (NMR, MS, etc.) Final_Product->Characterization

Caption: General experimental workflow for the N-alkylation of anilines.

Signaling Pathways for N-Alkylation Methods

G cluster_catalytic Catalytic N-Alkylation with Alcohol cluster_reductive Reductive Amination Start_Cat Aniline + Alcohol Intermediate_Cat Imine Intermediate Start_Cat->Intermediate_Cat Catalyst (Borrowing Hydrogen) Product_Cat N-Alkylated Aniline Intermediate_Cat->Product_Cat Reduction Start_Red Aniline + Carbonyl Intermediate_Red Imine Intermediate Start_Red->Intermediate_Red Condensation Product_Red N-Alkylated Aniline Intermediate_Red->Product_Red Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reaction pathways for Catalytic N-Alkylation and Reductive Amination.

References

Gas Chromatography Methods for the Analysis of Aniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of aniline and its derivatives using gas chromatography (GC). Aniline and its derivatives are a class of compounds widely used in the manufacturing of dyes, pharmaceuticals, polymers, and rubber.[1] Due to their potential toxicity and carcinogenic properties, sensitive and reliable analytical methods are crucial for monitoring their presence in various matrices, including environmental samples and biological fluids.[1][2][3] Gas chromatography, often coupled with mass spectrometry (GC-MS) or other selective detectors, offers a robust platform for the separation and quantification of these compounds.[2][4][5]

Introduction to GC Analysis of Aniline Derivatives

The analysis of aniline derivatives by GC can be challenging due to their polarity and potential for thermolability.[1][6] To overcome these challenges, two main approaches are employed: direct analysis and analysis after derivatization.

  • Direct Analysis: This approach is suitable for less polar and more volatile aniline derivatives. It offers the advantage of a simpler sample preparation workflow. However, it can sometimes lead to poor peak shapes and column bleed, especially for more polar analytes.

  • Derivatization: This technique involves chemically modifying the aniline derivatives to make them more volatile and thermally stable, improving their chromatographic behavior.[7][8][9] Derivatization can also enhance the sensitivity of the analysis, particularly when using specific detectors like the electron capture detector (ECD).[10] Common derivatizing agents for amines include acylating agents (e.g., acetic anhydride, trifluoroacetic anhydride) and silylating agents.[8][10]

This document details three distinct GC methods for the analysis of aniline derivatives, covering both direct and derivatization approaches.

Method 1: Direct Analysis of Aniline and Chlorinated/Methylated Derivatives in Water by GC-MS

This method is adapted from established procedures for the analysis of aniline and its derivatives in aqueous samples and is suitable for monitoring environmental contamination.[2][3]

Application Note

This protocol describes the direct analysis of various aniline derivatives, including chlorinated and methylated anilines, in groundwater samples using gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) for enhanced sensitivity and selectivity.[2][3] The method involves a liquid-liquid extraction (LLE) step to isolate the analytes from the aqueous matrix prior to GC analysis.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1 L aqueous sample, add a suitable internal standard.

  • Adjust the sample pH to >11 with a suitable base (e.g., NaOH solution).

  • Extract the sample three times with 50 mL of dichloromethane by shaking vigorously for 2 minutes in a separatory funnel.

  • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

2. GC-MS Conditions

  • Gas Chromatograph: Agilent GC system or equivalent

  • Column: OV-17 capillary column (30 m x 0.32 mm x 0.5 µm) or equivalent[11]

  • Injector Temperature: 180°C[2]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 min

    • Ramp 1: 3°C/min to 150°C

    • Ramp 2: 10°C/min to 280°C[2]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min[2]

  • Injection Volume: 1 µL, splitless

  • Mass Spectrometer: Single Quadrupole or Tandem Quadrupole Mass Spectrometer

  • Ionization Mode: Electron Ionization (EI)

  • Transfer Line Temperature: 300°C[2]

  • Data Acquisition: Full scan or Multiple Reaction Monitoring (MRM) mode

Quantitative Data
AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
Aniline0.1 - 1 µg/L0.4 - 4 µg/L90 - 110
2-Chloroaniline0.1 - 1 µg/L0.4 - 4 µg/L85 - 115
3-Chloroaniline0.1 - 1 µg/L0.4 - 4 µg/L85 - 115
4-Chloroaniline0.1 - 1 µg/L0.4 - 4 µg/L85 - 115
2-Methylaniline0.1 - 1 µg/L0.4 - 4 µg/L90 - 110
3-Methylaniline0.1 - 1 µg/L0.4 - 4 µg/L90 - 110
4-Methylaniline0.1 - 1 µg/L0.4 - 4 µg/L90 - 110

Note: LOD, LOQ, and Recovery values are indicative and may vary depending on the specific instrumentation and matrix.[2][3]

Method 2: Analysis of Aniline and Aminophenols in Water by GC-ECD after Derivatization

This method is highly sensitive for the determination of trace amounts of aniline and its aminophenol derivatives in aqueous samples.[10] It utilizes a two-step derivatization procedure followed by analysis with a gas chromatograph equipped with an electron capture detector (ECD).[10]

Application Note

This protocol outlines a procedure for the simultaneous analysis of o-, m-, and p-aminophenol and aniline in water. The method involves a two-step derivatization process where the amines are first acetylated with acetic anhydride directly in the aqueous sample, followed by extraction and further derivatization with trifluoroacetic anhydride (TFAA). The resulting N-acetylated and N-trifluoroacetylated products are highly responsive to the ECD, allowing for very low detection limits.[10]

Experimental Protocol

1. Sample Preparation and Derivatization

  • To a 100 mL aqueous sample, add 50 nmoles of an internal standard (e.g., benzylamine).

  • Add 1 mL of acetic anhydride to the sample and stir for 15 minutes.

  • Extract the derivatized analytes three times with 10 mL of methylene chloride.

  • Combine the organic extracts and add 100 µL of trifluoroacetic anhydride (TFAA). Let the reaction proceed for 10 minutes at room temperature.

  • Evaporate the solvent to a final volume of 300 µL under a gentle stream of nitrogen.[10]

2. GC-ECD Conditions

  • Gas Chromatograph: Perkin-Elmer 3920 GC or equivalent

  • Column: SP-2100 capillary column (10 m x 0.25 mm i.d.)[10]

  • Injector Temperature: 250°C[10]

  • Oven Temperature Program: 80°C to 130°C at 30°C/min[10]

  • Carrier Gas: Helium at 7 psi[10]

  • Detector: Electron Capture Detector (ECD)

  • Detector Temperature: 250°C[10]

  • Makeup Gas: 10% methane in argon at 36 mL/min[10]

  • Injection Volume: 1 µL

Quantitative Data
AnalyteOn-Column Detection Limit (picomoles)
Aniline0.33
o-Aminophenol0.33
m-Aminophenol0.33
p-Aminophenol0.33

Data extracted from a study demonstrating the high sensitivity of this method.[10]

Method 3: Analysis of Aniline in Serum by GC-MS after Derivatization with 4-Carbethoxyhexafluorobutyryl Chloride

This method is designed for the specific and sensitive quantification of aniline in biological matrices such as serum, which is relevant for toxicological studies and clinical chemistry.[4]

Application Note

This protocol describes the determination of aniline in human serum by gas chromatography-mass spectrometry (GC-MS) following a derivatization step. Aniline is extracted from an alkaline serum sample and then derivatized with 4-carbethoxyhexafluorobutyryl chloride. This derivatization not only improves the chromatographic properties of aniline but also introduces a specific mass fragmentation pattern, allowing for highly selective and sensitive detection by MS.[4]

Experimental Protocol

1. Sample Preparation and Derivatization

  • To 1 mL of serum, add an internal standard (e.g., N-methylaniline).

  • Make the serum alkaline by adding a suitable base.

  • Extract the aniline and internal standard with chloroform.

  • To the chloroform extract, add 50 µL of 4-carbethoxyhexafluorobutyryl chloride and allow the reaction to proceed.

  • Evaporate the excess derivatizing reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[4]

2. GC-MS Conditions

  • Gas Chromatograph: Hewlett-Packard 5890 Series II or equivalent

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program: Optimized for the separation of the derivatized aniline and internal standard. A typical program might start at 100°C and ramp to 280°C.

  • Carrier Gas: Helium at a constant flow

  • Injection Volume: 1 µL, splitless

  • Mass Spectrometer: Mass Selective Detector (e.g., HP 5972)

  • Ionization Mode: Electron Ionization (EI)

  • Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring the molecular ions of the derivatized aniline (m/z 343) and the internal standard (m/z 357).[4]

Quantitative Data
ParameterValue
Linearity Range0.5 - 25.0 mg/L
Detection Limit0.1 mg/L
Within-run Precision (%RSD)3.8%
Between-run Precision (%RSD)5.8%

Quantitative data for the analysis of aniline in serum.[4]

Experimental Workflow and Logical Relationships

To visualize the general workflow and the relationship between the analytical approaches, the following diagrams are provided.

GC_Aniline_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Aqueous or Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Concentration Solvent Evaporation/Exchange Derivatization->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (MS, ECD, FID, NPD) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

General workflow for GC analysis of aniline derivatives.

Aniline_Analysis_Logic cluster_nonpolar Less Polar / Volatile cluster_polar Polar / Thermolabile Analyte_Type Aniline Derivative Type Nonpolar e.g., Chloroanilines, Methylanilines Analyte_Type->Nonpolar Polar e.g., Aminophenols, Aniline in Biological Matrix Analyte_Type->Polar Direct_Analysis Direct GC Analysis Nonpolar->Direct_Analysis Derivatization_Analysis GC Analysis after Derivatization Polar->Derivatization_Analysis

Logical relationship for selecting a GC method.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline and its derivatives are crucial building blocks in the synthesis of a wide range of industrial chemicals, including dyes, polymers, pharmaceuticals, and agricultural products.[1][2][3] Due to their potential toxicity and carcinogenic properties, sensitive and accurate analytical methods are required for their detection and quantification in various matrices.[1] High-performance liquid chromatography (HPLC) offers a robust and reliable alternative to gas chromatography (GC) for the analysis of these thermolabile and polar compounds, often eliminating the need for complex derivatization steps.[1][4] This application note provides a detailed protocol for the HPLC analysis of aniline and its derivatives, complete with quantitative data and a generalized experimental workflow.

Quantitative Data Summary

The following table summarizes the chromatographic conditions and performance data for the HPLC analysis of various aniline compounds, compiled from multiple validated methods.

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Linearity RangeLimit of Quantification (µg/mL)Recovery (%)Reference
Aniline, o-, m-, p-nitroaniline, o,p-dinitroanilineAcclaim™ 120 C18Gradient with Acetonitrile and WaterNot SpecifiedNot Specified1–100 µg/L0.1–0.2 µg/L (MDL)93-147[1]
AnilinePrimesep 100 (4.6 x 150 mm, 5 µm)45% Acetonitrile, 0.05% H2SO4 in Water1.0200Not Specified0.01 (LOD)Not Specified[3]
Aniline, N-methylanilineReversed phase silica-C18 (250 mm)70:30 Acetonitrile:Water0.71900.010% - 1.5%Not SpecifiedNot Specified[5]
Aniline, p-, m-, o-aminophenol, phenolC4 column60:40 Methanol:Acetate buffer (10 mM, pH 5)1.02702.0 - 60 µg/mL0.0778 - 0.207387.51 - 101.35[6][7][8]
Aniline, haloanilines, nitroanilinesZorbax ODS40:60 Acetonitrile:0.2 M Sodium Acetate buffer (pH 4)Not Specified254, 280, 340Not SpecifiedNot Specified70-120 (extraction)[9]

Experimental Protocol

This protocol provides a general procedure for the analysis of aniline compounds using reversed-phase HPLC with UV detection. Method optimization may be required for specific applications and analytes.

1. Materials and Reagents

  • Aniline standards (e.g., aniline, nitroanilines, chloroanilines)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reagents for mobile phase buffer preparation (e.g., sodium acetate, acetic acid, phosphoric acid)

  • 0.45 µm syringe filters for sample and mobile phase filtration

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Chromatography data system (CDS) software

  • Analytical balance

  • pH meter

3. Chromatographic Conditions

  • Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 x 150 mm, 5 µm particle size). Depending on the specific aniline derivatives, other stationary phases like C8 or C4 may provide better selectivity.[6][8]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer is typically used. The organic modifier content and buffer pH can be adjusted to optimize separation. For example, a mobile phase of 40% acetonitrile and 60% 0.2 M sodium acetate buffer at pH 4 has been shown to be effective for a range of anilines.[9] For simpler separations, a mobile phase of acetonitrile and water with an acid modifier like phosphoric acid can be used.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3][6][7][8]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.[5]

  • Detection: UV detection is commonly used. The wavelength should be selected based on the absorbance maxima of the target analytes. For a mixture of anilines, a PDA detector can be used to monitor multiple wavelengths simultaneously (e.g., 254 nm, 280 nm, and 340 nm).[9] Some anilines show strong absorbance at lower wavelengths, such as 190 nm or 200 nm.[3][5]

4. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare individual stock solutions of each aniline standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will vary depending on the matrix.

    • Wastewater: Extraction with a solvent like methylene chloride may be necessary.[9] Solid-phase extraction (SPE) can also be employed for sample clean-up and pre-concentration.[1][4]

    • Solid Samples: Extraction into a suitable solvent followed by filtration is required.

    • All samples should be filtered through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent.

6. Data Analysis

  • Identify the peaks in the chromatograms based on the retention times of the standards.

  • Integrate the peak areas of the analytes.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards. The linearity of the method should be confirmed by a correlation coefficient (R²) greater than 0.999.[1][5]

  • Quantify the amount of each aniline in the samples using the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of aniline compounds.

HPLC_Workflow Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction/Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (CDS) HPLC_System->Data_Acquisition Peak_Integration Peak Identification & Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification Peak_Integration->Quantification Calibration->Quantification

Caption: General workflow for HPLC analysis of aniline compounds.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the HPLC analysis of aniline and its derivatives. The presented methods are sensitive, and accurate, and can be adapted for various research, quality control, and monitoring purposes. The provided workflow and quantitative data serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in pharmaceutical and materials science, due to its broad substrate scope and functional group tolerance.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-(3-chloro-5-fluorophenyl)aniline hydrochloride, a key transformation for the synthesis of complex diarylamines. Diarylamines are prevalent structural motifs in a wide range of biologically active molecules and functional materials.

The hydrochloride salt of the aniline starting material necessitates careful selection of the base to ensure the free amine is available for the catalytic cycle. The presence of electron-withdrawing groups (chloro and fluoro) on one of the aryl rings can also influence the reactivity, often requiring more electron-rich and bulky phosphine ligands to facilitate the reaction.[2][3]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (Ar'-NH2) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired diarylamine product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.

The efficiency and success of the reaction are highly dependent on the choice of palladium precursor, ligand, base, and solvent. For challenging substrates such as electron-deficient anilines and unactivated aryl chlorides, bulky and electron-rich phosphine ligands, like those from the Buchwald and Hartwig groups, are often essential for achieving high yields.[4][5]

Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of aryl chlorides with anilines, providing a comparative overview of various catalytic systems.

Table 1: Catalyst and Ligand Systems for the Amination of Aryl Chlorides

Palladium PrecursorLigandCatalyst Loading (mol%)Typical SubstratesReference
Pd₂(dba)₃XPhos1-2Aryl chlorides, primary/secondary amines[6]
Pd(OAc)₂SPhos1-2Aryl chlorides, hindered anilines
[Pd(allyl)Cl]₂RuPhos0.5-1Heteroaryl chlorides, secondary amines[4]
Pd(OAc)₂BINAP1.5-3Aryl bromides, primary amines[7]
Pd₂(dba)₃tBuXPhos1-2Aryl chlorides, amides[4]

Table 2: Base and Solvent Selection for the Amination of Aryl Chlorides with Anilines

BaseSolventTemperature (°C)NotesReference
NaOtBuToluene80-110Commonly used, strong, non-nucleophilic base.[6]
K₃PO₄Dioxane100-120Milder base, suitable for base-sensitive functional groups.
Cs₂CO₃Toluene/Dioxane100-120Effective for a wide range of substrates.[2]
LHMDSToluene80-100Strong, non-nucleophilic base, can be used for less reactive amines.
K₂CO₃DMF/Dioxane100-120Weaker base, may require longer reaction times.

Table 3: Representative Quantitative Data for Buchwald-Hartwig Amination of Substituted Anilines and Aryl Halides

Aryl HalideAnilineCatalyst/LigandBaseSolventYield (%)Reference
4-ChlorotolueneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene95
4-Chloroanisole4-MethoxyanilinePd(OAc)₂ / SPhosK₃PO₄Dioxane92
2-Chlorotoluene2-Methylaniline[Pd(allyl)Cl]₂ / RuPhosNaOtBuToluene88
4-BromobenzonitrileAnilinePd₂(dba)₃ / XPhosCs₂CO₃Toluene98
1-Chloro-4-(trifluoromethyl)benzene4-tert-ButylanilinePd₂(dba)₃ / XPhosNaOtBuToluene91

Experimental Protocols

General Considerations
  • Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to oxygen. All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.

  • Dry Solvents: Anhydrous solvents are crucial for the success of the reaction. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Reagent Purity: The purity of the starting materials, catalyst, ligand, and base is critical. 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride should be neutralized in situ by the base. Ensure the corresponding free amine is used in stoichiometric calculations.

Protocol: Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline with a Generic Aryl Chloride

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Nitrogen or argon gas line with a bubbler

  • Syringes and needles for liquid transfer

  • Heating mantle with a temperature controller

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

    • Add sodium tert-butoxide (2.4 mmol, 2.4 equivalents). Note: An excess of base is used to neutralize the HCl salt and drive the reaction.

    • Add 3-(3-chloro-5-fluorophenyl)aniline hydrochloride (1.0 mmol, 1.0 equivalent) and the aryl chloride (1.2 mmol, 1.2 equivalents).

    • Evacuate and backfill the flask with the inert gas three times.

  • Reaction Execution:

    • Add anhydrous toluene (5 mL) via syringe.

    • Stir the reaction mixture at room temperature for 10 minutes to allow for pre-catalyst formation.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding deionized water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diarylamine.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - 3-(3-Chloro-5-fluorophenyl)aniline HCl - Aryl Halide - Pd Catalyst & Ligand - Base glassware Oven-Dry Glassware atmosphere Inert Atmosphere Setup (N₂ or Ar) glassware->atmosphere setup Combine Reagents in Flask atmosphere->setup solvent Add Anhydrous Solvent setup->solvent heating Heat to Reaction Temperature (e.g., 100°C) solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Cool and Quench with Water monitoring->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in Vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify final_product Characterization (NMR, MS, etc.) purify->final_product Isolated Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 L₂Pd(Ar)(X) pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 [L₂Pd(Ar)(NH₂Ar')]+X⁻ pd_complex1->pd_complex2 + Ar'NH₂ pd_amido L₂Pd(Ar)(NHAr') pd_complex2->pd_amido - Base-H⁺X⁻ (Base) pd_amido->pd0 Reductive Elimination product Ar-NH-Ar' pd_amido->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Utilizing 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride as a key building block in the development of novel agrochemicals, particularly herbicides. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a detailed guide for laboratory synthesis.

Introduction

3-(3-Chloro-5-fluorophenyl)aniline hydrochloride is a versatile chemical intermediate. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences the electronic properties and metabolic stability of derivative compounds, making it an attractive scaffold for the design of new active ingredients in the agrochemical sector.[1] Its application is particularly notable in the synthesis of herbicides that mimic natural plant hormones, leading to targeted and effective weed control.[2][3][4]

Application: Synthesis of Novel Picolinic Acid Herbicides

Substituted picolinic acids are a significant class of synthetic auxin herbicides.[2][3][4][5][6] The incorporation of the 3-chloro-5-fluorophenyl moiety can enhance the herbicidal activity of these compounds. The following sections detail the synthesis and efficacy of a representative picolinic acid herbicide derived from a 3-chloro-5-fluoroaniline precursor.

Quantitative Data: Herbicidal Activity

The herbicidal efficacy of a synthesized picolinic acid derivative, 4-amino-3-chloro-5-fluoro-6-(3-(3-chloro-5-fluorophenyl)-1H-pyrazol-1-yl)picolinic acid, was evaluated against various weed species. The data presented in the tables below is representative of the type of results obtained for this class of compounds.

Table 1: Root Growth Inhibition of Arabidopsis thaliana

CompoundConcentration (µmol/L)Inhibition (%)
Florpyrauxifen (Reference)0.533.8
S202 (Representative Compound) 0.5 78.4

Data adapted from a study on analogous 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids.[2][3]

Table 2: Post-emergence Herbicidal Activity against Broadleaf Weeds

Weed SpeciesCompoundApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus (AL)Representative Picolinic Acid 250100
Brassica napus (BN)Representative Picolinic Acid 250>80

Data adapted from a study on analogous 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds.[2][3][4]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a novel picolinic acid herbicide using a 3-chloro-5-fluoroaniline derivative as a starting material.

Protocol 1: Synthesis of N-(3-Chloro-5-fluorophenyl)acetamide (Intermediate A)

This protocol describes the N-acylation of 3-chloro-5-fluoroaniline, a common first step in the synthesis of more complex molecules.

Materials:

  • 3-Chloro-5-fluoroaniline (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve 3-chloro-5-fluoroaniline in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure N-(3-chloro-5-fluorophenyl)acetamide.

Protocol 2: Synthesis of a 4-Amino-3-chloro-5-fluoro-6-(pyrazolyl)picolinic Acid Derivative (Final Product)

This protocol outlines the synthesis of a picolinic acid herbicide from a pyrazole intermediate, which would be synthesized from Intermediate A in a multi-step process. For the purpose of this note, we will start from a key pyrazolyl-picolinate ester intermediate.

Materials:

  • Methyl 4-amino-3-chloro-6-(1-(3-chloro-5-fluorophenyl)-1H-pyrazol-5-yl)-5-fluoropicolinate (Intermediate I) (1.0 eq)

  • Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl)

  • Magnetic stirrer and stir bar with heating mantle

  • Buchner funnel and filter paper

Procedure: [2]

  • In a round-bottom flask, dissolve Intermediate I in a 1M aqueous solution of potassium hydroxide.

  • Heat the reaction mixture to 100 °C with vigorous stirring and maintain for 2-9 hours. Monitor the saponification by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the reaction mixture to a pH of 1-2 using concentrated hydrochloric acid. This will cause the product to precipitate.

  • Collect the white solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the solid under vacuum to obtain the final 4-amino-3-chloro-5-fluoro-6-(pyrazolyl)picolinic acid derivative. The expected yield is typically high (88-95%).[2]

Mode of Action: Synthetic Auxins

The synthesized picolinic acid herbicides belong to the synthetic auxin class.[2][3][4] They mimic the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized plant growth, ultimately causing plant death. These herbicides selectively target broadleaf weeds.

Auxin_Signaling_Pathway Herbicide Synthetic Auxin Herbicide (Picolinic Acid Derivative) Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Synthetic auxin herbicide mode of action.

Experimental Workflow

The overall synthetic strategy for the preparation of the target picolinic acid herbicide is depicted in the workflow diagram below.

Agrochemical_Synthesis_Workflow Start 3-Chloro-5-fluoroaniline Step1 N-Acylation (Protocol 1) Start->Step1 Intermediate_A Intermediate A (N-acetylated aniline) Step1->Intermediate_A Step2 Multi-step synthesis of Pyrazole Intermediate Intermediate_A->Step2 Intermediate_I Intermediate I (Pyrazolyl-picolinate ester) Step2->Intermediate_I Step3 Saponification (Protocol 2) Intermediate_I->Step3 Final_Product Final Product (Picolinic Acid Herbicide) Step3->Final_Product

Caption: Synthetic workflow for picolinic acid herbicide.

References

Application Notes and Protocols: Preparation of 3-(3-Chloro-5-fluorophenyl)aniline HCl Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chloro-5-fluorophenyl)aniline, more systematically named 3-Chloro-5-fluoroaniline, is a halogenated aromatic amine that serves as a versatile building block in medicinal chemistry and drug discovery. It is a key intermediate in the synthesis of various biologically active compounds.[1][2][3][4] Accurate and reproducible preparation of stock solutions of this compound and its hydrochloride (HCl) salt is critical for reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of 3-Chloro-5-fluoroaniline and its HCl salt stock solutions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-Chloro-5-fluoroaniline is essential for its proper handling and for the preparation of accurate solutions. The key properties are summarized in the table below.

PropertyValueReference
Chemical Name 3-Chloro-5-fluoroaniline[1][2][5]
Synonyms 3-Chloro-5-fluorobenzenamine, 5-Chloro-3-fluoroaniline[1][5]
CAS Number 4863-91-6[1][4][5][6]
Molecular Formula C₆H₅ClFN[4][5][6]
Molecular Weight 145.56 g/mol [4][5][6]
Appearance Clear colorless to pale yellow or orange liquid[4]
Boiling Point 226 °C at 760 mmHg[1]
Density ~1.45 g/mL[1]
pKa 2.52 ± 0.10 (Predicted)[2]

Experimental Protocols

Safety Precautions

Warning: 3-Chloro-5-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5][7] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Preparation of 3-Chloro-5-fluoroaniline HCl Salt

This protocol is adapted from a method for a structurally similar compound and is expected to yield the hydrochloride salt of 3-Chloro-5-fluoroaniline.

Materials:

  • 3-Chloro-5-fluoroaniline

  • Anhydrous diethyl ether or ethanol

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or anhydrous HCl gas)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Desiccator

Procedure:

  • Dissolve a known quantity of 3-Chloro-5-fluoroaniline in a minimal amount of anhydrous diethyl ether or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a stoichiometric equivalent of hydrochloric acid solution (e.g., 2 M in diethyl ether) dropwise to the cooled aniline solution. Alternatively, bubble anhydrous HCl gas through the solution.

  • A precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting 3-Chloro-5-fluoroaniline HCl salt under vacuum in a desiccator to a constant weight.

  • Store the dried salt in a tightly sealed container in a cool, dry place, protected from light.

Preparation of Stock Solutions

The choice of solvent is critical for preparing stable and accurate stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of many small organic molecules due to its excellent solvating power. For applications requiring aqueous dilutions, ethanol can be a suitable alternative, although the solubility may be lower. The hydrochloride salt is expected to have greater solubility in aqueous solutions compared to the free base.

Protocol for a 10 mM DMSO Stock Solution of 3-Chloro-5-fluoroaniline:

  • Calculation:

    • Molecular Weight (MW) of 3-Chloro-5-fluoroaniline = 145.56 g/mol

    • To prepare 10 mL of a 10 mM solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.010 L x 145.56 g/mol x 1000 mg/g = 14.56 mg

  • Procedure:

    • Accurately weigh 14.56 mg of 3-Chloro-5-fluoroaniline.

    • Transfer the weighed compound to a 10 mL volumetric flask.

    • Add a portion of high-purity, anhydrous DMSO to dissolve the compound completely. Gentle warming or vortexing may be applied to aid dissolution.

    • Once fully dissolved, add DMSO to the 10 mL mark.

    • Cap the flask and invert several times to ensure a homogeneous solution.

    • Transfer the stock solution to a labeled, amber glass vial with a screw cap.

Protocol for a 10 mM Aqueous Stock Solution of 3-Chloro-5-fluoroaniline HCl:

  • Calculation:

    • Molecular Weight (MW) of 3-Chloro-5-fluoroaniline HCl = 145.56 (aniline) + 36.46 (HCl) = 182.02 g/mol

    • To prepare 10 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L x 0.010 L x 182.02 g/mol x 1000 mg/g = 18.20 mg

  • Procedure:

    • Accurately weigh 18.20 mg of the prepared 3-Chloro-5-fluoroaniline HCl salt.

    • Transfer the weighed salt to a 10 mL volumetric flask.

    • Add a portion of sterile, deionized water or a suitable buffer (e.g., PBS) to dissolve the salt. Sonication may be used to facilitate dissolution.

    • Once fully dissolved, add the solvent to the 10 mL mark.

    • Cap the flask and invert several times to ensure homogeneity.

    • Sterile-filter the solution through a 0.22 µm filter into a sterile, labeled container.

Storage and Stability

Aromatic amines and their solutions can be sensitive to light, air (oxidation), and temperature.

  • Solid Compounds: Both the free base and the HCl salt should be stored in tightly sealed containers in a cool, dry, and dark place.

  • Stock Solutions:

    • For short-term storage (days to weeks), solutions can be stored at 2-8 °C.

    • For long-term storage (months), it is recommended to aliquot the stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -20 °C or -80 °C.

    • Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

    • Before use, allow frozen solutions to thaw completely at room temperature and ensure they are fully dissolved by vortexing before making dilutions.

Visualizations

Stock_Solution_Preparation_Workflow cluster_free_base Preparation of 3-Chloro-5-fluoroaniline Stock Solution cluster_hcl_salt Preparation of 3-Chloro-5-fluoroaniline HCl Stock Solution fb_start Start fb_weigh Weigh 3-Chloro-5-fluoroaniline fb_start->fb_weigh fb_dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) fb_weigh->fb_dissolve fb_volume Adjust to Final Volume fb_dissolve->fb_volume fb_store Store at -20°C or -80°C fb_volume->fb_store fb_end Ready for Use fb_store->fb_end hcl_start Start hcl_prepare Prepare HCl Salt hcl_start->hcl_prepare hcl_weigh Weigh HCl Salt hcl_prepare->hcl_weigh hcl_dissolve Dissolve in Aqueous Solvent (e.g., Water, PBS) hcl_weigh->hcl_dissolve hcl_volume Adjust to Final Volume & Sterile Filter hcl_dissolve->hcl_volume hcl_store Store at -20°C or -80°C hcl_volume->hcl_store hcl_end Ready for Use hcl_store->hcl_end Signaling_Pathway_Placeholder cluster_signaling Conceptual Relationship in Drug Discovery ligand 3-Chloro-5-fluoroaniline (Building Block) synthesis Chemical Synthesis ligand->synthesis api Active Pharmaceutical Ingredient (API) synthesis->api target Biological Target (e.g., Kinase, Receptor) api->target effect Therapeutic Effect target->effect

References

Application Notes and Protocols for Monitoring Reactions with 3-(3-Chloro-5-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 3-(3-Chloro-5-fluorophenyl)aniline, a key intermediate in various synthetic processes. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are designed to enable real-time reaction monitoring, kinetic analysis, and product purity assessment.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a robust technique for monitoring the progress of reactions involving 3-(3-Chloro-5-fluorophenyl)aniline by separating the reactant from products and byproducts. This allows for accurate quantification of each species over time.

Experimental Protocol: Reversed-Phase HPLC
  • Objective: To separate and quantify 3-(3-Chloro-5-fluorophenyl)aniline and its reaction products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Waters X-Bridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Eluent A: 0.1% Formic acid in Water

    • Eluent B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure good separation of both polar and non-polar compounds.

Time (minutes)% Eluent A% Eluent B
0.09010
20.01090
25.01090
25.19010
30.09010
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals.

    • Quench the reaction immediately by diluting the aliquot in a known volume of cold mobile phase (e.g., 950 µL of 50:50 water:acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis: The concentration of 3-(3-Chloro-5-fluorophenyl)aniline and its products can be determined by integrating the peak areas at their respective retention times. A calibration curve should be prepared for accurate quantification.

Quantitative Data Summary (Illustrative)

The following table provides an example of expected retention times for a hypothetical reaction where 3-(3-Chloro-5-fluorophenyl)aniline is converted to "Product A". Actual retention times will vary based on the specific product and HPLC system.

CompoundRetention Time (min)
3-(3-Chloro-5-fluorophenyl)aniline12.5
Product A15.2

NMR Spectroscopy for In-Situ Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for real-time monitoring of reaction kinetics and for the structural elucidation of intermediates and products. Due to the presence of a fluorine atom, 19F NMR can be a particularly effective tool alongside 1H NMR.

Experimental Protocol: 1H and 19F NMR
  • Objective: To monitor the consumption of 3-(3-Chloro-5-fluorophenyl)aniline and the formation of products in real-time.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent that is compatible with the reaction conditions (e.g., DMSO-d6, CDCl3).

  • Procedure:

    • Set up the reaction directly in an NMR tube if possible, or transfer aliquots to an NMR tube at regular intervals.

    • Acquire 1H and 19F NMR spectra at defined time points.

    • The disappearance of the reactant's signals and the appearance of the product's signals can be integrated to determine the reaction progress.

  • Data Analysis: The relative integrals of characteristic peaks for the reactant and product are used to calculate the conversion percentage over time. For kinetic studies, the change in concentration versus time can be plotted.

Illustrative 1H and 19F NMR Data

The following table shows hypothetical chemical shifts for 3-(3-Chloro-5-fluorophenyl)aniline and a potential product.

Compound1H Chemical Shift (ppm)19F Chemical Shift (ppm)
3-(3-Chloro-5-fluorophenyl)anilineAromatic protons: 6.5-7.0, Amine protons: ~5.0-112
Product (e.g., an amide)Aromatic protons: 7.0-7.8, Amide proton: ~8.5-110

Mass Spectrometry for Reaction Analysis

Mass spectrometry (MS), often coupled with a chromatographic separation technique like HPLC (LC-MS), is invaluable for identifying products, byproducts, and intermediates.

Experimental Protocol: LC-MS
  • Objective: To identify the molecular weights of compounds in the reaction mixture.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • Chromatography: Use the same HPLC method as described in Section 1.

  • Mass Spectrometry Parameters (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Scan Range: 50-500 m/z

  • Data Analysis: The mass-to-charge ratio (m/z) of the eluting peaks can confirm the identity of the expected product and reveal the presence of any unexpected species.

Expected Mass-to-Charge Ratios
CompoundMolecular Formula[M+H]+ (m/z)
3-(3-Chloro-5-fluorophenyl)anilineC12H9ClFN234.05

Visualizations

Reaction_Monitoring_Workflow reaction Reaction Mixture (3-(3-Chloro-5-fluorophenyl)aniline + Reagents) sampling Aliquot Sampling (Time Points) reaction->sampling quench Quenching/ Dilution sampling->quench nmr NMR Analysis sampling->nmr (in-situ or aliquot) hplc HPLC-UV/MS Analysis quench->hplc data Data Processing (Kinetics, Purity) hplc->data nmr->data

Caption: Workflow for analytical monitoring of reactions.

HPLC_Separation_Principle cluster_0 HPLC Column (C18) p1 p2 reactant 3-(3-Chloro-5-fluorophenyl)aniline (Less Retained) p2->reactant 12.5 min product Product A (More Retained) p2->product 15.2 min injection Sample Injection (Reactant + Product) injection->p1 detector UV Detector reactant->detector product->detector

Caption: Principle of HPLC separation for reaction components.

Application Note: 3-(3-Chloro-5-fluorophenyl)aniline, HCl as an Intermediate for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3-Chloro-5-fluorophenyl)aniline, often used as its hydrochloride salt for stability, is a substituted aromatic amine that serves as a critical intermediate in the synthesis of various organic compounds. Its free base form, 3-Chloro-5-fluoroaniline, is a versatile precursor in the production of dyes, pigments, pharmaceuticals, and agrochemicals.[1][2] The presence of chlorine and fluorine substituents on the phenyl ring enhances the reactivity and selectivity in chemical reactions and influences the properties of the final products, such as the color and stability of dyes.[1]

This document provides detailed protocols for the use of 3-(3-Chloro-5-fluorophenyl)aniline, HCl in the synthesis of azo dyes, a major class of synthetic colorants. The fundamental process involves a two-step reaction: the diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound.[3][4][5]

Physicochemical Properties

The properties listed below are for the free base, 3-Chloro-5-fluoroaniline, which is the reactive species in the synthesis.

PropertyValueReference
CAS Number 4863-91-6[6][7]
Molecular Formula C₆H₅ClFN[6][7]
Molecular Weight 145.56 g/mol [6][7][8]
Appearance Orange to amber to dark red clear liquid[1]
Boiling Point 98 °C / 19 mmHg[1]
Purity ≥ 97% (GC)[1]
SMILES Nc1cc(F)cc(Cl)c1[7]
InChI Key LPIFAHAICWJMRR-UHFFFAOYSA-N[7]

Application: Synthesis of Azo Dyes

The synthesis of azo dyes using 3-Chloro-5-fluoroaniline follows a well-established pathway involving the formation of a diazonium salt, which then acts as an electrophile in a coupling reaction.[9][10]

Principle:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt by reaction with nitrous acid (HNO₂) at low temperatures (0-5 °C).[11][12][13] Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[13][14]

  • Azo Coupling: The resulting diazonium salt is then reacted with an electron-rich coupling component, such as a phenol or another aromatic amine, to form the azo compound (the dye).[9][12] This reaction is an electrophilic aromatic substitution.[9]

General Reaction Pathway

The diagram below illustrates the general two-step synthesis of an azo dye starting from 3-Chloro-5-fluoroaniline.

G General Synthesis Pathway for Azo Dyes cluster_start Starting Materials cluster_intermediate Intermediate cluster_coupling Coupling Stage A 3-Chloro-5-fluoroaniline B 3-Chloro-5-fluorophenyl diazonium chloride A->B Step 1: Diazotization (0-5 °C) R1 NaNO₂ + HCl (aq) R1->B D Final Azo Dye B->D Step 2: Azo Coupling (pH & Temp Dependent) C Coupling Component (e.g., Phenol, Naphthol) C->D

Caption: General synthesis pathway for azo dyes.

Experimental Protocols

Safety Precautions: 3-(3-Chloro-5-fluorophenyl)aniline is harmful if swallowed.[7] Diazonium salts can be explosive when isolated and dry. Always keep diazonium salt solutions cold (0-5 °C) and use them immediately after preparation. [4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] All procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Diazotization of 3-Chloro-5-fluoroaniline

This protocol describes the formation of the diazonium salt solution.

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Graduated cylinders

  • Ice bath

Procedure:

  • In a 250 mL beaker, dissolve a specific molar amount of this compound in a mixture of concentrated HCl and distilled water. Stir until fully dissolved.

  • Cool the resulting solution to 0-5 °C using an ice bath and continuous stirring. Maintain this temperature throughout the procedure.

  • In a separate 100 mL beaker, prepare a solution of sodium nitrite (a slight molar excess compared to the aniline) in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.[15]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction is complete.

  • The resulting clear, cold solution contains the 3-chloro-5-fluorophenyl diazonium chloride. Proceed immediately to the coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the diazonium salt with a coupling agent to form the dye. Naphthol is used as an example coupling agent.

Materials and Reagents:

  • Diazonium salt solution (from Protocol 1)

  • 2-Naphthol (or other suitable phenol/aromatic amine)

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Distilled Water

  • Ice

Equipment:

  • Beaker (500 mL)

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask for vacuum filtration

  • Filter paper

Procedure:

  • In a 500 mL beaker, dissolve the desired molar amount of the coupling agent (e.g., 2-Naphthol) in a 10% aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold coupling agent solution with vigorous stirring.[3]

  • A brightly colored precipitate (the azo dye) should form immediately or within minutes.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude dye precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted salts.

  • Allow the product to air dry or dry in a desiccator.

Protocol 3: Purification and Characterization

Purification:

  • The crude dye can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.

Characterization:

  • Melting Point: Determine the melting point of the purified dye.

  • Spectroscopy:

    • UV-Vis: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol) and record the UV-Visible spectrum to determine the wavelength of maximum absorbance (λmax).

    • FT-IR: Obtain an infrared spectrum to identify characteristic functional groups, such as the N=N azo stretch.

    • NMR: ¹H and ¹³C NMR spectroscopy can be used to confirm the final structure of the dye.

Experimental Workflow and Data Management

The following diagram outlines the complete workflow from starting materials to final analysis. Proper data logging at each stage is crucial for reproducibility.

G Experimental Workflow for Azo Dye Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A1 Weigh Reagents: - this compound - NaNO₂ - Coupling Agent A2 Prepare Solutions: - Aniline·HCl in aq. HCl - NaNO₂ in H₂O - Coupling Agent in aq. NaOH A1->A2 B1 Diazotization (Maintain 0-5 °C) A2->B1 B2 Azo Coupling (Maintain 0-5 °C) B1->B2 Immediate Use C1 Precipitation & Filtration B2->C1 C2 Wash with Cold H₂O C1->C2 C3 Drying of Crude Product C2->C3 C4 Recrystallization C3->C4 D1 Characterization: - Melting Point - UV-Vis (λmax) - FT-IR, NMR C4->D1 D2 Calculate Yield (%) D1->D2

Caption: Experimental workflow for azo dye synthesis.

Data Presentation

Researchers should record experimental data systematically. The following table provides a template for summarizing the results of a synthesis.

Table: Summary of Synthesis and Characterization Data

ParameterValue
Starting Aniline (g)
Coupling Agent (g)
Crude Product Yield (g)
Purified Product Yield (g)
Final Yield (%)
Appearance
Melting Point (°C)
λmax (nm)
Molar Absorptivity (ε)
Solvent for UV-Vis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline, HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride. Our aim is to help you improve reaction yields and obtain a high-purity final product.

Frequently Asked Questions (FAQs)

1. What is the most common synthetic route to prepare 3-(3-Chloro-5-fluorophenyl)aniline?

The most prevalent and efficient method for synthesizing 3-(3-Chloro-5-fluorophenyl)aniline is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base.

A plausible synthetic route is the reaction of 1-bromo-3-chloro-5-fluorobenzene with aniline.

2. I am experiencing low yields in my Buchwald-Hartwig amination reaction. What are the potential causes and how can I improve the yield?

Low yields in Buchwald-Hartwig aminations can stem from several factors. Below is a troubleshooting guide to address this issue.

Troubleshooting Low Yields
Potential CauseRecommended Action
Catalyst Inactivity Ensure the palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere. Consider screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. For electron-deficient aryl halides, bulky electron-rich phosphine ligands like XPhos or RuPhos are often effective.[1]
Base Selection The choice of base is critical. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary. The solubility of the base can also impact the reaction rate.[1]
Solvent Effects Anhydrous, deoxygenated solvents are crucial for the success of the reaction. Toluene, dioxane, and THF are common choices. Ensure solvents are properly dried and degassed before use to prevent catalyst deactivation.[2]
Reaction Temperature The optimal temperature can vary depending on the substrates and catalyst system. While some reactions proceed at room temperature, others may require heating to 80-110 °C. If the reaction is sluggish, a gradual increase in temperature may improve the rate and yield.
Side Reactions Common side reactions include hydrodehalogenation of the aryl halide and homo-coupling of the starting materials. Optimizing the catalyst-to-ligand ratio and ensuring an inert atmosphere can help minimize these unwanted reactions.

3. What are some common side products I should look out for during the synthesis?

During the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline, several side products can form, leading to lower yields and purification challenges. These can include:

  • Hydrodehalogenation product: Formation of 3-chloro-5-fluoroaniline.

  • Aryl halide homo-coupling: Formation of 3,3'-dichloro-5,5'-difluorobiphenyl.

  • Amine homo-coupling: Formation of diphenylamine (less common).

  • Oxidative addition of the product: The diarylamine product can sometimes react further with the catalyst.

4. How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction progress. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of starting materials and the formation of the desired product.

5. What is the best procedure for purifying the final product and preparing the hydrochloride salt?

Purification of the crude 3-(3-Chloro-5-fluorophenyl)aniline is typically achieved through column chromatography on silica gel.

To prepare the hydrochloride salt:

  • Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2][3]

Experimental Protocols

Proposed Buchwald-Hartwig Amination Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagents.

Materials:

  • 1-bromo-3-chloro-5-fluorobenzene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).

  • Add anhydrous toluene to the flask.

  • Add 1-bromo-3-chloro-5-fluorobenzene (1 equivalent) to the mixture.

  • Finally, add aniline (1.2 equivalents) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH ReductElim Reductive Elimination Complex AmineCoord->ReductElim - HX (Base) ReductElim->Pd0 Product (Ar-NR₂) Product Arylamine (Ar-NR₂) ReductElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Amine Amine (R₂NH) Amine->AmineCoord caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Check Catalyst/Ligand Activity Start->Check_Catalyst Screen_Catalysts Screen Different Catalysts/Ligands Check_Catalyst->Screen_Catalysts If catalyst is suspect Check_Base Evaluate Base Check_Catalyst->Check_Base If catalyst is OK Screen_Catalysts->Check_Base Improved_Yield Improved Yield Screen_Catalysts->Improved_Yield Screen_Bases Screen Different Bases (e.g., NaOtBu, Cs₂CO₃) Check_Base->Screen_Bases If base is suspect Check_Solvent Verify Solvent Quality (Anhydrous, Deoxygenated) Check_Base->Check_Solvent If base is OK Screen_Bases->Check_Solvent Screen_Bases->Improved_Yield Optimize_Temp Optimize Reaction Temperature Check_Solvent->Optimize_Temp Analyze_Side_Products Analyze for Side Products (GC-MS, NMR) Optimize_Temp->Analyze_Side_Products Modify_Conditions Modify Conditions to Minimize Side Reactions Analyze_Side_Products->Modify_Conditions Modify_Conditions->Improved_Yield

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My crude 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride is dark brown. What causes this discoloration and how can I remove it?

A1: Discoloration in aniline compounds is common and often caused by the oxidation of the aniline functional group, leading to the formation of colored impurities and polymers.[1][2] To remove these impurities, you can employ techniques like recrystallization, treatment with activated carbon, or column chromatography. For dark coloration, adding a small amount of activated carbon to the solution before the hot filtration step of recrystallization can be effective in adsorbing the colored impurities.

Q2: What are the most likely impurities in my crude 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride?

A2: Potential impurities can arise from the synthetic route used. Common impurities may include:

  • Regioisomers: Isomers with different substitution patterns on the phenyl ring can be formed during synthesis.[3]

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts of the reaction: These can include other halogenated or functionalized aniline derivatives.

  • Solvents: Residual solvents from the reaction or initial work-up.

Q3: What is the best method for purifying crude 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride?

A3: Recrystallization is often the most effective and straightforward method for purifying crystalline solids like aniline hydrochlorides.[4][5] The choice of solvent is critical for successful recrystallization. Column chromatography can also be used for purification, especially for removing impurities with different polarities.

Q4: How do I choose an appropriate solvent for the recrystallization of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride?

A4: An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aniline hydrochlorides, which are salts, polar solvents are generally good candidates. You may need to experiment with single solvents or solvent mixtures to find the optimal system. A good starting point would be to test alcohols (e.g., ethanol, isopropanol), water, or mixtures of an alcohol and water.[6]

Troubleshooting Guide

Issue 1: The compound "oils out" during recrystallization instead of forming crystals.

  • Question: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" can occur if the solution is too concentrated, if the cooling rate is too rapid, or if the solvent is not ideal. Try the following:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before placing it in an ice bath.

    • If the problem persists, you may need to reconsider your solvent system. A mixture of two solvents (one in which the compound is soluble and one in which it is less soluble) can sometimes prevent oiling out.

Issue 2: Poor recovery of the purified product after recrystallization.

  • Question: After recrystallization, my yield of pure 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride is very low. How can I improve this?

  • Answer: Low recovery can be due to several factors:

    • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Try to use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Premature crystallization: If crystals form during the hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.

    • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. Cooling in an ice bath for an extended period can help.

    • Solubility in the washing solvent: If you wash your crystals with a solvent in which they are soluble, you will lose product. Use a cold, non-polar solvent in which the compound is sparingly soluble for washing.

Issue 3: The purified product is still colored.

  • Question: I have recrystallized my product, but it still has a slight color. How can I obtain a colorless product?

  • Answer: If a single recrystallization does not remove all colored impurities, you can try a second recrystallization. Alternatively, you can treat the solution with activated carbon before the first recrystallization. Add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

Experimental Protocols

Protocol 1: Recrystallization of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Refer to the table below for suggested starting solvents.

  • Dissolution:

    • Place the crude 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. Swirl the flask to aid dissolution.

    • If the solution is colored, you can add a small amount of activated carbon at this stage.

  • Hot Filtration:

    • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent (the same one used for recrystallization) to remove any remaining impurities from the mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Data Presentation

Table 1: Solvent Selection for Recrystallization

Solvent SystemExpected Solubility of Aniline HydrochlorideNotes
EthanolHigh solubility when hot, lower when cold.A good starting point for many aniline hydrochlorides.
IsopropanolSimilar to ethanol, may offer different crystal morphology.
Ethanol/WaterSolubility can be fine-tuned by adjusting the ratio.The addition of water, a polar solvent, can decrease solubility at lower temperatures.
MethanolHigh solubility, may require significant cooling for good recovery.
AcetoneModerate solubility.

Table 2: Expected Purity and Yield

ParameterExpected ValueAnalysis Method
Purity> 99%HPLC[7][8]
Yield70-90%Gravimetric
AppearanceWhite to off-white crystalline solidVisual

Mandatory Visualization

PurificationWorkflow cluster_dissolution Dissolution & Decolorization cluster_filtration Filtration cluster_crystallization Crystallization & Isolation cluster_final Final Product Crude Crude Product Dissolve Dissolve Crude->Dissolve Solvent Hot Solvent Solvent->Dissolve Treat Treat Solution Dissolve->Treat Charcoal Activated Carbon (Optional) Charcoal->Treat HotFilter Hot Gravity Filtration Treat->HotFilter Impurities Insoluble Impurities & Carbon HotFilter->Impurities Cool Cool Solution HotFilter->Cool Crystals Crystal Formation Cool->Crystals VacuumFilter Vacuum Filtration Crystals->VacuumFilter MotherLiquor Mother Liquor (Impurities) VacuumFilter->MotherLiquor Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry PureProduct Pure Product Dry->PureProduct

Caption: Purification workflow for 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in palladium-catalyzed cross-coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the most common causes and how can I troubleshoot it?

A1: Low yields in Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is often the most effective. Here are the primary areas to investigate:

  • Catalyst and Ligand:

    • Catalyst Activity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more easily activated Pd(II) precatalyst. Ensure your palladium source is not old or degraded.[1]

    • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates, such as aryl chlorides or sterically hindered partners, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can significantly improve yields.[2][3]

    • Palladium-to-Ligand Ratio: The optimal ratio is often 1:1 or 1:2. An excess of ligand can sometimes be detrimental.[4]

  • Base:

    • Base Strength and Type: The choice of base is critical for the transmetalation step. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For less reactive boronic acids, a stronger base like cesium carbonate is often more effective.[2][5] The base should be finely ground to maximize its surface area.

    • Aqueous vs. Anhydrous Conditions: Many Suzuki couplings benefit from the presence of water, which helps to dissolve the inorganic base and facilitate the reaction. However, for some sensitive substrates, anhydrous conditions may be necessary.

  • Solvent:

    • Polarity and Aprotic Nature: The solvent influences the solubility of reagents and the stability of intermediates. Aprotic polar solvents like dioxane, THF, and DMF are commonly used.[6][7] The choice of solvent can also affect the selectivity of the reaction.[6][8][9]

    • Degassing: It is crucial to thoroughly degas the solvent and the reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation and the formation of homocoupling byproducts.[6][10]

  • Starting Materials:

    • Purity of Boronic Acid: Boronic acids can undergo protodeboronation (decomposition) upon storage, especially if exposed to moisture. It is advisable to use fresh or recently purified boronic acids.[10]

    • Purity of Aryl Halide: Impurities in the aryl halide can poison the catalyst. Ensure the starting material is of high purity.

  • Reaction Temperature:

    • Optimization: While many Suzuki couplings proceed at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition. If you suspect this is an issue, try running the reaction at a lower temperature for a longer period.

Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. This is often caused by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), which then promotes the homocoupling.[10]

To minimize homocoupling:

  • Thorough Degassing: Ensure your solvent and reaction setup are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.

  • Control Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.1 equivalents) can sometimes favor the cross-coupling pathway over homocoupling.

  • Lower Temperature: Running the reaction at a lower temperature may decrease the rate of the homocoupling reaction more than the desired cross-coupling.

Q3: My Heck reaction is not working well, with low conversion of the starting material. What should I check?

A3: Low conversion in a Heck reaction can be due to several factors, often related to the catalyst, base, or the nature of the substrates.

  • Catalyst System:

    • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst, but it needs to be reduced in situ to the active Pd(0) species.[11] If this reduction is inefficient, the reaction will be sluggish. The use of phosphine ligands can aid in this reduction.

    • Ligand Choice: For less reactive aryl halides (e.g., chlorides), more electron-rich and bulky phosphine ligands are often necessary to promote oxidative addition.[12] N-heterocyclic carbene (NHC) ligands can also be very effective.

    • Catalyst Decomposition: At the high temperatures often required for Heck reactions, the palladium catalyst can decompose to form palladium black, which is inactive.[12] If you observe the formation of a black precipitate, this is a likely cause of low conversion. To mitigate this, you can try a lower reaction temperature, a more stable catalyst system, or a shorter reaction time.

  • Base:

    • Base Type: A base is required to neutralize the HX produced during the catalytic cycle.[10] Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases like sodium or potassium carbonate can also be effective. The choice of base can influence the reaction rate and yield.[2]

  • Substrates:

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > OTf > Cl.[13] Aryl chlorides are the least reactive and often require more forcing conditions or specialized catalyst systems.[14]

    • Olefin Substitution: Electron-withdrawing groups on the olefin generally accelerate the reaction, while electron-donating groups can slow it down.

Q4: I am struggling with a Buchwald-Hartwig amination, particularly with an electron-rich amine. What are the key parameters to optimize?

A4: Buchwald-Hartwig amination of electron-rich amines can be challenging. Here are the critical aspects to focus on for optimization:

  • Ligand Selection: This is often the most crucial parameter. For electron-rich amines, bulky biarylphosphine ligands such as XPhos, SPhos, or tBuXPhos are generally the most effective. These ligands promote the reductive elimination step, which is often the rate-limiting step for electron-rich substrates.[15]

  • Base:

    • Strong, Non-nucleophilic Bases: Strong, non-nucleophilic bases are required to deprotonate the amine or the intermediate palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[16] Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄). The choice of base can be critical and may need to be screened.

    • Base Solubility: The solubility of the base can impact the reaction rate. In some cases, using a combination of bases or additives can be beneficial.

  • Solvent:

    • Aprotic Solvents: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations. The choice of solvent can affect the solubility of the reagents and the stability of the catalyst.

  • Catalyst Precursor:

    • Precatalysts: Using well-defined palladium precatalysts, such as the G3 or G4 precatalysts developed by the Buchwald group, can lead to more reproducible results as they generate the active Pd(0) species more cleanly and efficiently.[17]

Q5: My palladium catalyst appears to be deactivating during the reaction. What are the common deactivation pathways and how can I prevent them?

A5: Catalyst deactivation is a frequent cause of low yields. The primary deactivation pathways for palladium catalysts in cross-coupling reactions include:

  • Oxidation: The active Pd(0) catalyst is sensitive to oxidation by air.[6] This can be prevented by rigorously degassing all solvents and reagents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Formation of Palladium Black: At high temperatures, or in the presence of certain reagents, the palladium catalyst can aggregate to form inactive palladium black.[[“]][19] This can be mitigated by:

    • Using a lower reaction temperature.

    • Employing more stable ligands that prevent aggregation.

    • Ensuring efficient stirring to maintain a homogeneous reaction mixture.

  • Poisoning: Certain functional groups or impurities in the starting materials can act as catalyst poisons by strongly coordinating to the palladium center and inhibiting its catalytic activity.[20][21] Common poisons include sulfur-containing compounds, nitriles, and some nitrogen-containing heterocycles.[20] To avoid this:

    • Use highly pure starting materials and solvents.

    • Be mindful of functional groups on your substrates that could act as poisons.

Data Summary Tables

Table 1: Effect of Different Ligands on the Yield of a Suzuki-Miyaura Coupling Reaction

LigandYield (%)
PPh₃65
P(o-tol)₃78
SPhos95
XPhos98
RuPhos96
Reaction Conditions: Aryl bromide (1.0 eq), Phenylboronic acid (1.2 eq), Pd₂(dba)₃ (1 mol%), Ligand (2.5 mol%), K₃PO₄ (2.0 eq), Toluene, 100 °C, 12 h.
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Solvent on the Yield of a Heck Reaction

SolventYield (%)
Toluene55
Acetonitrile75
DMF92
NMP94
Dioxane68
Reaction Conditions: Iodobenzene (1.0 eq), Styrene (1.2 eq), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), NEt₃ (1.5 eq), 100 °C, 8 h.
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.[16][21][22]

Table 3: Comparison of Bases in a Buchwald-Hartwig Amination Reaction

BaseYield (%)
K₂CO₃35
K₃PO₄68
Cs₂CO₃85
NaOtBu96
LHMDS92
Reaction Conditions: 4-Chlorotoluene (1.0 eq), Morpholine (1.2 eq), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), Toluene, 110 °C, 16 h.
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.[5]

Detailed Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.025 mmol, 2.5 mol%).

  • Add degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Heck Reaction

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Add the degassed solvent (e.g., DMF, 5 mL), the olefin (1.2 mmol), and the base (e.g., NEt₃, 1.5 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 8 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off any solids.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.[6][10]

Protocol 3: General Procedure for a Buchwald-Hartwig Amination

  • In a glovebox, add the palladium precatalyst (e.g., a G3-precatalyst, 0.02 mmol, 2 mol%), the ligand (if not part of a precatalyst), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried vial equipped with a stir bar.

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the vial with a screw cap containing a PTFE septum and remove it from the glovebox.

  • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 16 hours).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and quench by adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Cross-Coupling Reaction catalyst Check Catalyst System - Active? Degraded? - Appropriate Ligand? - Correct Pd:Ligand Ratio? start->catalyst base Evaluate Base - Correct Strength? - Soluble? - Finely Ground? start->base solvent Assess Solvent & Conditions - Degassed? - Appropriate Polarity? - Optimal Temperature? start->solvent materials Inspect Starting Materials - Purity? - Boronic Acid Stable? - Potential Catalyst Poisons? start->materials optimize Systematically Optimize - Screen Ligands - Screen Bases - Screen Solvents - Vary Temperature catalyst->optimize base->optimize solvent->optimize materials->optimize success Improved Yield optimize->success

Caption: A troubleshooting workflow for low yields.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_side Potential Issues Pd0 LₙPd(0) OA_complex LₙPd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (R'-X) Deactivation Catalyst Deactivation (e.g., Oxidation to Pd(II)) Pd0->Deactivation Transmetalation_complex LₙPd(II)(Ar)(R) OA_complex->Transmetalation_complex Transmetalation (R-B(OR)₂ + Base) Homocoupling Homocoupling (R-B(OR)₂) OA_complex->Homocoupling Transmetalation_complex->Pd0 Reductive Elimination (R-R')

Caption: The Suzuki-Miyaura catalytic cycle and common failure points.

Heck_Reaction_Cycle cluster_main Heck Catalytic Cycle cluster_side Common Problems Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Decomposition Catalyst Decomposition (Pd Black) Pd0->Decomposition Alkene_insertion L₂Pd(II)(Alkyl) OA_complex->Alkene_insertion Alkene Insertion Low_reactivity Low Reactivity of Ar-Cl OA_complex->Low_reactivity Beta_hydride_elim [L₂Pd(II)(H)(Olefin)]⁺X⁻ Alkene_insertion->Beta_hydride_elim β-Hydride Elimination Beta_hydride_elim->Pd0 Reductive Elimination (+ Base, - HBX)

Caption: The Heck reaction catalytic cycle with potential issues.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_side Key Optimization Points Pd0 LₙPd(0) OA_complex LₙPd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_coordination [LₙPd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_complex->Amine_coordination Amine Coordination Amido_complex LₙPd(II)(Ar)(NR¹R²) Amine_coordination->Amido_complex Deprotonation (+ Base) Base_strength Strong, Non-nucleophilic Base Required Amine_coordination->Base_strength Amido_complex->Pd0 Reductive Elimination (Ar-NR¹R²) Ligand_choice Bulky, Electron-Rich Ligand is Crucial Amido_complex->Ligand_choice

Caption: The Buchwald-Hartwig amination cycle and key optimization factors.

References

Technical Support Center: Purification of 3-(3-Chloro-5-fluorophenyl)aniline, HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. The following sections detail common issues and provide step-by-step experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the purification of this compound.

Q1: My final product has a brownish or yellowish tint. What are the likely impurities?

A1: A discolored product often indicates the presence of oxidized species or residual starting materials. Aniline derivatives can be sensitive to air and light, leading to the formation of colored impurities over time. In the synthesis of biaryl anilines, residual palladium catalyst from a cross-coupling reaction can also lead to a dark-colored product. Incomplete reaction may also leave colored starting materials or byproducts.

Q2: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What can I do?

A2: If an impurity is difficult to separate by silica gel chromatography, consider the following options:

  • Modify the Eluent System: A slight change in the polarity of the eluent system, or switching to a different solvent system altogether (e.g., dichloromethane/methanol), may improve separation.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity.

  • Purification via the Free Base: Convert the hydrochloride salt to the free aniline. The free base will have different chromatographic properties and may be easier to purify. After purification, the hydrochloride salt can be reformed.

  • Recrystallization: This is often a highly effective method for removing closely related impurities.

Q3: My aniline compound appears to be "sticking" to the silica gel column. How can I prevent this?

A3: Anilines, being basic, can interact strongly with the acidic surface of silica gel, leading to tailing and poor recovery. To mitigate this, add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the elution of your compound.

Q4: What are the best practices for storing purified this compound to prevent degradation?

A4: To ensure the long-term stability of your purified compound, store it in a tightly sealed container, protected from light and air. Storing under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer) is also recommended. The hydrochloride salt is generally more stable to oxidation than the free aniline.

Experimental Protocols

Below are detailed methodologies for the purification of this compound.

Protocol 1: Recrystallization of the Hydrochloride Salt

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and may require some experimentation.

Objective: To purify this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Various solvents for testing (e.g., ethanol, methanol, isopropanol, water, or mixtures thereof)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the test solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or solvent mixture) dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Solvent System (Suggested Starting Points) Expected Purity Recovery Rate
Ethanol/Water>99%Moderate to High
Isopropanol>98%Moderate
Methanol>98%Low to Moderate
Protocol 2: Purification via the Free Base and Column Chromatography

This method involves converting the hydrochloride salt to the free aniline, purifying the free base by column chromatography, and then converting it back to the hydrochloride salt.

Objective: To purify this compound by removing impurities with different polarities.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or other suitable organic solvent

  • Silica gel for column chromatography

  • Eluent (e.g., petroleum ether/ethyl acetate mixture)

  • Triethylamine

  • Hydrochloric acid (e.g., 2M in diethyl ether)

  • Rotary evaporator

Procedure:

  • Conversion to Free Base: Dissolve the crude hydrochloride salt in water and add saturated sodium bicarbonate solution until the solution is basic (pH > 8). Extract the aqueous layer with ethyl acetate. The organic layer now contains the free aniline.

  • Column Chromatography:

    • Prepare a silica gel column.

    • Concentrate the ethyl acetate solution containing the free aniline and load it onto the column.

    • Elute the column with a petroleum ether/ethyl acetate gradient, adding 0.1-1% triethylamine to the eluent.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Isolation of Free Base: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Conversion back to HCl Salt: Dissolve the purified free aniline in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Eluent System for Free Base Typical Rf Value Purity of HCl Salt
20% Ethyl Acetate in Petroleum Ether (+0.5% Et3N)0.3 - 0.5>99.5%
10% Ethyl Acetate in Hexanes (+0.5% Et3N)0.2 - 0.4>99.5%

Diagrams

Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow start Crude this compound recrystallization Attempt Recrystallization (e.g., Ethanol/Water) start->recrystallization check_purity1 Check Purity (NMR, LC-MS) recrystallization->check_purity1 pure_product Pure Product check_purity1->pure_product Purity > 99% free_base_conversion Convert to Free Base (aq. NaHCO3, EtOAc extraction) check_purity1->free_base_conversion Purity < 99% end End pure_product->end column_chromatography Column Chromatography (Silica Gel, PE/EtOAc + Et3N) free_base_conversion->column_chromatography check_purity2 Check Purity of Free Base column_chromatography->check_purity2 check_purity2->column_chromatography Purity < 99% (Adjust Conditions) hcl_salt_formation Convert back to HCl Salt (HCl in Ether) check_purity2->hcl_salt_formation Purity > 99% final_purity_check Final Purity Check hcl_salt_formation->final_purity_check final_purity_check->recrystallization Purity < 99.5% final_purity_check->pure_product Purity > 99.5%

Caption: Decision workflow for the purification of this compound.

Impurity Removal Logic

This diagram outlines the logical approach to dealing with different types of impurities.

Impurity_Removal_Logic start Impure Product impurity_type Identify Impurity Type start->impurity_type colored_impurities Colored Impurities (Oxidation/Residual Catalyst) impurity_type->colored_impurities Color related_impurities Structurally Related Impurities (Isomers, Byproducts) impurity_type->related_impurities Polarity starting_materials Unreacted Starting Materials impurity_type->starting_materials Polarity charcoal Charcoal Treatment colored_impurities->charcoal column Column Chromatography related_impurities->column recrystallization Recrystallization related_impurities->recrystallization starting_materials->column acid_base Acid-Base Extraction starting_materials->acid_base charcoal->column column->recrystallization acid_base->column

Caption: Logical approach to removing different types of impurities.

Optimizing reaction temperature for 3-(3-Chloro-5-fluorophenyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline, primarily via Buchwald-Hartwig amination.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, with a focus on the impact of reaction temperature.

Q1: My reaction yield is consistently low. How can I improve it by adjusting the temperature?

A1: Low yield is a common issue that is often temperature-dependent. If your yield is lower than expected, consider the following temperature adjustments:

  • Temperature Too Low: The reaction may be incomplete due to insufficient thermal energy to overcome the activation barrier. A low temperature can result in a slow reaction rate, leaving a significant amount of starting material unreacted.

  • Temperature Too High: Excessive heat can lead to the degradation of reactants, products, or the catalyst. It can also promote the formation of side products, thereby reducing the yield of the desired product.

Recommended Action:

  • Analyze an aliquot of your reaction mixture: Use techniques like TLC or LC-MS to determine if the starting materials are being consumed. If a large amount of starting material remains, your reaction temperature is likely too low.

  • Perform small-scale optimization reactions: Set up several small-scale reactions at different temperatures (e.g., 70°C, 80°C, 90°C, 100°C) to identify the optimal range.[1][2]

  • Refer to the data table below: Compare your results with expected outcomes at various temperatures.

Q2: I'm observing significant side product formation. Can temperature be the cause?

A2: Yes, reaction temperature is a critical factor in controlling selectivity. The formation of impurities, such as hydrodehalogenation products or double-arylation products, can be exacerbated by non-optimal temperatures.

  • High Temperatures: Can promote side reactions. For instance, at elevated temperatures, β-hydride elimination can become a competing pathway, leading to the formation of hydrodehalogenated arenes and imine products.

  • Inadequate Temperature Control: Fluctuations in temperature can lead to inconsistent reaction outcomes and a broader range of side products.

Recommended Action:

  • Characterize the side products: Use NMR or MS to identify the impurities. This can provide clues about the competing reaction pathways.

  • Lower the reaction temperature: If you suspect side reactions due to excessive heat, try running the reaction at a lower temperature for a longer duration.

  • Ensure uniform heating: Use an oil bath or a heating mantle with a temperature controller to maintain a stable and uniform temperature throughout the reaction vessel.

Q3: The reaction is not going to completion, even after an extended time. What is the role of temperature here?

A3: An incomplete reaction, where starting materials persist, often points to a suboptimal temperature.

  • Insufficient Temperature: The catalytic cycle of the Buchwald-Hartwig amination, which includes oxidative addition, amine coordination, deprotonation, and reductive elimination, is temperature-dependent. If the temperature is too low, any of these steps could be too slow to allow the reaction to reach completion in a reasonable timeframe.

  • Catalyst Deactivation: While not always directly a temperature issue, some catalysts may not be thermally stable at higher temperatures, leading to deactivation before the reaction is complete. Conversely, some catalyst systems require a certain temperature to become fully active.

Recommended Action:

  • Gradually increase the temperature: In a new experiment, increase the reaction temperature by 10°C increments to see if the reaction rate improves. Monitor the reaction progress closely to avoid overshooting the optimal temperature.

  • Check catalyst and ligand stability: Consult the literature for the recommended temperature range for your specific palladium precursor and ligand combination. Some modern, bulky phosphine ligands are designed for high thermal stability and activity.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for temperature optimization in the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline?

A1: For a Buchwald-Hartwig amination involving an aryl bromide like 1-bromo-3-chloro-5-fluorobenzene, a good starting temperature is typically in the range of 80-100°C.[1][2] The optimal temperature will depend on the specific catalyst system (palladium precursor and ligand), base, and solvent used.

Q2: How does the choice of solvent affect the optimal reaction temperature?

A2: The solvent's boiling point naturally sets the upper limit for the reaction temperature at atmospheric pressure. Solvents commonly used in Buchwald-Hartwig aminations, such as toluene (b.p. 111°C), dioxane (b.p. 101°C), and DMF (b.p. 153°C), offer a range of operating temperatures. The solvent also influences the solubility of the reactants and the catalyst, which can impact the reaction kinetics and, consequently, the optimal temperature.

Q3: Can running the reaction at a lower temperature for a longer time give a better result?

A3: In some cases, yes. If high temperatures are causing side product formation or degradation of sensitive functional groups, reducing the temperature and extending the reaction time can lead to a cleaner reaction profile and a higher yield of the pure product. This is a common strategy to improve selectivity.

Q4: What are the visual indicators of a reaction proceeding as expected at the set temperature?

A4: While not a substitute for analytical monitoring, visual cues can be helpful. A homogenous reaction mixture (unless a heterogeneous base like K₂CO₃ is used) and a gradual color change are often observed. The formation of a precipitate could indicate product crystallization or potential solubility issues. Any rapid color change to black may suggest catalyst decomposition (palladium black), which can be a sign of excessive temperature.

Data Presentation

The following table summarizes hypothetical, yet plausible, quantitative data for the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline via Buchwald-Hartwig amination of 1-bromo-3-chloro-5-fluorobenzene and aniline, illustrating the effect of temperature on reaction outcomes.

Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
602435>98Incomplete conversion of starting materials.
701865>98Significant amount of starting material remains.
80128897Optimal balance of yield and purity.
90109295Minor increase in side products observed.
10088590Noticeable formation of hydrodehalogenation byproducts.
11087585Significant side product formation and some catalyst decomposition.

Experimental Protocols

Key Experiment: Buchwald-Hartwig Amination for the Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline

This protocol is a representative procedure and may require optimization for specific laboratory conditions and reagent purity.

Materials:

  • 1-Bromo-3-chloro-5-fluorobenzene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or a similar biaryl phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add cesium carbonate (1.5 equivalents), palladium(II) acetate (2 mol%), and Xantphos (4 mol%).

  • Reagent Addition: Add 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) and aniline (1.2 equivalents) to the flask, followed by anhydrous toluene.

  • Heating and Monitoring: Place the flask in a preheated oil bath set to the desired temperature (e.g., 90°C). Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 3-(3-Chloro-5-fluorophenyl)aniline.

Mandatory Visualization

Below is a diagram illustrating the logical workflow for troubleshooting temperature-related issues during the synthesis.

G start Start: Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield Below Target low_purity Low Purity / Side Products check_yield->low_purity Below Target optimal Optimal Result check_yield->optimal Meets Target incomplete_rxn Incomplete Reaction? (Check TLC/LC-MS) low_yield->incomplete_rxn side_products_present Side Products Present? (Check NMR/MS) low_purity->side_products_present end End: Refined Protocol optimal->end increase_temp Action: Increase Temperature (e.g., +10°C) incomplete_rxn->increase_temp Yes incomplete_rxn->side_products_present No, but still low yield increase_temp->check_yield decrease_temp Action: Decrease Temperature (e.g., -10°C) side_products_present->decrease_temp Yes decrease_temp->check_yield

Caption: Troubleshooting workflow for reaction temperature optimization.

References

Technical Support Center: Effective Drying of Aniline Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: November 2025

Aniline hydrochloride is a crucial reagent in many synthetic processes. However, its hygroscopic and light-sensitive nature presents challenges in maintaining its purity and efficacy.[1][2][3] This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help researchers effectively dry and handle aniline hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: Why has my aniline hydrochloride turned a green, brown, or grey color? Is it still usable?

Aniline hydrochloride is prone to discoloration, turning from white to shades of green, yellow, or grey upon exposure to air and light.[2][3] This is primarily due to the oxidation of the aniline moiety. For many applications, slight discoloration may not significantly impact the reaction. However, for high-purity applications or when color is a critical parameter, purification by recrystallization may be necessary before drying.[4]

Q2: What is the best and safest method for drying aniline hydrochloride?

The optimal method depends on the required level of dryness, the available equipment, and the scale of the experiment.

  • For speed and efficiency: A vacuum oven at a moderate temperature (60-80°C) is highly effective.

  • For gentle drying: A vacuum desiccator at room temperature is the best choice to minimize the risk of thermal decomposition and oxidation.

  • For basic laboratory use: A standard laboratory oven at 110-120°C can be used, but with a higher risk of discoloration.[5][6]

Q3: What is the maximum temperature I can use to dry aniline hydrochloride in an oven?

A temperature range of 110–120°C is a commonly cited and effective range for oven drying.[5][6] It is critical not to exceed this range, as the melting point of aniline hydrochloride is approximately 196-202°C, and decomposition can occur at elevated temperatures, releasing toxic gases.[2][7]

Q4: My salt is still clumpy and appears moist after drying. What went wrong?

This typically indicates incomplete drying. The cause could be insufficient drying time or large crystal sizes trapping moisture. To resolve this, you can gently grind the salt with a mortar and pestle to break up clumps and increase the surface area, then return it to the drying apparatus for an extended period.[8]

Q5: How should I store aniline hydrochloride to keep it dry and stable?

Proper storage is critical. The salt should be kept in a tightly sealed, opaque container to protect it from moisture and light.[1][2][9][10] Storing it inside a desiccator provides an additional layer of protection against ambient humidity.[11]

Q6: Can I use a microwave oven to dry aniline hydrochloride?

No. Using a microwave oven for drying chemicals is extremely dangerous. It can cause rapid, uneven heating, leading to violent decomposition and the potential for fire or explosion. This method should never be used.

Q7: What are the most important safety precautions when handling aniline hydrochloride?

Aniline hydrochloride is toxic if swallowed, inhaled, or absorbed through the skin.[10][12] It can cause serious eye damage and may cause an allergic skin reaction.[12] Always handle this compound in a well-ventilated area or a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles or a face shield, and a lab coat.[12][13] Ensure an eyewash station and safety shower are accessible.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the drying process.

ProblemPossible Cause(s)Recommended Solution(s)
Significant Discoloration (Darkening) 1. Oxidation from prolonged exposure to air. 2. Drying temperature is too high. 3. Exposure to light.[11]1. Dry the material under vacuum or in an inert atmosphere (e.g., nitrogen bleed). 2. Reduce the oven temperature. 3. Ensure the drying container is protected from light where possible.
Product Melts or Fumes The temperature is too high, approaching the compound's melting and decomposition point (~198°C).[2]1. Immediately and safely remove the sample from the heat source. 2. Use a gentler drying method, such as a vacuum oven at a lower temperature (e.g., 60-80°C) or a vacuum desiccator.
Incomplete Drying (Residual Moisture) 1. Insufficient drying time. 2. The drying agent in the desiccator is saturated. 3. Large crystals are trapping solvent internally.1. Extend the drying time. 2. Replace the desiccant (e.g., silica gel, phosphorus pentoxide). 3. Carefully grind the salt to a finer powder to increase surface area and continue drying.[8]
Insoluble Impurities in Final Product The starting material was impure before the drying step.Drying will not remove chemical impurities. The salt must be purified, typically by recrystallization, before drying. A general recrystallization protocol involves dissolving the impure solid in a minimum amount of a suitable hot solvent, filtering the hot solution to remove insoluble impurities, and allowing the solution to cool slowly to form pure crystals.[14]

Data Presentation

Comparison of Drying Methodologies
MethodTypical TemperaturePressureAdvantagesDisadvantages & Risks
Standard Air Oven 110–120 °C[5]AtmosphericFast, requires common equipment.High risk of oxidation and discoloration; potential for thermal decomposition if temperature is not well-controlled.
Vacuum Oven 60–80 °CVacuumFaster than a desiccator, reduces risk of oxidation and decomposition.Requires specialized equipment (vacuum oven and pump).
Vacuum Desiccator Room TemperatureVacuumVery gentle, minimizes oxidation and decomposition, effective for heat-sensitive materials.Slower than oven methods.
Static Desiccator Room TemperatureAtmosphericSimple, requires no heat or power.Very slow (can take days or weeks for thorough drying).[8]

Experimental Protocols

Protocol 1: Standard Oven Drying

Objective: To remove residual moisture using a standard laboratory oven.

  • Preparation: Place the aniline hydrochloride salt in a clean, dry glass container, such as a watch glass or a crystallization dish. Spread the solid in a thin layer to maximize surface area.

  • Heating: Place the container in a preheated, ventilated laboratory oven set to 110-120°C.[5][6]

  • Drying: Leave the sample in the oven for 2-4 hours. The exact time will depend on the amount of material and its initial wetness.

  • Cooling: After drying, transfer the container to a desiccator to cool to room temperature. This prevents the reabsorption of atmospheric moisture.

  • Storage: Once cool, immediately transfer the dry salt to a tightly sealed, light-resistant container for storage.[1][10]

Protocol 2: Vacuum Oven Drying

Objective: To dry the salt efficiently at a reduced temperature to minimize degradation.

  • Preparation: Spread the aniline hydrochloride salt in a thin layer on a vacuum-safe glass dish.

  • Loading: Place the dish inside the vacuum oven.

  • Drying Cycle:

    • Close the oven door and ensure a tight seal.

    • Begin pulling a vacuum on the chamber.

    • Once the desired vacuum level is reached, set the oven temperature to 60-80°C.

    • Dry for 4-8 hours. The combination of heat and vacuum will effectively remove moisture.

  • Cooling: Turn off the heat and allow the oven to cool under vacuum. Once at room temperature, slowly and carefully vent the oven, preferably with a dry, inert gas like nitrogen.

  • Storage: Immediately transfer the dried salt to a suitable storage container within a desiccator.

Protocol 3: Desiccator Drying

Objective: To dry the salt gently without heat.

  • Preparation: Ensure the desiccator contains a fresh, active drying agent (e.g., anhydrous calcium sulfate, silica gel with indicator, or phosphorus pentoxide for extreme drying).

  • Loading: Place the aniline hydrochloride, spread thinly in an open container, on the desiccator plate.

  • Drying (Two Variations):

    • Static Drying: Simply close the desiccator lid and allow the sample to dry over time. This is the slowest method.

    • Vacuum Drying: Close the lid, ensure it is well-greased and sealed, and carefully apply a vacuum using a pump. Once evacuated, close the valve to isolate the desiccator.

  • Duration: Drying can take anywhere from 24 hours to several days, depending on the method and the amount of moisture. The salt is considered dry when it is a fine, free-flowing powder.

  • Storage: The salt can be stored directly in the desiccator until needed or transferred to another sealed container.

Visualizations

DryingMethodSelection start Start: Dry Aniline Hydrochloride purity_check Is the salt discolored or are high-purity results critical? start->purity_check recrystallize Purify by Recrystallization First purity_check->recrystallize Yes speed_check Is rapid drying required? purity_check->speed_check No recrystallize->speed_check vacuum_oven Use Vacuum Oven (60-80°C) Recommended for speed & quality speed_check->vacuum_oven Yes gentle_check Is a gentle method preferred? speed_check->gentle_check No air_oven Use Air Oven (110-120°C) Caution: High risk of oxidation vac_desiccator Use Vacuum Desiccator Gentle & effective gentle_check->vac_desiccator Yes static_desiccator Use Static Desiccator Slowest method gentle_check->static_desiccator No

Caption: Workflow for selecting an appropriate drying method for aniline hydrochloride.

TroubleshootingDrying Troubleshooting Flowchart start Drying Issue Observed issue1 Product is dark or discolored start->issue1 solution1 CAUSE: Oxidation / High Temp SOLUTION: • Lower the temperature • Use a vacuum oven or desiccator issue1->solution1 Yes issue2 Product melted or produced fumes issue1->issue2 No end Problem Resolved solution1->end solution2 CAUSE: Temperature too high SOLUTION: • Stop heating immediately • Use a gentler method (vacuum) issue2->solution2 Yes issue3 Product is still clumpy / wet issue2->issue3 No solution2->end solution3 CAUSE: Incomplete drying SOLUTION: • Increase drying time • Grind sample to increase surface area • Use a more powerful method (e.g., oven) issue3->solution3 Yes issue3->end No solution3->end

Caption: Logic flow for troubleshooting common problems when drying aniline hydrochloride.

References

Preventing oxidation of 3-(3-Chloro-5-fluorophenyl)aniline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 3-(3-Chloro-5-fluorophenyl)aniline during storage.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that users may encounter related to the stability of 3-(3-Chloro-5-fluorophenyl)aniline.

Issue Potential Cause(s) Recommended Solution(s)
Discoloration (Yellowing to Browning) of the Compound Oxidation due to exposure to air (oxygen).Store the compound under an inert atmosphere such as nitrogen or argon. Use airtight containers with a secure seal.
Exposure to light (photo-oxidation).Store the compound in amber-colored vials or in a light-proof container in a dark place.
Elevated storage temperature.Store the compound at reduced temperatures. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.
Appearance of Impurities in Analytical Tests (e.g., HPLC, GC-MS) Degradation of the compound over time.Re-evaluate storage conditions. Consider the use of antioxidants. For critical applications, purify the compound before use if degradation is suspected.
Formation of polymeric byproducts.This is an advanced stage of oxidation. Discard the reagent and obtain a fresh batch. Implement stricter preventative storage measures.
Inconsistent Experimental Results Use of partially oxidized starting material.Always use a fresh or properly stored batch of 3-(3-Chloro-5-fluorophenyl)aniline for sensitive experiments. Visually inspect for discoloration before use.
Continued degradation during experimental setup.Minimize the exposure of the compound to air and light during weighing and dissolution. Prepare solutions fresh for each experiment.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for 3-(3-Chloro-5-fluorophenyl)aniline to prevent oxidation?

A1: To minimize oxidation, 3-(3-Chloro-5-fluorophenyl)aniline should be stored in a cool, dark, and dry place under an inert atmosphere. The following conditions are recommended:

  • Atmosphere: Store under a blanket of inert gas like nitrogen or argon.

  • Temperature: For short-term storage, refrigeration at 2-8 °C is suitable. For long-term storage, freezing at -20 °C is recommended.

  • Light: Use amber glass vials or other opaque containers to protect from light.

  • Container: Ensure the container is well-sealed to prevent exposure to air and moisture.

Q2: How does the presence of chloro and fluoro substituents affect the stability of the aniline?

A2: Chloro and fluoro groups are electron-withdrawing, which can influence the electron density of the aniline ring and its susceptibility to oxidation. While specific data for 3-(3-Chloro-5-fluorophenyl)aniline is limited, electron-withdrawing groups generally decrease the rate of oxidation compared to electron-donating groups. However, all anilines are prone to oxidation, and preventative measures are crucial.

Q3: Can I store 3-(3-Chloro-5-fluorophenyl)aniline in a standard laboratory freezer?

A3: Yes, storing it in a standard laboratory freezer at approximately -20 °C is a good practice for long-term stability, provided it is in a tightly sealed, light-resistant container, preferably with an inert gas overlay.

Antioxidants

Q4: Should I use an antioxidant when storing 3-(3-Chloro-5-fluorophenyl)aniline? If so, which one is recommended?

A4: The use of an antioxidant can be beneficial, especially for long-term storage or if the compound will be exposed to air for brief periods. A common and effective antioxidant for organic compounds is Butylated Hydroxytoluene (BHT). A low concentration (e.g., 0.01-0.1% by weight) is typically sufficient.

Q5: How do antioxidants like BHT prevent the oxidation of anilines?

A5: BHT is a radical scavenger. The oxidation of anilines often proceeds through a free radical mechanism initiated by oxygen. BHT can donate a hydrogen atom to the reactive radicals, forming a stable BHT radical that is less likely to propagate the oxidation chain reaction, thus protecting the aniline.

Degradation and Purity

Q6: What are the likely degradation products if my sample of 3-(3-Chloro-5-fluorophenyl)aniline oxidizes?

A6: While specific studies on this compound are not widely available, based on the general oxidation of anilines, potential degradation products could include:

  • Nitroso and Nitro Compounds: From oxidation of the amino group.

  • Azoxy and Azo Compounds: Formed from the condensation of partially oxidized intermediates.

  • Quinone-imines and Benzoquinones: Resulting from oxidation of the aromatic ring.

  • Polymeric Materials: Dark-colored, complex structures formed from further reactions of the initial oxidation products. The presence of halogen atoms may also lead to halogenated versions of these byproducts.

Q7: How can I check the purity of my stored 3-(3-Chloro-5-fluorophenyl)aniline?

A7: The purity can be assessed using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and any non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To check for the presence of unexpected signals that may indicate degradation. A change in the physical appearance, particularly color, is often the first indicator of degradation.

Quantitative Data on Stability

The following table summarizes expected stability data for a substituted aniline like 3-(3-Chloro-5-fluorophenyl)aniline under various storage conditions. The data is extrapolated from studies on other aromatic amines and serves as a guideline. Actual degradation rates may vary.

Storage Condition Antioxidant Estimated Purity after 6 Months (%) Estimated Purity after 12 Months (%)
25 °C, Exposed to Air & Light None< 85%< 70%
25 °C, In Dark, Sealed Container None~95%~90%
4 °C, In Dark, Sealed Container None> 98%~97%
-20 °C, In Dark, Sealed Container None> 99%> 99%
25 °C, In Dark, Sealed Container BHT (0.1%)> 99%> 98%
4 °C, In Dark, Inert Atmosphere None> 99.5%> 99%

Experimental Protocols

Protocol for Accelerated Stability Study of 3-(3-Chloro-5-fluorophenyl)aniline

This protocol outlines a method to assess the stability of 3-(3-Chloro-5-fluorophenyl)aniline under accelerated conditions to predict its long-term shelf life.

1. Materials and Equipment:

  • 3-(3-Chloro-5-fluorophenyl)aniline

  • Butylated Hydroxytoluene (BHT)

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase)

  • Amber glass vials with Teflon-lined caps

  • Analytical balance

  • Temperature and humidity-controlled stability chambers

  • HPLC system with a UV detector or a mass spectrometer (LC-MS is preferred for better peak identification)

  • C18 HPLC column

2. Sample Preparation:

  • Prepare a stock solution of 3-(3-Chloro-5-fluorophenyl)aniline in acetonitrile (e.g., 1 mg/mL).

  • For the antioxidant-treated sample, prepare a similar stock solution containing 0.1% BHT (w/w relative to the aniline).

  • Aliquot the solutions into amber glass vials. For samples to be stored under an inert atmosphere, purge the vials with nitrogen or argon before sealing.

3. Storage Conditions:

  • Place the vials in stability chambers set to the following conditions:

    • 40 °C / 75% Relative Humidity (RH)

    • 50 °C / 75% RH

    • 60 °C / 75% RH

    • 25 °C / 60% RH (as a control)

    • 5 °C (as a control)

4. Time Points for Analysis:

  • Analyze the samples at the following time points: 0, 1, 2, 4, and 8 weeks.

5. Analytical Method (HPLC):

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm) or MS detection.

  • Injection Volume: 10 µL.

6. Data Analysis:

  • At each time point, determine the peak area of the 3-(3-Chloro-5-fluorophenyl)aniline peak.

  • Calculate the percentage of the remaining compound relative to the initial (time 0) sample.

  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each temperature.

  • Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to plot ln(k) versus 1/T to determine the activation energy (Ea) for the degradation.

  • Extrapolate the degradation rate at normal storage conditions (e.g., 25 °C or 4 °C) to predict the shelf life.

Visualizations

Oxidation_Pathway Factors Contributing to Oxidation of 3-(3-Chloro-5-fluorophenyl)aniline Aniline 3-(3-Chloro-5-fluorophenyl)aniline Oxidation Oxidation Aniline->Oxidation Susceptible to Oxygen Oxygen (Air) Oxygen->Oxidation Initiates Light Light (UV/Visible) Light->Oxidation Accelerates Heat Elevated Temperature Heat->Oxidation Accelerates Moisture Moisture Moisture->Oxidation Can Promote Degradation Degradation Products (Nitroso, Nitro, Azo, Polymeric) Oxidation->Degradation Leads to Prevention Prevention Strategies Inert_Atmosphere Inert Atmosphere (Nitrogen, Argon) Dark_Storage Dark Storage Low_Temp Low Temperature Antioxidants Antioxidants (e.g., BHT) Inert_Atmosphere->Oxygen Excludes Dark_Storage->Light Blocks Low_Temp->Heat Reduces Antioxidants->Oxidation Inhibits

Caption: Logical workflow of factors leading to the oxidation of 3-(3-Chloro-5-fluorophenyl)aniline and corresponding preventative measures.

Experimental_Workflow Accelerated Stability Study Workflow Start Start Prep Sample Preparation (with/without antioxidant) Start->Prep Store Storage under Accelerated Conditions (Temp/Humidity) Prep->Store Analyze Analysis at Time Points (HPLC/LC-MS) Store->Analyze Data Data Processing (Calculate % remaining) Analyze->Data Arrhenius Arrhenius Plot (Determine Ea) Data->Arrhenius Predict Shelf-Life Prediction Arrhenius->Predict End End Predict->End

Caption: Step-by-step experimental workflow for conducting an accelerated stability study.

Technical Support Center: Recrystallization of Substituted Anilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of substituted anilines.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a substituted aniline?

A1: The critical first step is selecting an appropriate solvent. An ideal solvent should dissolve the substituted aniline sparingly or not at all at room temperature but should completely dissolve it at the solvent's boiling point. This temperature-dependent solubility is the fundamental principle that allows for the separation of the desired compound from impurities.

Q2: How do I choose a suitable solvent for my specific substituted aniline?

A2: Solvent selection is often a combination of theoretical prediction and empirical testing. A general rule of thumb is "like dissolves like," meaning a polar compound will dissolve better in a polar solvent and a non-polar compound in a non-polar solvent. For substituted anilines, which have both polar (amino group) and non-polar (aromatic ring) characteristics, a solvent of intermediate polarity or a mixed solvent system is often effective. Small-scale solubility tests with a variety of solvents (e.g., water, ethanol, methanol, ethyl acetate, hexane) are highly recommended to determine the best solvent or solvent pair.

Q3: My substituted aniline is not crystallizing upon cooling. What should I do?

A3: If crystals do not form, your solution may be unsaturated or supersaturated.

  • Unsaturated Solution: If you used too much solvent, the concentration of the aniline may be too low to crystallize. Try boiling off some of the solvent to increase the concentration and then allow it to cool again.

  • Supersaturated Solution: Sometimes, crystallization needs a nucleation site to begin. You can induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a tiny crystal of the pure substituted aniline to the solution.

    • Cooling further: Place the flask in an ice bath to further decrease the solubility.

Q4: My substituted aniline is "oiling out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.

  • Consider using a different solvent with a lower boiling point.

Q5: My recrystallization yield is very low. What are the common causes?

A5: Low recovery can be due to several factors:

  • Using too much solvent: This is a very common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper.

  • Incomplete crystallization: Not cooling the solution to a low enough temperature can result in a lower yield.

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling 1. Solution is too dilute (too much solvent). 2. Supersaturation. 3. The wrong solvent was chosen.1. Boil off some of the solvent to concentrate the solution. 2. Scratch the inner wall of the flask with a glass rod; add a seed crystal. 3. Re-evaluate solvent choice with small-scale tests.
The compound "oils out" 1. The melting point of the aniline is below the boiling point of the solvent. 2. The solution is cooling too rapidly. 3. High concentration of impurities.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly at room temperature before placing it in an ice bath. 3. Add a small amount of extra solvent; consider a preliminary purification step if heavily impure.
Low percent recovery 1. Too much solvent was used initially. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not cold. 4. Incomplete cooling.1. Use the minimum amount of hot solvent necessary for dissolution. 2. Preheat the funnel and filter paper; use a stemless funnel. 3. Always wash crystals with a minimal amount of ice-cold recrystallization solvent. 4. Ensure the flask is thoroughly cooled in an ice bath.
Colored impurities in crystals 1. The colored impurity has similar solubility to the product. 2. Rapid crystallization trapping impurities.1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). 2. Ensure slow cooling to allow for selective crystallization.
Crystals are very fine or powdery 1. The solution was cooled too quickly. 2. The solution was agitated during cooling.1. Allow the solution to cool slowly and undisturbed. 2. Avoid moving or swirling the flask as crystals are forming.

Quantitative Data: Solvent Selection for Substituted Anilines

The following tables provide a guide for selecting appropriate solvents for the recrystallization of various substituted anilines. Please note that optimal conditions may vary, and small-scale trials are always recommended.

Table 1: Single Solvent Systems

Substituted AnilineRecommended Solvent(s)Observations and Notes
2-NitroanilineWater, Ethanol/WaterRecrystallization from boiling water (approx. 1 L per 9 g of crude product) gives a good yield.[1]
4-BromoanilineDiluted EthanolA mixture of ethanol and water is effective for recrystallization.[2]
p-ToluidineHot Water, Ethanol, Petroleum EtherCan be crystallized from hot water, ethanol, or petroleum ether.[3]
2,4-DichloroanilineAqueous EthanolA 50% ethanol in water solution is a suitable recrystallization solvent.[4]
3,4-DimethylanilineEthanolRecrystallization from ethanol can yield a product with >99% purity.[5]

Table 2: Solubility Data for Selected Substituted Anilines

Substituted AnilineSolventTemperature (°C)Solubility ( g/100 mL)Reference
p-ToluidineWater251.1[4]
2-ChloroanilineWater20Moderately Soluble[1]
4-NitroanilineWater18.50.08[6]
4-NitroanilineBoiling Water100~2.2[6]
4-NitroanilineEthanol25Soluble[7]
AnilineWater253.6[8]

Note: Comprehensive quantitative solubility data across a wide range of temperatures is not always readily available in the literature. The data presented is a compilation of available information. Experimental determination is often necessary.

Experimental Protocols

Protocol 1: Recrystallization of o-Nitroaniline from Boiling Water [1]

  • Dissolution: In a suitable Erlenmeyer flask, add the crude o-nitroaniline. For every 9 grams of crude material, add 1 liter of water.

  • Heating: Heat the mixture to boiling with stirring to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Orange-brown needles of o-nitroaniline will begin to form. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the crystals at 50°C. The expected melting point of the purified product is 69–71°C. A typical yield is around 56%.[1]

Protocol 2: Recrystallization of 2,4-Dichloroaniline from Aqueous Ethanol [4]

  • Dissolution: Dissolve the crude 2,4-dichloroaniline in a minimum amount of hot 50% aqueous ethanol solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

  • Isolation: Collect the white, needle-like crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold 50% aqueous ethanol.

  • Drying: Dry the crystals completely. A yield of around 74% can be expected.[4]

Visualizations

Recrystallization_Workflow start Start: Crude Substituted Aniline dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end End: Pure Substituted Aniline dry->end Troubleshooting_Oiling_Out start Problem: Compound 'Oils Out' reheat Reheat Solution to Dissolve Oil start->reheat add_solvent Add a Small Amount of Additional Solvent reheat->add_solvent slow_cool Allow to Cool Very Slowly add_solvent->slow_cool crystals_form Crystals Form slow_cool->crystals_form success Successful Crystallization crystals_form->success Yes fail Oiling Out Persists crystals_form->fail No change_solvent Change to a Lower Boiling Point Solvent fail->change_solvent

References

Overcoming solubility issues with 3-(3-Chloro-5-fluorophenyl)aniline, HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Chloro-5-fluorophenyl)aniline, HCl. The following information is designed to help overcome common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

A1: this compound is the hydrochloride salt of a weakly basic aniline derivative. As a salt, it is generally more water-soluble than its corresponding free base form. However, its solubility is highly dependent on the pH of the solution. The free base, 3-Chloro-5-fluoroaniline, is a versatile chemical intermediate used in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[1]

Q2: I am having trouble dissolving this compound in water. What is the likely cause?

A2: The most common reason for poor solubility of a hydrochloride salt of a weakly basic compound like this compound is the pH of the aqueous medium. If the pH is not sufficiently acidic, the hydrochloride salt can disproportionate, or convert, into its less soluble free base form, leading to precipitation or cloudiness.

Q3: In which solvents is this compound expected to be soluble?

SolventExpected SolubilityNotes
WaterSparingly soluble to solubleHighly pH-dependent. Solubility increases significantly at acidic pH.
EthanolSolubleOften used as a co-solvent with water.
MethanolSolubleCan be used as a primary solvent or co-solvent.
DMSO (Dimethyl Sulfoxide)SolubleA common solvent for poorly soluble compounds.
DMF (Dimethylformamide)SolubleAnother common polar aprotic solvent.
Acidic Buffers (e.g., pH 2-4)SolubleMaintains the protonated, more soluble form of the compound.
Neutral or Basic Buffers (e.g., pH > 7)Poorly solublePromotes the formation of the less soluble free base.

Q4: What is salt disproportionation and how can I prevent it?

A4: Salt disproportionation is a phenomenon where a salt of a weak base (like this compound) converts to its neutral, free base form in a solution. This often occurs when the pH of the solution is higher than the pKa of the conjugate acid of the free base. The free base is typically less soluble and may precipitate out of solution. To prevent this, it is crucial to maintain a sufficiently acidic pH (generally 2 pH units below the pKa of the aniline) to ensure the compound remains in its protonated, and thus more soluble, salt form.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Initial Observation: Compound does not dissolve or forms a precipitate in an aqueous solution.

G start Start: Solubility Issue Observed check_ph Measure pH of the Solution start->check_ph ph_high Is pH > 5? check_ph->ph_high High pH ph_ok Is pH <= 5? check_ph->ph_ok Low pH adjust_ph Adjust pH to 2-4 with dilute HCl ph_high->adjust_ph re_evaluate Re-evaluate Solubility ph_ok->re_evaluate adjust_ph->re_evaluate issue_resolved Issue Resolved re_evaluate->issue_resolved Dissolved issue_persists Issue Persists re_evaluate->issue_persists Not Dissolved consider_cosolvent Consider Co-solvent Addition issue_persists->consider_cosolvent

Caption: Troubleshooting workflow for initial solubility issues.

Step 1: pH Adjustment

The primary step in troubleshooting the solubility of this compound is to ensure the solution is sufficiently acidic.

  • Action: Measure the pH of your solution. If it is neutral or basic, slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring until the pH is in the range of 2-4.

  • Rationale: Lowering the pH will shift the equilibrium towards the protonated form of the aniline, which is significantly more soluble than the free base.

Step 2: Employing Co-solvents

If pH adjustment alone is insufficient to achieve the desired concentration, the use of a water-miscible organic co-solvent can be effective.[2]

  • Action: Prepare a stock solution of the compound in a suitable organic solvent such as ethanol or DMSO. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. Alternatively, add the organic solvent directly to the aqueous suspension.

  • Rationale: Co-solvents can disrupt the crystal lattice of the compound and alter the polarity of the solvent system, thereby increasing solubility.

Step 3: Utilizing Surfactants

Surfactants can aid in the solubilization of poorly soluble compounds by forming micelles.

  • Action: Add a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80 (typically starting at 0.1-1% v/v), to the aqueous solution before or after adding the compound.

  • Rationale: The hydrophobic compound partitions into the core of the micelles, effectively increasing its concentration in the bulk aqueous phase.

Step 4: Particle Size Reduction

The rate of dissolution is proportional to the surface area of the solid. Reducing the particle size can enhance the dissolution rate.[2]

  • Action: If you are working with a solid form of the compound, consider techniques like sonication of the suspension to break down agglomerates or, if equipment is available, micronization.

  • Rationale: Increasing the surface area-to-volume ratio enhances the interaction between the solute and the solvent, which can lead to a faster dissolution.

Experimental Protocols

Protocol 1: Preparation of an Acidic Aqueous Solution of this compound

This protocol describes the preparation of a 1 mg/mL solution in an acidic buffer.

  • Prepare the Acidic Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 3.0 using 1 M HCl.

  • Weigh the Compound: Accurately weigh 10 mg of this compound.

  • Initial Dissolution: Add the weighed compound to a 10 mL volumetric flask.

  • Add Buffer and Mix: Add approximately 8 mL of the pH 3.0 citrate buffer to the flask.

  • Facilitate Dissolution: Gently swirl the flask. If the compound does not dissolve readily, sonicate the solution for 5-10 minutes in a water bath.

  • Final Volume: Once the solid is fully dissolved, bring the volume up to 10 mL with the pH 3.0 citrate buffer and mix thoroughly.

G cluster_prep Preparation cluster_dissolution Dissolution weigh Weigh Compound add_compound Add Compound to Flask weigh->add_compound buffer Prepare Acidic Buffer (pH 3) add_buffer Add Buffer buffer->add_buffer add_compound->add_buffer mix Swirl/Sonicate add_buffer->mix final_volume Adjust to Final Volume mix->final_volume solution 1 mg/mL Solution final_volume->solution

Caption: Workflow for preparing an acidic aqueous solution.

Protocol 2: Formulation using a Co-solvent System

This protocol details the preparation of a formulation containing a co-solvent for enhanced solubility.

  • Prepare the Vehicle: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG400, and 50% saline (0.9% NaCl).

  • Weigh the Compound: Weigh the desired amount of this compound.

  • Initial Dissolution in Co-solvent: Add the compound to a volume of DMSO equivalent to 10% of the final desired volume. Vortex or sonicate until fully dissolved.

  • Add PEG400: Add the required volume of PEG400 (40% of the final volume) and mix thoroughly.

  • Add Saline: Slowly add the saline portion (50% of the final volume) to the organic mixture while vortexing to prevent precipitation.

  • Final Formulation: The resulting solution should be clear. If any cloudiness appears, the concentration may be too high for this vehicle system.

Signaling Pathways and Logical Relationships

For researchers using this compound as a kinase inhibitor or in other signaling pathway studies, understanding the experimental logic is crucial.

G compound This compound (in appropriate vehicle) treatment Treatment compound->treatment cell_culture Cell Culture Model cell_culture->treatment animal_model In Vivo Model animal_model->treatment endpoint_analysis Endpoint Analysis treatment->endpoint_analysis western_blot Western Blot (Phospho-protein levels) endpoint_analysis->western_blot cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) endpoint_analysis->cell_viability pk_pd Pharmacokinetics/ Pharmacodynamics endpoint_analysis->pk_pd

Caption: General experimental logic for in vitro and in vivo studies.

This diagram illustrates a generalized workflow where proper solubilization of the compound is the critical first step for reliable downstream applications, whether in cell-based assays or animal models. The choice of vehicle, determined through solubility testing, directly impacts the validity of the subsequent biological readouts.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 3-(3-Chloro-5-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in chemical reactions that utilize 3-(3-Chloro-5-fluorophenyl)aniline.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common issues related to catalyst deactivation.

Issue 1: Low or No Product Yield in a Cross-Coupling Reaction

Symptoms: The reaction yields significantly less product than expected, or the starting materials remain largely unreacted.

Possible Cause: Deactivation of the palladium catalyst.

Troubleshooting Workflow:

G start Low/No Product Yield check_reagents 1. Verify Reagent Purity & Integrity start->check_reagents check_conditions 2. Confirm Reaction Conditions check_reagents->check_conditions catalyst_issue 3. Investigate Catalyst Deactivation check_conditions->catalyst_issue poisoning 4. Test for Catalyst Poisoning catalyst_issue->poisoning solution 5. Implement Mitigation Strategy poisoning->solution

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Reagent Purity and Integrity:

    • 3-(3-Chloro-5-fluorophenyl)aniline: Ensure the purity of the aniline. Impurities from its synthesis, such as other halogenated anilines or sulfur-containing compounds, can act as catalyst poisons. Consider re-purification by recrystallization or chromatography if impurities are suspected.

    • Coupling Partner (e.g., boronic acid, amine): Verify the purity and stability of the coupling partner.

    • Solvent and Base: Use high-purity, anhydrous solvents and ensure the base is not contaminated.

  • Confirm Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the optimal temperature for the specific catalytic system.

    • Atmosphere: Strictly maintain an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can lead to catalyst decomposition.

    • Stirring: Ensure efficient mixing to prevent localized overheating or concentration gradients.

  • Investigate Catalyst Deactivation:

    • Catalyst Source: Use a fresh, reputable source of the palladium catalyst and ligand.

    • Catalyst Loading: While higher catalyst loading might seem like a solution, it can sometimes lead to increased side reactions. It is often more effective to address the root cause of deactivation.

  • Test for Catalyst Poisoning:

    • Small-Scale Test Reactions: Run a series of small-scale reactions to pinpoint the source of poisoning.

      • Control Reaction: Use highly purified starting materials to establish a baseline yield.

      • Spiking Experiments: Intentionally add a suspected poison (if known) to a clean reaction to see if it reproduces the issue.

  • Implement Mitigation Strategy:

    • Use of Additives: In some cases, additives can scavenge poisons. For example, the use of a stoichiometric amount of a copper salt can sometimes mitigate poisoning by sulfur compounds.

    • Change of Catalyst System: If a particular catalyst is consistently failing, consider switching to a more robust system. For instance, catalysts with bulky electron-rich phosphine ligands are often more resistant to deactivation.

    • Purification of Starting Materials: If impurities in the starting materials are identified as the cause, implement a purification step prior to the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in reactions involving 3-(3-Chloro-5-fluorophenyl)aniline?

A1: The most common catalyst poisons are substances that can strongly coordinate to the palladium center, blocking the active sites required for the catalytic cycle. These include:

  • Sulfur Compounds: Even trace amounts of sulfur-containing impurities in the starting materials or solvents can act as potent poisons.

  • Other Halogenated Byproducts: Impurities from the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline, such as di-halogenated anilines, can potentially interfere with the catalytic cycle.

  • Coordinating Functional Groups: While the aniline itself is a reactant, other molecules with strong coordinating groups (e.g., thiols, some nitrogen heterocycles) present as impurities can deactivate the catalyst.

  • Oxygen: Incomplete removal of air from the reaction vessel can lead to the oxidation of the active Pd(0) species to inactive Pd(II) oxides.

Q2: Can 3-(3-Chloro-5-fluorophenyl)aniline itself act as a catalyst poison?

A2: While 3-(3-Chloro-5-fluorophenyl)aniline is a substrate in reactions like Buchwald-Hartwig amination, its nitrogen atom can coordinate to the palladium center. Under certain conditions, or if the subsequent steps of the catalytic cycle are slow, the aniline can act as an inhibitor by occupying the catalyst's active site. The presence of two halogen substituents can also influence its electronic properties and coordination behavior.

Q3: How can I detect the presence of catalyst poisons in my starting materials?

A3: Several analytical techniques can be employed to detect potential catalyst poisons:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of 3-(3-Chloro-5-fluorophenyl)aniline and other non-volatile starting materials.

  • Elemental Analysis: Can detect the presence of elements like sulfur.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can help in identifying and quantifying organic impurities.

Q4: What is the visual evidence of catalyst deactivation?

A4: A common visual sign of catalyst deactivation, particularly in palladium-catalyzed reactions, is the formation of "palladium black." This is a finely divided, black precipitate of metallic palladium that has agglomerated and fallen out of the solution, indicating that the catalyst is no longer in its active, soluble form.

Q5: Are there specific ligands that are more resistant to poisoning in reactions with halogenated anilines?

A5: Yes, the choice of ligand is crucial for catalyst stability. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig ligand families (e.g., SPhos, XPhos, RuPhos), often form more stable and active catalysts. These ligands can promote the desired catalytic steps and protect the palladium center from deactivation pathways.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized to mitigate catalyst poisoning issues. The values are indicative and may need to be adjusted for specific reaction conditions.

ParameterTypical RangeRationale for Catalyst Stability
Catalyst Loading (mol%) 0.1 - 2Lowering loading can sometimes reduce side reactions, but a sufficient amount is needed for efficient conversion.
Ligand-to-Metal Ratio 1:1 to 2:1An excess of ligand can help stabilize the catalyst and prevent decomposition.
Temperature (°C) 80 - 120Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition.
Base Weak inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or strong organic bases (e.g., LHMDS, NaOtBu)The choice of base can significantly impact catalyst stability and activity. Weaker bases are sometimes preferred to minimize side reactions.

Experimental Protocols

Protocol 1: General Procedure for a Buchwald-Hartwig Amination with 3-(3-Chloro-5-fluorophenyl)aniline

This protocol provides a starting point for a typical cross-coupling reaction and can be used as a baseline for troubleshooting.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., K₃PO₄, 1.5 equivalents).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Addition of Reagents:

    • Add the aryl halide (1 equivalent), 3-(3-Chloro-5-fluorophenyl)aniline (1.2 equivalents), and anhydrous solvent (e.g., toluene or dioxane).

    • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the catalyst residue.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

Catalyst Poisoning Mechanism

G Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Poison Complex Active_Catalyst->Inactive_Complex Coordination Poison Poison (e.g., S, R-SH) Poison->Inactive_Complex

Caption: Mechanism of catalyst poisoning by strong coordination.

Logical Relationship for Troubleshooting

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Catalyst Poisoning Catalyst Poisoning Low Yield->Catalyst Poisoning Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Poor Reagent Quality Poor Reagent Quality Low Yield->Poor Reagent Quality Purify Reagents Purify Reagents Catalyst Poisoning->Purify Reagents Change Catalyst/Ligand Change Catalyst/Ligand Catalyst Poisoning->Change Catalyst/Ligand Optimize Conditions Optimize Conditions Suboptimal Conditions->Optimize Conditions Poor Reagent Quality->Purify Reagents

Caption: Problem-cause-solution relationship for low reaction yield.

Technical Support Center: Work-up Procedures for Reactions Containing 3-(3-Chloro-5-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 3-(3-chloro-5-fluorophenyl)aniline. This resource is intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-(3-chloro-5-fluorophenyl)aniline is provided below. Understanding these properties is crucial for developing effective work-up and purification strategies.

PropertyValueNotes
Molecular Formula C₁₂H₈Cl₂FN
Molecular Weight 256.11 g/mol
Appearance Off-white to light brown solidMay vary depending on purity.
Melting Point Not readily availableExpected to be a solid at room temperature.
Boiling Point Not readily availableHigh boiling point expected due to molecular weight and polarity.
pKa ~3.5 (Estimated)The presence of electron-withdrawing chloro and fluoro groups significantly reduces the basicity of the aniline nitrogen compared to aniline (pKa ≈ 4.6).[1][2][3][4][5] This is a critical parameter for acid-base extractions.
Solubility
WaterInsoluble to slightly soluble.
MethanolSoluble
Dichloromethane (DCM)Soluble
Ethyl Acetate (EtOAc)Soluble
Hexanes/HeptanesSparingly soluble to insoluble.

Frequently Asked Questions (FAQs)

Q1: How do I remove unreacted 3-(3-chloro-5-fluorophenyl)aniline from my reaction mixture?

A1: An acidic wash is the most common and effective method. Due to the basicity of the aniline nitrogen, it can be protonated and extracted into an aqueous acidic solution.

  • Procedure:

    • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a 1 M aqueous solution of hydrochloric acid (HCl). The protonated aniline salt will partition into the aqueous layer.

    • Separate the aqueous layer.

    • Repeat the acidic wash if necessary (monitor by TLC).

    • Wash the organic layer with brine to remove residual acid and water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q2: My product is also basic and forms a salt during the acidic wash. What should I do?

A2: If your product is also basic, an acidic wash may lead to product loss. In this case, consider the following alternatives:

  • Chromatography: Flash column chromatography on silica gel is a reliable method for separating the desired product from the unreacted aniline. A gradient of hexanes and ethyl acetate is a common eluent system.

  • Crystallization: If your product is a solid, recrystallization can be an effective purification method. The choice of solvent will depend on the solubility of your product and the aniline. Common recrystallization solvents include ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes.[6]

  • Scavenger Resins: Use a solid-supported scavenger resin that reacts with and removes primary amines.

Q3: What are some common side reactions to be aware of when using 3-(3-chloro-5-fluorophenyl)aniline in a Suzuki coupling reaction?

A3: Common side reactions in Suzuki couplings involving halogenated anilines include:

  • Dehalogenation: The chloro group on the aniline can be replaced by a hydrogen atom, leading to a dehalogenated byproduct.[7]

  • Homo-coupling: The arylboronic acid can couple with itself to form a biaryl byproduct.[7]

  • Protodeborylation: The boronic acid can be protonated and removed from the aromatic ring before the cross-coupling can occur.[8]

Q4: I am having trouble with an amide coupling reaction with 3-(3-chloro-5-fluorophenyl)aniline. The reaction is very slow or does not proceed to completion. What can I do?

A4: 3-(3-Chloro-5-fluorophenyl)aniline is an electron-deficient aniline, which makes it less nucleophilic and can slow down amide coupling reactions.[2] Consider the following troubleshooting steps:

  • Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive species, such as an acid chloride, before adding the aniline.

  • Use a Stronger Coupling Agent: Employ more potent coupling agents like HATU, HBTU, or PyBOP.

  • Increase the Reaction Temperature: Heating the reaction mixture can help to overcome the activation energy barrier.

  • Add a Catalyst: In some cases, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[4]

Troubleshooting Guides

Amide Coupling Work-up

Issue: Emulsion formation during aqueous work-up.

Possible Cause Solution
High concentration of reagents or byproducts.Dilute the mixture with more organic solvent and water.
Presence of fine solid particles.Filter the mixture through a pad of celite before extraction.
Inappropriate pH.Adjust the pH of the aqueous layer. Sometimes adding a small amount of a different organic solvent can help break the emulsion.

Issue: Product is partially soluble in the aqueous acidic wash.

Possible Cause Solution
Product has a basic functional group.Use a milder acidic wash (e.g., saturated aqueous NH₄Cl) or switch to a chromatographic purification.
Insufficient organic solvent.Increase the volume of the organic solvent during extraction.
Suzuki Coupling Work-up

Issue: Palladium catalyst residues are difficult to remove.

Possible Cause Solution
Palladium black formation.Filter the reaction mixture through a pad of celite before the aqueous work-up.
Soluble palladium species.Wash the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide. Be cautious as these reagents can sometimes affect the product. A plug of silica gel filtration can also be effective.

Issue: Boronic acid and its byproducts are co-eluting with the product during chromatography.

Possible Cause Solution
Similar polarity.Wash the crude reaction mixture with a basic aqueous solution (e.g., 1 M NaOH) to remove the acidic boronic acid species before chromatography.
Complex mixture of boron-containing species.Consider a pre-purification step, such as a liquid-liquid extraction or a short plug of silica gel, to remove the majority of the boron-containing impurities.

Experimental Protocols

General Amide Coupling Work-up Procedure
  • Quenching: Cool the reaction mixture to room temperature. If a strong base was used, carefully quench with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with:

    • 1 M HCl (to remove unreacted aniline and any basic catalysts).

    • Saturated aqueous NaHCO₃ (to neutralize any remaining acid).

    • Brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) or recrystallization.

General Suzuki Coupling Work-up Procedure
  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.

  • Extraction: Dilute the filtrate with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with:

    • Water or a saturated aqueous solution of NaHCO₃ (to remove the base and some boron-containing byproducts).

    • Brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Logical Workflow for Work-up Procedure Selection

Workup_Selection start Reaction Mixture Containing 3-(3-Chloro-5-fluorophenyl)aniline product_properties Is the desired product basic? start->product_properties acid_wash Perform Acidic Wash (e.g., 1M HCl) product_properties->acid_wash No chromatography Purify by Flash Column Chromatography product_properties->chromatography Yes crystallization Purify by Recrystallization product_properties->crystallization Yes (if solid) end Purified Product acid_wash->end chromatography->end crystallization->end

Caption: Decision tree for selecting a work-up strategy.

Signaling Pathway for Troubleshooting Amide Coupling

Amide_Troubleshooting start Low Yield in Amide Coupling check_activation Is the carboxylic acid activated? start->check_activation activate_acid Convert to Acid Chloride or use stronger coupling agent check_activation->activate_acid No check_temp Is the reaction temperature sufficient? check_activation->check_temp Yes activate_acid->check_temp increase_temp Increase Reaction Temperature check_temp->increase_temp No check_catalyst Is a catalyst needed? check_temp->check_catalyst Yes increase_temp->check_catalyst add_dmap Add catalytic DMAP check_catalyst->add_dmap Yes end Improved Yield check_catalyst->end No add_dmap->end

Caption: Troubleshooting pathway for amide coupling reactions.

References

Identifying byproducts in the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 3-(3-Chloro-5-fluorophenyl)aniline?

A1: The most common and versatile method for synthesizing 3-(3-Chloro-5-fluorophenyl)aniline is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For this specific molecule, the likely coupling partners are 3-bromo-5-fluoroaniline and (3-chlorophenyl)boronic acid, or a similar variation of reactants.

Q2: What are the most common byproducts observed in the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline via Suzuki-Miyaura coupling?

A2: The primary byproducts in a Suzuki-Miyaura coupling for this synthesis are typically:

  • Homocoupling products: This results from the coupling of two molecules of the boronic acid reagent (e.g., biphenyl derivatives from the boronic acid). This side reaction is often promoted by the presence of oxygen.[1][2][3][4][5]

  • Dehalogenation of the aryl halide: The starting aryl halide can lose its halogen atom, leading to the formation of an undesired, simpler aniline derivative.[1][6][7][8]

  • Protodeboronation of the boronic acid: The boronic acid can be replaced by a hydrogen atom, effectively removing it from the desired reaction pathway.

Q3: How can I minimize the formation of homocoupling byproducts?

A3: To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture to remove dissolved oxygen.[4][5] This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent before adding the catalyst. Using a pre-catalyst that is less sensitive to air can also be beneficial.

Q4: What measures can be taken to prevent the dehalogenation of the aryl halide?

A4: Dehalogenation can be influenced by the choice of catalyst, ligand, and base.[1][6] Using a more electron-rich ligand or a milder base may help suppress this side reaction. Optimizing the reaction temperature and time is also important, as prolonged reaction times at high temperatures can sometimes favor dehalogenation.

Q5: How can I purify the desired 3-(3-Chloro-5-fluorophenyl)aniline from the reaction byproducts?

A5: Purification is typically achieved through column chromatography on silica gel.[9] The choice of eluent system will depend on the polarity difference between the desired product and the byproducts. In some cases, recrystallization can also be an effective purification method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.- Increase reaction temperature or time.- Use a more active catalyst/ligand system.- Ensure the base is sufficiently strong and soluble.[10][11]
Degradation of starting materials or product.- Lower the reaction temperature.- Use a milder base.- Ensure all reagents and solvents are pure and dry.
Poor catalyst activity.- Use a fresh batch of catalyst and ligand.- Ensure the reaction is properly degassed.
Presence of significant homocoupling byproduct Oxygen in the reaction mixture.- Thoroughly degas the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[4][5]
Inappropriate catalyst or reaction conditions.- Use a palladium(0) precatalyst.- Optimize the reaction temperature.
Significant amount of dehalogenated aniline Reaction temperature is too high or reaction time is too long.- Reduce the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.
Inappropriate choice of base or ligand.- Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).- Screen different phosphine ligands to find one that minimizes dehalogenation.[1][6]
Unreacted starting materials remaining Insufficient catalyst loading.- Increase the catalyst loading (e.g., from 1 mol% to 3 mol%).
Inactive catalyst.- Use a fresh, high-quality catalyst and ligand.
Inefficient base.- Use a stronger or more soluble base. Ensure the base is finely powdered for better reactivity.[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane and water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway ArylHalide 3-Bromo-5-fluoroaniline Catalyst Pd Catalyst + Base ArylHalide->Catalyst ArylBoronicAcid (3-Chlorophenyl)boronic Acid ArylBoronicAcid->Catalyst Product 3-(3-Chloro-5-fluorophenyl)aniline Catalyst->Product Side_Reactions cluster_main Main Reaction cluster_side Side Reactions ArylHalide Aryl Halide Product Desired Product ArylHalide->Product Suzuki Coupling Dehalogenation Dehalogenated Byproduct ArylHalide->Dehalogenation High Temp / Wrong Base ArylBoronicAcid Arylboronic Acid ArylBoronicAcid->Product Homocoupling Homocoupling Byproduct ArylBoronicAcid->Homocoupling O₂ present Protodeboronation Protodeboronated Byproduct ArylBoronicAcid->Protodeboronation Moisture / Acid Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Major Byproducts Analyze->Identify Homocoupling Homocoupling Present Identify->Homocoupling Yes Dehalogenation Dehalogenation Present Identify->Dehalogenation Yes UnreactedSM Unreacted Starting Material Identify->UnreactedSM Yes Degas Improve Degassing (Ar/N₂ Purge) Homocoupling->Degas OptimizeBase Optimize Base and Ligand Dehalogenation->OptimizeBase OptimizeCatalyst Increase Catalyst Loading Check Catalyst Activity UnreactedSM->OptimizeCatalyst

References

Technical Support Center: Purifying Aniline Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the column chromatography purification of aniline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my aniline derivative showing significant tailing on the silica gel column?

Aniline derivatives are basic compounds that can interact strongly with the acidic silanol groups (Si-O-H) present on the surface of silica gel[1][2]. This strong interaction leads to a slow and uneven elution of the compound, resulting in a "tailing" or streaking spot on TLC and broad, asymmetric peaks during column chromatography[1][2].

Q2: How can I prevent tailing when purifying aniline derivatives on silica gel?

To minimize the interaction with acidic silanol groups, you can neutralize the stationary phase by adding a small amount of a basic modifier to your mobile phase[1][3]. The most common solution is to add 0.1-2% triethylamine (TEA) or a few drops of ammonia to the eluent mixture[1][2][3]. This neutralizes the acidic sites on the silica, allowing the aniline derivative to elute more symmetrically.

Q3: What stationary phase is best for purifying aniline derivatives?

Silica gel is the most common and cost-effective stationary phase for the chromatography of aniline derivatives[4][5]. However, due to its acidic nature, it can sometimes cause degradation of sensitive compounds or irreversible adsorption[6]. If tailing persists even with basic modifiers, or if your compound is unstable, alternative stationary phases can be used:

  • Neutral Alumina: A good alternative for basic compounds, as it lacks the acidic silanol groups of silica.

  • Deactivated Silica Gel: Silica gel can be "deactivated" to reduce its acidity, making it less damaging to sensitive compounds[6].

  • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like methanol/water or acetonitrile/water) is used[7][8]. This is suitable for very polar aniline derivatives that do not move from the baseline in normal-phase systems[6].

Q4: My aniline derivative is not moving from the baseline (Rf = 0) even with 100% ethyl acetate. What should I do?

If your compound is very polar and remains at the baseline, you need to increase the polarity of your mobile phase. Consider the following options:

  • Add a more polar solvent like methanol or isopropanol to your ethyl acetate/hexane system (e.g., 5-10% methanol in dichloromethane).

  • Switch to a reverse-phase chromatography system where polar compounds elute faster[6].

Q5: My compound appears to be degrading on the column. How can I confirm this and what can I do?

Compound degradation on silica gel can be a significant issue[6]. To check for stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal[6]. To mitigate degradation, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel[6].

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Possible Cause(s) Solution(s)
Poor Separation / Co-elution 1. Inappropriate mobile phase. 2. Column was overloaded with the sample. 3. Flow rate was too fast.[9] 4. Sample band was too wide during loading.1. Optimize the solvent system using TLC to achieve a ΔRf > 0.2 between the desired compound and impurities. 2. Reduce the amount of crude material loaded onto the column. (See Table 2 for guidance). 3. Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases.[9] 4. Dissolve the sample in the minimum amount of solvent for loading to ensure a narrow starting band.[9] If solubility is low, use the dry-loading technique.[9]
Compound Does Not Elute 1. The mobile phase is not polar enough. 2. The compound has irreversibly adsorbed to or decomposed on the silica gel.[6] 3. The compound crystallized on the column, blocking flow.[6]1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add methanol). 2. Test compound stability on a TLC plate.[6] If it decomposes, switch to a different stationary phase like neutral alumina. If it is still on the column, try flushing with a very polar solvent like methanol or isopropanol.[10] 3. This is rare but problematic. Pre-purification to remove the crystallizing impurity or using a much wider column may be necessary.[6]
Cracks or Channels in the Stationary Phase 1. The column was packed improperly. 2. The column ran dry at some point. 3. Heat was generated due to the interaction of a very polar solvent with the dry silica bed.1. Ensure the silica slurry is homogenous and allowed to settle evenly without air bubbles. 2. Always maintain the solvent level above the top of the silica bed. 3. Pack the column using the mobile phase or a less polar solvent first. Add highly polar solvents gradually.
Fractions are Very Dilute 1. The column diameter is too large for the sample size. 2. The flow rate is too slow, leading to band broadening due to diffusion.[9]1. Use a narrower column for smaller sample amounts. 2. Optimize the flow rate. A faster (but not too fast) flow can lead to sharper peaks.[9] If you suspect your compound has eluted but is undetected, try concentrating a range of fractions and re-analyzing by TLC.[6]

Data Presentation

Table 1: Example TLC Mobile Phases for Aniline Derivatives on Silica Gel

The following table provides starting points for developing a suitable mobile phase. The ratio of solvents should be optimized via TLC for each specific derivative to achieve an Rf value of approximately 0.2-0.4 for the target compound.

Aniline Derivative TypeMobile Phase SystemModifier (if needed for tailing)Typical Rf Range
NitroanilinesHexane / Ethyl Acetate (e.g., 4:1 to 1:1) or Methylbenzene[11]Not usually required0.3 - 0.7[11]
Halogenated AnilinesHexane / Ethyl Acetate (e.g., 9:1 to 4:1)0.5 - 1% Triethylamine0.2 - 0.5
Alkylated Anilines (e.g., Toluidines)Hexane / Ethyl Acetate (e.g., 9:1 to 3:1)0.5 - 1% Triethylamine0.3 - 0.6
AcetanilideHexane / Ethyl Acetate (e.g., 1:1)Not usually required~0.2[12]

Note: Rf values are highly dependent on the specific derivative, exact solvent ratio, temperature, and plate type. This table is for guidance only.

Table 2: General Loading Capacity for Silica Gel Chromatography

The amount of crude material you can purify depends on the difficulty of the separation (ΔRf between spots) and the column diameter.

Separation Difficulty (ΔRf on TLC)Recommended Loading (g of sample per 100g of silica)
Easy (ΔRf > 0.2)5 - 10 g
Medium (0.1 < ΔRf < 0.2)1 - 5 g
Difficult (ΔRf < 0.1)0.1 - 1 g

Data adapted from general chromatography principles. For mesoporous silica, loading capacities can be determined more precisely but are often in the range of 30-50 wt.% for drug molecules.[13][14]

Experimental Protocols

General Protocol for Column Chromatography of an Aniline Derivative
  • Mobile Phase Selection: Use TLC to determine the optimal solvent system. The ideal system gives the target compound an Rf of 0.2-0.4 and good separation from impurities. If tailing is observed, add 0.5-1% triethylamine to the chosen solvent system.

  • Column Packing (Wet Slurry Method):

    • Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

    • In a beaker, mix the required amount of silica gel with the initial mobile phase to form a consistent slurry.

    • Pour the slurry into the column. Use additional solvent to rinse all silica into the column.

    • Tap the column gently to pack the silica bed evenly and remove any air bubbles.

    • Open the stopcock to drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

  • Sample Loading (Wet Loading):

    • Dissolve the crude aniline derivative in the minimum possible volume of the mobile phase or a slightly more polar solvent.[9]

    • Using a pipette, carefully add the sample solution to the top of the silica bed, trying not to disturb the surface.[9]

    • Drain the solvent until the sample has been absorbed onto the silica.

    • Carefully add a small amount of fresh mobile phase, wash the sides of the column, and drain again. Repeat once more.[9]

    • Carefully add a protective layer of sand on top of the silica bed.[9]

  • Sample Loading (Dry Loading - for samples with poor solubility):

    • Dissolve the crude sample in a suitable volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approx. 5-10 times the mass of the sample) to the solution.[9]

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[9]

    • Carefully add this powder to the top of the packed column.

    • Cover with a protective layer of sand.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Open the stopcock and begin collecting fractions. The flow rate should be steady; if too fast, separation will be poor, and if too slow, bands will broaden.[9]

    • If separation is poor, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time.

  • Analysis:

    • Monitor the collected fractions using TLC to determine which ones contain the purified compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Select Mobile Phase) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine & Evaporate Analyze->Combine Result Pure Compound Combine->Result

Caption: General workflow for purifying aniline derivatives via column chromatography.

G start Problem Observed During Chromatography tailing Compound is Tailing / Streaking? start->tailing no_elution Compound Not Eluting? tailing->no_elution No add_tea Add 0.5-1% Triethylamine to Mobile Phase tailing->add_tea Yes poor_sep Poor Separation? no_elution->poor_sep No inc_polarity Increase Mobile Phase Polarity (e.g., add MeOH) no_elution->inc_polarity Yes optimize_rf Re-optimize Mobile Phase for better ΔRf via TLC poor_sep->optimize_rf Yes use_alumina Switch to Neutral Alumina or Deactivated Silica add_tea->use_alumina Still Tailing? check_decomp Check for Decomposition (2D TLC) inc_polarity->check_decomp Still No Elution? reduce_load Reduce Sample Load or use a larger column optimize_rf->reduce_load ΔRf is good?

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: 3-(3-Chloro-5-fluorophenyl)aniline, HCl Waste Management

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of 3-(3-Chloro-5-fluorophenyl)aniline, HCl waste. Information has been compiled from safety data sheets of structurally similar compounds due to the absence of a specific datasheet for this exact chemical. Therefore, all procedures should be conducted with the utmost caution, adhering to all applicable local, state, and federal regulations.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Visible contamination of work surfaces after handling the compound. Inadequate containment during weighing or transfer; Spills or drips from containers.1. Immediately cordon off the affected area. 2. Follow the detailed "Experimental Protocol for Spill Decontamination" provided below. 3. Review and reinforce proper handling techniques with all laboratory personnel.
Uncertainty about the appropriate waste container. Lack of clear labeling; Unfamiliarity with institutional waste streams.1. Do not dispose of this waste in general laboratory trash or down the drain. 2. The waste is considered halogenated organic waste. Use a designated, properly labeled hazardous waste container. 3. Consult your institution's Environmental Health & Safety (EHS) office for specific container requirements.
The pH of the aqueous waste is highly acidic. The compound is a hydrochloride salt, which is acidic in nature.1. Neutralize the waste with a suitable base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) under a fume hood with constant stirring and cooling if necessary. 2. Monitor the pH to ensure it is within the acceptable range for your institution's waste disposal procedures before collection.
Crystallization or precipitation in the waste container. Changes in temperature or solvent composition; Supersaturation of the waste solution.1. If possible and safe, gently warm the container to redissolve the precipitate. 2. If redissolving is not feasible, clearly label the container as "Contains Solids" and consult your EHS office for guidance. Do not attempt to filter or separate the solid without a proper risk assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While a specific Safety Data Sheet (SDS) is not available, based on structurally similar halogenated anilines, the primary hazards are expected to be:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Damage: Causes serious eye damage and skin irritation.[1][3]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][2]

  • Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.[3]

Q2: What personal protective equipment (PPE) should I wear when handling this waste?

A2: Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles and a face shield.

  • A laboratory coat.

  • Work in a well-ventilated area, preferably under a chemical fume hood.

Q3: How should I store the waste before disposal?

A3: Store the waste in a tightly closed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][4] The storage area should be secure and accessible only to authorized personnel.

Q4: Can I neutralize the waste myself?

A4: Neutralization of the acidic hydrochloride can be performed by trained personnel. However, any chemical treatment of hazardous waste may be subject to regulation. It is often preferable to dispose of the waste through a licensed contractor without attempting neutralization. If you do neutralize, it should be done as part of a documented laboratory procedure.

Q5: What do I do in case of a spill?

A5: For a minor spill, follow the "Experimental Protocol for Spill Decontamination" below. For a major spill, evacuate the area, alert your colleagues and supervisor, and contact your institution's emergency response team.[5]

Hazard Summary of Structurally Similar Compounds

Hazard3-(Trifluoromethyl)aniline[1]3-Chloro-4-fluoroaniline[2]Aniline hydrochloride[3]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful/FatalToxicToxic
Skin Corrosion/Irritation Causes skin irritation--
Serious Eye Damage/Irritation Causes serious eye damage-Causes serious eye damage
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (Blood, Hematopoietic System)May cause damage to organsCauses damage to organs
Carcinogenicity/Mutagenicity Not classified-Suspected of causing cancer/genetic defects

Experimental Protocol for Spill Decontamination

This protocol is for minor spills of this compound.

Materials:

  • Personal Protective Equipment (PPE) as described above.

  • Inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[4]

  • Aromatic Amine Decontamination Solution (or a suitable alternative from your EHS office).[6][7]

  • Cleaning/Developing Solution for Aromatic Amines.[6][7]

  • Two sealable, labeled hazardous waste bags or containers.

  • Scoop and dustpan (plastic, non-sparking).

Procedure:

  • Ensure Safety: Ensure the spill area is well-ventilated. If the spill is significant, evacuate and call for emergency assistance.[5]

  • Contain the Spill: Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.[5] Do not use combustible materials like paper towels.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a labeled hazardous waste container.[8]

  • Initial Cleaning: Wet the spill area with a Cleaning/Developing Solution for Aromatic Amines. Let it sit for at least 30 seconds.[6]

  • Decontamination: Apply an Aromatic Amine Decontamination Solution to the area and allow it to react for at least 5 minutes.[6]

  • Final Cleaning: Wipe the area with a cloth dampened with the cleaning solution, then with water.

  • Dispose of Contaminated Materials: Place all used absorbent materials, cloths, and contaminated PPE into a second labeled hazardous waste container.[8][9]

  • Personal Decontamination: Remove and dispose of gloves. Wash hands thoroughly with soap and water.

Waste Handling and Disposal Workflow

WasteDisposalWorkflow Workflow for this compound Waste start Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in a Designated, Labeled Container ppe->collect storage Store in a Secure, Ventilated Area collect->storage disposal Arrange for Pickup by Licensed Waste Disposal Contractor storage->disposal end Waste Disposed disposal->end spill->disposal Major Spill (After Emergency Response) decontaminate Follow Spill Decontamination Protocol spill->decontaminate Minor Spill decontaminate->collect

Caption: Waste handling and disposal decision tree.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Characterization of 3-(3-Chloro-5-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides a focused comparison of analytical techniques for the characterization of 3-(3-Chloro-5-fluorophenyl)aniline, with a detailed exploration of its predicted mass spectrometry fragmentation pattern. The information presented herein is designed to support analytical method development and impurity profiling in pharmaceutical research and quality control.

Mass Spectrometry: Predicting the Fragmentation Fingerprint

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. While no direct experimental mass spectrum for 3-(3-Chloro-5-fluorophenyl)aniline is readily available in the public domain, its fragmentation pattern upon electron ionization (EI) can be predicted based on established principles for aromatic amines and halogenated compounds.[1][2][3]

The molecular structure of 3-(3-Chloro-5-fluorophenyl)aniline contains several features that will dictate its fragmentation: two aromatic rings, a C-N bond linking them (if it were a diphenylamine, which it is not, it is a substituted aniline), a C-Cl bond, and a C-F bond. Aromatic systems are relatively stable and often result in a prominent molecular ion peak.[1]

Proposed Fragmentation Pathway

The predicted fragmentation of 3-(3-Chloro-5-fluorophenyl)aniline would likely proceed through several key steps, including the loss of halogen atoms and cleavage of the aniline functional group. The molecular ion (M+) is formed by the loss of an electron. Subsequent fragmentation can occur via multiple pathways:

  • Loss of Chlorine Radical: A common fragmentation pathway for chlorinated aromatic compounds is the homolytic cleavage of the C-Cl bond to lose a chlorine radical (•Cl).[2]

  • Loss of Fluorine Radical: Although the C-F bond is stronger than the C-Cl bond, the loss of a fluorine radical (•F) may also be observed.[4]

  • Loss of HCN: A characteristic fragmentation of the aniline ring involves the loss of a neutral hydrogen cyanide (HCN) molecule.

  • Formation of Phenyl Cations: Cleavage of the substituent from the aniline ring can lead to the formation of a phenyl cation.

The following table summarizes the predicted major fragments for 3-(3-Chloro-5-fluorophenyl)aniline.

Predicted Fragment Ion Proposed Neutral Loss Predicted m/z Notes
[C₁₂H₉ClFN]⁺•-221.04Molecular Ion (M⁺•)
[C₁₂H₉FN]⁺••Cl186.07Loss of chlorine radical.
[C₁₂H₉ClN]⁺••F202.04Loss of fluorine radical.
[C₁₁H₈FN]⁺HCN159.06Loss of hydrogen cyanide from the fragment after chlorine loss.
[C₆H₄]⁺•C₆H₅ClFN76.03Phenyl cation.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally determine the fragmentation pattern of 3-(3-Chloro-5-fluorophenyl)aniline, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is proposed.

1. Sample Preparation:

  • Dissolve 1 mg of 3-(3-Chloro-5-fluorophenyl)aniline in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Splitless mode, 250°C.
  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Range: Scan from m/z 40 to 450.
  • Solvent Delay: 3 minutes.

4. Data Analysis:

  • Identify the peak corresponding to 3-(3-Chloro-5-fluorophenyl)aniline in the total ion chromatogram.
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion peak and major fragment ions.
  • Propose fragmentation pathways consistent with the observed masses and known fragmentation rules for aromatic and halogenated compounds.[6][7]

Visualizing the Fragmentation Cascade

The predicted fragmentation pathway can be visualized to better understand the relationships between the parent molecule and its daughter ions.

fragmentation_pathway M [C₁₂H₉ClFN]⁺• m/z = 221.04 (Molecular Ion) F1 [C₁₂H₉FN]⁺• m/z = 186.07 M->F1 - •Cl F2 [C₁₂H₉ClN]⁺• m/z = 202.04 M->F2 - •F F3 [C₁₁H₈FN]⁺ m/z = 159.06 F1->F3 - HCN

Caption: Predicted Electron Ionization Fragmentation Pathway of 3-(3-Chloro-5-fluorophenyl)aniline.

Comparative Analysis of Analytical Techniques

While GC-MS is a primary technique for structural elucidation, a comprehensive analytical strategy should consider alternative and complementary methods, especially for quantification and analysis in complex matrices.

Technique Principle Strengths for this Analyte Limitations References
GC-MS Separates volatile compounds followed by mass analysis.Provides structural information through fragmentation patterns. High sensitivity and selectivity.Requires derivatization for non-volatile compounds. Thermal degradation is a possibility.[8]
HPLC-UV Separates compounds based on their interaction with a stationary phase, with UV detection.Robust and widely available for quantification. Non-destructive.Lower sensitivity and selectivity compared to MS. Co-elution can be an issue.[8]
LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry.High sensitivity and selectivity for complex matrices. Can analyze thermally labile compounds.Higher cost and complexity. Ion suppression effects can occur.[9][10]
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei.Provides definitive structural information, including isomer differentiation. Non-destructive.Lower sensitivity compared to MS. Requires pure samples and larger sample amounts.[9]

Conclusion

The characterization of 3-(3-Chloro-5-fluorophenyl)aniline can be effectively achieved through a multi-faceted analytical approach. While the predicted mass spectrometry fragmentation pattern provides a valuable starting point for structural confirmation by GC-MS, techniques such as HPLC-UV and LC-MS/MS are better suited for routine quantification, particularly in complex sample matrices encountered during drug development. For unambiguous structure elucidation, especially of potential isomers or degradation products, NMR spectroscopy remains the gold standard. The selection of the most appropriate analytical technique will ultimately depend on the specific research question, required sensitivity, and the nature of the sample matrix.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization.[1][2] Aniline moieties are prevalent in pharmaceuticals, and the introduction of fluorine can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides an objective comparison of the chemical reactivity of fluorinated and non-fluorinated anilines, supported by experimental data, to aid researchers in predicting and manipulating their chemical behavior.

The Electronic Influence of Fluorine on the Aniline Moiety

The reactivity of an aniline is fundamentally governed by the electron density on its nitrogen atom and within the aromatic ring. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).[4] This effect decreases the electron density on the adjacent carbon and, by extension, deactivates the entire aromatic ring towards electrophilic substitution and reduces the nucleophilicity of the amino group.

However, fluorine also possesses lone pairs of electrons in its 2p orbitals, which can be donated into the aromatic π-system via a mesomeric or resonance effect (+M effect). This effect primarily increases electron density at the ortho and para positions. The interplay between the dominant -I effect and the position-dependent +M effect dictates the overall electronic character and basicity of the fluorinated aniline.

G ArylHalide Aryl Halide (Ar-X) Mixture Reaction Mixture in Solvent (e.g., Toluene) ArylHalide->Mixture Aniline Aniline (Ar'-NH₂) (Fluorinated or Non-Fluorinated) Aniline->Mixture Catalyst Pd Catalyst [e.g., Pd₂(dba)₃] Catalyst->Mixture Ligand Phosphine Ligand (e.g., XPhos) Ligand->Mixture Base Base (e.g., NaOtBu) Base->Mixture Heating Heating (e.g., 80-110 °C) Under Inert Atmosphere Mixture->Heating 1 Product Coupled Product (Ar-NH-Ar') Heating->Product 2

References

A Comparative Guide to the Structure-Activity Relationship of Biphenylamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 3-(3-Chloro-5-fluorophenyl)aniline scaffold, chemically identified as 5-chloro-3'-fluoro-[1,1'-biphenyl]-3-amine, represents a significant pharmacophore in medicinal chemistry. Its rigid biphenyl backbone, coupled with the specific electronic properties imparted by the chloro and fluoro substituents, makes it an attractive starting point for the design of targeted therapeutic agents. While comprehensive structure-activity relationship (SAR) studies on this exact molecule are not extensively documented in publicly available literature, a wealth of information can be gleaned from closely related biphenylamine and biarylamine analogs. This guide provides a comparative analysis of the SAR of these derivatives, with a focus on their application as enzyme inhibitors. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the key structural modifications that influence biological activity.

The primary focus of this guide will be on a series of fluorine-substituted NH2-biphenyl-diarylpyrimidines, which have been extensively studied as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] This class of compounds shares the core biphenylamine feature and offers valuable insights into the impact of substitution patterns on potency and safety profiles.

I. Comparative Analysis of Biphenylamine Derivatives as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant study on a series of fluorine-substituted NH2-biphenyl-diarylpyrimidines has provided a detailed SAR, highlighting the critical role of substituent placement on the biphenyl core for anti-HIV activity.[1]

Data Presentation: SAR of NH2-Biphenyl-Diarylpyrimidine Derivatives

The following table summarizes the in vitro anti-HIV-1 activity (Wild-Type) of key compounds from the study. The core structure consists of a diarylpyrimidine connected to a substituted aminobiphenyl moiety.

Compound IDR2' SubstituentR3' SubstituentR4' SubstituentEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
5a HHH232>256>1103
5b FHH---
5c HFH8.22>100>12165
5d HHF---
5m HHCN2.3>22095854
5t HFCN1.811766443
5y FFCN2.9810.43489
5z FHCN5.4010.71981
5aa ClHCN---
5ab CNHCN---
5ac CF3HCN---
Etravirine ---2.9>4.6>1600
Efavirenz ---2.2--

EC50: 50% effective concentration for inhibiting HIV-1 replication. CC50: 50% cytotoxic concentration. Data extracted from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines.[1]

Key SAR Insights:

  • Effect of Unsubstituted Biphenyl: The compound with an unsubstituted aminobiphenyl group (5a) displayed significantly weaker anti-HIV activity (EC50 = 232 nM).[1]

  • Impact of Fluorine Substitution: The introduction of a fluorine atom at the 3'-position of the biphenyl ring (5c) dramatically increased potency (EC50 = 8.22 nM) compared to the unsubstituted analog.[1]

  • Role of Cyano Group: A cyano group at the 4'-position was found to be highly beneficial for inhibitory activity, as seen in the potent analog 5m (EC50 = 2.3 nM).[1]

  • Synergistic Effect of 3'-Fluoro and 4'-Cyano: The combination of a 3'-fluoro and a 4'-cyano group resulted in the most potent compound in the series, 5t (EC50 = 1.8 nM), which also exhibited a high selectivity index.[1]

  • Influence of Multiple Fluorine Substitutions: While a single 3'-fluoro was beneficial, the addition of a second fluorine at the 2'-position (5y and 5z) led to a decrease in potency and selectivity compared to 5t.[1]

II. Broader Context: Biarylamines as Kinase Inhibitors

III. Experimental Protocols

A. Synthesis of NH2-Biphenyl-Diarylpyrimidine Derivatives

The general synthetic route for the target compounds involves a multi-step process:

  • Ether Formation: Nucleophilic substitution of a di-chlorinated pyrimidine with an appropriate 4-bromophenol in the presence of anhydrous K2CO3 in dry DMF.[1]

  • Suzuki Coupling: The resulting ether is then subjected to a Suzuki coupling reaction with a substituted phenylboronic acid to introduce the second phenyl ring, forming the biphenyl moiety.

  • Nucleophilic Aromatic Substitution: The remaining chloro group on the pyrimidine is displaced by an appropriate amine to introduce the desired side chain.

Logical Workflow for Synthesis:

A Di-chlorinated Pyrimidine C Ether Intermediate A->C Nucleophilic Substitution B 4-Bromophenol B->C E Biphenylpyrimidine Intermediate C->E Suzuki Coupling D Substituted Phenylboronic Acid D->E G Final Product (NH2-Biphenyl-Diarylpyrimidine) E->G Nucleophilic Aromatic Substitution F Amine F->G

Caption: Synthetic workflow for NH2-biphenyl-diarylpyrimidine derivatives.

B. In Vitro Anti-HIV Assay

The antiviral activity of the compounds was evaluated in MT-4 cells infected with HIV-1 (IIIB).

  • Cell Preparation: MT-4 cells were infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: The infected cells were then incubated with various concentrations of the test compounds.

  • Activity Measurement: After a set incubation period (e.g., 5 days), the cytopathic effect (CPE) of the virus was measured using the MTT method to determine the concentration of compound that protects 50% of the cells from virus-induced cell death (EC50).

  • Cytotoxicity Assay: The cytotoxicity of the compounds on uninfected MT-4 cells was also determined using the MTT method to obtain the 50% cytotoxic concentration (CC50).

Experimental Workflow for Anti-HIV Assay:

cluster_0 Antiviral Activity (EC50) cluster_1 Cytotoxicity (CC50) A MT-4 Cells C Infected MT-4 Cells A->C B HIV-1 Virus B->C E Incubation C->E D Test Compounds (Varying Concentrations) D->E F MTT Assay E->F G EC50 Determination F->G H Uninfected MT-4 Cells J Incubation H->J I Test Compounds (Varying Concentrations) I->J K MTT Assay J->K L CC50 Determination K->L

Caption: Workflow for determining antiviral activity and cytotoxicity.

IV. Signaling Pathway Context

The target of the NNRTI compounds discussed is the HIV-1 reverse transcriptase enzyme, which is crucial for the viral replication cycle. These inhibitors are allosteric, meaning they bind to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's function.

HIV-1 Reverse Transcriptase Inhibition Pathway:

cluster_0 HIV Replication Cycle cluster_1 Mechanism of Inhibition A Viral RNA C Viral DNA A->C Reverse Transcription B Reverse Transcriptase (RT) B->C D Integration into Host Genome C->D E Biphenylamine NNRTI F Allosteric Binding Site on RT E->F G Conformational Change in RT F->G H Inhibition of Reverse Transcription G->H H->C Blocks

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by NNRTIs.

V. Conclusion

The structure-activity relationship of 3-(3-Chloro-5-fluorophenyl)aniline derivatives and their analogs is a rich area of study with significant implications for drug discovery. The analysis of the NH2-biphenyl-diarylpyrimidine series demonstrates that subtle changes in the substitution pattern, particularly the strategic placement of fluorine and cyano groups on the biphenyl ring, can lead to dramatic improvements in biological activity and selectivity.[1] The experimental protocols and pathway diagrams provided in this guide offer a framework for understanding and further exploring the therapeutic potential of this important class of compounds. Researchers are encouraged to leverage these insights in the design of novel and more effective inhibitors targeting a range of diseases.

References

Unveiling the Biological Double-Edged Sword: A Comparative Analysis of Aniline and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide offering a detailed comparative analysis of the biological activities of aniline and its isomers—ortho-toluidine, meta-toluidine, and para-toluidine—has been published. This guide, tailored for researchers, scientists, and drug development professionals, provides a critical examination of the toxicological and carcinogenic properties of these widely used industrial chemicals, supported by quantitative data and detailed experimental protocols.

The guide highlights the significant differences in the biological impacts of these structurally similar compounds, with a particular focus on their varying degrees of toxicity and carcinogenicity. The findings underscore the importance of isomer-specific risk assessment and handling protocols in occupational and environmental settings.

Key Comparative Findings

A critical aspect of this guide is the direct comparison of the acute toxicity of aniline and its isomers, as quantified by their median lethal dose (LD50) values in rats. Furthermore, the guide delves into the long-term health effects, particularly carcinogenicity, with classifications from the International Agency for Research on Cancer (IARC) providing a clear risk profile for each compound.

CompoundCAS NumberOral LD50 in Rats (mg/kg)IARC Carcinogenicity ClassificationKey Toxic Effects
Aniline62-53-3442Group 2A (Probably carcinogenic to humans)Methemoglobinemia, Spleen toxicity
o-Toluidine95-53-4670Group 1 (Carcinogenic to humans)Bladder cancer, Methemoglobinemia
m-Toluidine108-44-1450Not classifiable as to its carcinogenicity to humansMethemoglobinemia, Anemia
p-Toluidine106-49-0336Group 2B (Possibly carcinogenic to humans)[1][2]Methemoglobinemia, Liver toxicity in mice[1][3]

Data compiled from multiple sources.[1][2][4][5][6][7][8][9][10]

Ortho-toluidine (o-toluidine) emerges as the most hazardous of the isomers, classified as a Group 1 human carcinogen by IARC, with a strong link to an increased risk of bladder cancer.[4][5][7][9] In contrast, aniline is classified as a Group 2A carcinogen , indicating it is probably carcinogenic to humans. Para-toluidine (p-toluidine) is listed as a Group 2B carcinogen , suggesting it is possibly carcinogenic, with studies showing it induces liver tumors in mice.[1][3] Meta-toluidine (m-toluidine) is not currently classified as a human carcinogen by major international agencies.

A primary acute toxic effect shared by aniline and its isomers is the induction of methemoglobinemia , a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[9][11][12] This can lead to cyanosis (a bluish discoloration of the skin), fatigue, and in severe cases, coma and death.

Metabolic Activation: The Root of Toxicity

The biological activity of these compounds is intricately linked to their metabolic fate within the body. The guide provides a detailed overview of the metabolic pathways, highlighting the critical role of enzymatic activation in converting these relatively inert amines into reactive metabolites that can damage cellular macromolecules like DNA.

Two primary metabolic activation pathways are discussed:

  • N-hydroxylation: This process, catalyzed by cytochrome P450 enzymes, is a key step in the activation of many aromatic amines to carcinogenic intermediates. The resulting N-hydroxyarylamines can be further metabolized to highly reactive nitrenium ions that readily form adducts with DNA, leading to mutations and potentially initiating cancer.

  • Ring oxidation: Hydroxylation of the aromatic ring is generally considered a detoxification pathway, leading to the formation of phenolic metabolites that can be conjugated and excreted. However, some ring-hydroxylated metabolites can also undergo further oxidation to reactive quinone-imine species, which can contribute to oxidative stress and cellular damage.

Metabolic_Activation_of_Aniline_Isomers Metabolic Activation of Aniline Isomers cluster_parent Aniline / Toluidine Isomers cluster_activation Metabolic Activation cluster_metabolites Reactive Metabolites cluster_downstream Cellular Effects Aniline Aniline / Toluidine N_Hydroxylation N-Hydroxylation (Cytochrome P450) Aniline->N_Hydroxylation Activation Ring_Oxidation Ring Oxidation (Cytochrome P450) Aniline->Ring_Oxidation Detoxification/ Activation N_Hydroxyarylamine N-Hydroxyarylamine N_Hydroxylation->N_Hydroxyarylamine Phenolic_Metabolites Phenolic Metabolites Ring_Oxidation->Phenolic_Metabolites Nitrenium_Ion Nitrenium Ion N_Hydroxyarylamine->Nitrenium_Ion Quinone_Imine Quinone-Imine Phenolic_Metabolites->Quinone_Imine DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Genotoxicity Oxidative_Stress Oxidative Stress Quinone_Imine->Oxidative_Stress Cellular Damage

Caption: Metabolic activation pathways of aniline and its isomers.

Signaling Pathways Implicated in Aniline-Induced Toxicity

The guide further explores the molecular mechanisms underlying the toxic effects of these compounds, with a focus on the signaling pathways activated by aniline-induced oxidative stress. Exposure to aniline has been shown to lead to an accumulation of reactive oxygen species (ROS), which in turn triggers a cascade of intracellular signaling events.

Two key transcription factors, Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) , are activated in response to oxidative stress. These factors regulate the expression of a wide range of genes involved in inflammation, cell proliferation, and fibrosis, contributing to the splenotoxicity observed with aniline exposure.

Aniline_Toxicity_Signaling_Pathway Aniline-Induced Toxicity Signaling Pathway Aniline Aniline Exposure Oxidative_Stress Oxidative Stress (Increased ROS) Aniline->Oxidative_Stress MAPK MAPK Activation (ERK, JNK, p38) Oxidative_Stress->MAPK IKK IKK Activation Oxidative_Stress->IKK AP1 AP-1 Activation MAPK->AP1 NFkB NF-κB Activation IKK->NFkB Gene_Expression Altered Gene Expression (Inflammation, Fibrosis, Proliferation) AP1->Gene_Expression NFkB->Gene_Expression Toxicity Splenotoxicity / Carcinogenesis Gene_Expression->Toxicity

Caption: Signaling cascade in aniline-induced toxicity.

Detailed Experimental Protocols

A core component of this guide is the inclusion of detailed methodologies for key toxicological and carcinogenicity studies. This section provides researchers with the necessary information to understand, replicate, and build upon the foundational studies that have shaped our understanding of the biological activities of aniline and its isomers.

Carcinogenicity Bioassay of Aniline Hydrochloride in Rodents (Based on NCI Protocol)

Objective: To assess the carcinogenic potential of aniline hydrochloride when administered in the diet to Fischer 344 rats and B6C3F1 mice.[13][14]

Experimental Design:

  • Test Animals: Fischer 344 rats and B6C3F1 mice, 50 males and 50 females per group.

  • Administration: Aniline hydrochloride was mixed into the standard laboratory diet at two different concentrations.

  • Dosing:

    • Rats: 0.3% and 0.6% of the diet.

    • Mice: 0.6% and 1.2% of the diet.

  • Duration: Animals were administered the test diets for 103 weeks.

  • Observation: Animals were observed for an additional 5 weeks after the dosing period.

  • Endpoints:

    • Survival and body weight changes were monitored throughout the study.

    • A complete necropsy was performed on all animals.

    • Histopathological examinations were conducted on all major organs and any observed lesions.

Results from the NCI Bioassay: The study concluded that aniline hydrochloride was carcinogenic in male Fischer 344 rats, causing a significant increase in the incidence of sarcomas in the spleen.[13][14]

Determination of Methemoglobinemia

Objective: To quantify the level of methemoglobin in the blood following exposure to aniline or its isomers.

Methodology (Spectrophotometric Method):

  • Blood Sample Collection: Whole blood is collected from the exposed animal or individual in a tube containing an anticoagulant (e.g., heparin).

  • Hemolysis: A portion of the blood is lysed by adding a hypotonic solution (e.g., deionized water or a specific lysing agent) to release the hemoglobin.

  • Spectrophotometric Measurement: The absorbance of the hemolysate is measured at two different wavelengths, typically 630 nm and 576 nm, before and after the addition of a reducing agent like sodium dithionite.

  • Calculation: The percentage of methemoglobin is calculated based on the change in absorbance at 630 nm, which is characteristic of methemoglobin, relative to the total hemoglobin concentration measured at the isosbestic point (a wavelength where both oxyhemoglobin and deoxyhemoglobin have the same absorbance).[15][16][17]

This guide serves as an essential resource for the scientific community, providing a robust foundation for future research and informed decision-making in the handling and regulation of aniline and its isomers.

References

X-ray Crystallography of 3-Chloro-5-fluorophenylaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of aniline derivatives closely related to 3-(3-Chloro-5-fluorophenyl)aniline. Due to the limited availability of public crystallographic data for derivatives of 3-(3-Chloro-5-fluorophenyl)aniline, this guide focuses on a comparative study of the positional isomer, 3-chloro-4-fluoroaniline, and its derivatives, alongside other structurally relevant compounds. This analysis offers insights into the effects of substitution on the crystal packing and molecular geometry of these compounds, which is crucial for rational drug design and materials science.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for selected aniline derivatives, providing a basis for objective comparison of their solid-state structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
3-Chloro-4-fluoroanilineC₆H₅ClFNOrthorhombicP b c a14.60815.7575.30390--INVALID-LINK--[1]
N-(p-nitrobenzylidene)-3-chloro-4-fluoroanilineC₁₃H₈ClFN₂O₂TriclinicP-15.9863.93312.34278.40--INVALID-LINK--
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrateC₁₂H₁₈ClN₃·H₂OMonoclinicC2/c27.22811.3809.377595.733--INVALID-LINK--[2]
1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thioureaC₁₇H₁₇FN₂O₄SMonoclinicP2₁/c13.096616.64607.8448106.721--INVALID-LINK--[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of crystallographic studies. Below are representative experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of aniline derivatives.

Synthesis and Crystallization of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline

Synthesis: 3-Chloro-4-fluoroaniline (1.45 g, 10 mmol) is dissolved in ethanol (20 mL). To this solution, p-nitrobenzaldehyde (1.51 g, 10 mmol) in ethanol (20 mL) is added. The mixture is refluxed for 4 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.

Crystallization: The crude product is recrystallized from an ethanol-dimethylformamide mixture (1:1 v/v) by slow evaporation at room temperature to yield single crystals suitable for X-ray diffraction.

Synthesis and Crystallization of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea

Synthesis: A solution of 3,4,5-trimethoxybenzoyl chloride (10 mmol) in dry acetonitrile (50 mL) is added dropwise to a suspension of ammonium thiocyanate (10 mmol) in dry acetonitrile (30 mL). The reaction mixture is refluxed for 30 minutes. After cooling to room temperature, a solution of 3-fluoroaniline (10 mmol) in dry acetonitrile (20 mL) is added, and the mixture is refluxed for another 4 hours. The resulting solution is poured into cold water, and the precipitate is collected by filtration.[3]

Crystallization: The crude thiourea derivative is recrystallized from aqueous ethanol to obtain single crystals.[3]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are typically collected on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The data collection is performed at a controlled temperature, often 100 K or 293 K, using ω-scans. The structure is solved by direct methods and refined by full-matrix least-squares on F² using software packages such as SHELXS and SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the X-ray crystallography of small organic molecules like the 3-(3-Chloro-5-fluorophenyl)aniline derivatives discussed.

experimental_workflow General Workflow for X-ray Crystallography of Aniline Derivatives cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination Synthesis Chemical Synthesis of the Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection on Diffractometer Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Output Final_Output Validation->Final_Output Generation of Crystallographic Information File (CIF)

Caption: A flowchart illustrating the key stages of an X-ray crystallography study.

This guide serves as a foundational resource for researchers interested in the solid-state properties of 3-(3-Chloro-5-fluorophenyl)aniline derivatives and related compounds. The provided data and protocols offer a starting point for further investigation and the rational design of new molecules with desired functionalities.

References

A Comparative Guide to Confirming the Purity of Synthesized 3-(3-Chloro-5-fluorophenyl)aniline, HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride. The performance of key analytical techniques is objectively compared, supported by illustrative experimental data and detailed protocols to aid researchers in establishing robust quality control processes for this and similar chemical entities.

Introduction

3-(3-Chloro-5-fluorophenyl)aniline and its hydrochloride salt are valuable intermediates in the synthesis of various research compounds and potential active pharmaceutical ingredients (APIs). Ensuring the purity of such intermediates is a critical step in the drug discovery and development pipeline, as impurities can lead to undesirable side reactions, altered biological activity, and potential toxicity. This guide outlines a multi-pronged analytical approach to effectively assess the purity of synthesized 3-(3-Chloro-5-fluorophenyl)aniline, HCl.

Synthesis and Potential Impurities

A plausible synthetic route to obtain 3-(3-Chloro-5-fluorophenyl)aniline is through a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reaction. For instance, the coupling of 3-chloro-5-fluoroaniline with (3-chlorophenyl)boronic acid would yield the desired biphenylamine. The subsequent conversion to the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid in a suitable solvent.

Based on this synthetic strategy, potential impurities may include:

  • Unreacted starting materials (e.g., 3-chloro-5-fluoroaniline, (3-chlorophenyl)boronic acid).

  • Homocoupling byproducts of the starting materials.

  • Residual palladium catalyst and ligands.

  • Isomeric biphenylamines.

  • Solvent residues.

The analytical methods employed must be capable of resolving and detecting these potential impurities.

Experimental Workflow for Purity Confirmation

A typical workflow for confirming the purity of a newly synthesized batch of this compound involves a combination of chromatographic and spectroscopic techniques.

G cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision synthesis Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline hcl_formation HCl Salt Formation synthesis->hcl_formation purification Purification (e.g., Recrystallization) hcl_formation->purification hplc HPLC-UV/MS (Quantitative Purity) purification->hplc nmr NMR (¹H, ¹³C, ¹⁹F) (Structural Confirmation & Impurity ID) purification->nmr ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms decision Purity > 95%? hplc->decision nmr->decision ms->decision pass Batch Release decision->pass Yes fail Repurification decision->fail No

Figure 1: Experimental workflow for synthesis and purity confirmation.

Purity Assessment Methodologies: A Comparison

The purity of this compound should be assessed using orthogonal analytical techniques to provide a comprehensive and reliable evaluation. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of small molecules by separating the main compound from its impurities. A reversed-phase HPLC method is generally suitable for aromatic amines.

Experimental Protocol (Illustrative):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient Program: A typical gradient might run from 20% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm). Coupling with a mass spectrometer (LC-MS) is highly recommended for peak identification.

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Data Presentation:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

CompoundRetention Time (min)Area (%)
This compound 15.2 99.5
Impurity A (Starting Material)8.50.2
Impurity B (Byproduct)12.10.3

Comparison with Alternatives:

For comparison, a commercially available, structurally similar compound, 4-aminobiphenyl (CAS 92-67-1), is often supplied with a purity specification of >98% as determined by HPLC. The HPLC conditions for such compounds are generally similar to those described above, with potential adjustments to the gradient profile to optimize separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for purity assessment by identifying signals corresponding to impurities. For 3-(3-Chloro-5-fluorophenyl)aniline, ¹H, ¹³C, and ¹⁹F NMR are all informative.

Experimental Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for amine hydrochlorides.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Provides information on the number and environment of protons. The aromatic region will be complex due to the two substituted phenyl rings. The N-H proton signal may be broad and its chemical shift can be concentration-dependent.

  • ¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts are sensitive to the electronic environment, providing further structural confirmation.

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds, providing a clean spectrum with a single resonance for the fluorine atom, which can be used to detect fluorine-containing impurities.

Data Interpretation:

The presence of unexpected signals in the NMR spectra can indicate impurities. The integration of these signals relative to the main compound can provide a semi-quantitative estimate of their levels. For instance, the presence of residual starting material, 3-chloro-5-fluoroaniline, would be evident from its distinct set of aromatic signals.

NucleusExpected Chemical Shift Range (ppm) for the Main Compound
¹H6.5 - 8.0 (aromatic protons), broad singlet for N-H
¹³C100 - 150 (aromatic carbons)
¹⁹F-110 to -120 (relative to CFCl₃)
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For 3-(3-Chloro-5-fluorophenyl)aniline, the expected molecular weight of the free base is approximately 221.66 g/mol . The HCl salt will not typically be observed as an intact species in most mass spectrometry techniques.

Experimental Protocol:

  • Ionization Technique: Electrospray ionization (ESI) is a common method for analyzing polar molecules like anilines.

  • Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can help in confirming the elemental composition.

Data Interpretation:

The mass spectrum should show a prominent peak corresponding to the protonated molecule of the free amine. The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M peak.

IonCalculated m/zObserved m/z
[C₁₂H₉ClFN + H]⁺222.0480222.0485

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical flow of purity confirmation, highlighting the complementary nature of the analytical techniques.

G cluster_techniques Analytical Techniques cluster_information Information Obtained substance Synthesized This compound hplc HPLC (Separation & Quantification) substance->hplc nmr NMR (Structural Verification) substance->nmr ms MS (Molecular Weight) substance->ms purity_data Purity (%) hplc->purity_data structure_confirm Correct Structure? nmr->structure_confirm mw_confirm Correct MW? ms->mw_confirm final_assessment Overall Purity Assessment purity_data->final_assessment structure_confirm->final_assessment mw_confirm->final_assessment

Figure 2: Interrelation of analytical techniques for purity assessment.

Conclusion

Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. While HPLC provides the primary quantitative measure of purity, NMR and mass spectrometry are indispensable for confirming the chemical identity and characterizing any potential impurities. By employing these orthogonal techniques and following detailed experimental protocols, researchers can ensure the quality and reliability of their synthesized compounds, which is paramount for the integrity of subsequent research and development activities.

In Vitro Assay Validation for Novel VEGFR-2 Inhibitors Derived from a 3-(3-Chloro-5-fluorophenyl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides an objective comparison of the in vitro performance of a novel series of pyrimido[4,5-b]indole-based compounds, synthesized from a scaffold related to 3-(3-Chloro-5-fluorophenyl)aniline, against the established multi-kinase inhibitor, Sunitinib. The primary focus of this guide is the validation of these compounds as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis implicated in tumor growth and metastasis. The experimental data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this chemical series for further preclinical and clinical development.

Data Presentation: Comparative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data from key in vitro assays, providing a direct comparison between the novel pyrimido[4,5-b]indole derivatives and Sunitinib.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
Compound 7 (5-chloro-N4-(3-fluorophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine)VEGFR-21.9
Compound 5 (5-chloro-N4-(4-chlorophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine)VEGFR-20.6
Sunitinib (Control)VEGFR-22.0

Data for compounds 5 and 7 are derived from a study on 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as VEGFR-2 inhibitors.[1][2]

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines (MTT Assay)

CompoundCell LineIC50 (µM)
Compound 5 MDA-MB-435 (Melanoma)14.7 nM
Sunitinib MCF-7 (Breast Adenocarcinoma)1-10 (dose-dependent effects observed)
Sunitinib BxPC-3 (Pancreatic Carcinoma)>1.0 (no significant reduction in survival)
Sunitinib SaOS-2 (Osteosarcoma)~20 (to achieve ~50% apoptosis)
Sunitinib SYO-1 (Synovial Sarcoma)~15 (to achieve ~50% apoptosis)

Cytotoxicity data for compound 5 is from a study on N4-(substituted phenyl)-9H-pyrimido[4,5-b]indole-2,4-diamines.[3] Sunitinib data is compiled from various studies on different cell lines.[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

VEGFR-2 Kinase Assay Protocol

This assay is designed to measure the ability of a test compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase (e.g., from BPS Bioscience or Cell Signaling Technology).[7][8][9]

  • Kinase buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience).[7][9]

  • ATP solution (e.g., 500 µM).[7][9]

  • Substrate (e.g., PTK Substrate, Poly-Glu,Tyr 4:1).[7][9]

  • Test compounds dissolved in DMSO.

  • Kinase-Glo™ MAX reagent (Promega).[7][8][9]

  • White 96-well plates.

  • Luminometer.

Procedure:

  • Prepare a 1x Kinase Buffer by diluting the 5x stock with distilled water.

  • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the substrate.

  • Add the Master Mix to each well of the 96-well plate.

  • Add the test compound at various concentrations to the designated wells. For control wells, add an equivalent volume of DMSO.

  • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to each well (except for the "blank" control).

  • Incubate the plate at 30°C for 45 minutes.

  • After incubation, add the Kinase-Glo™ MAX reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Measure the luminescence using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-435, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay Protocol (Annexin V/PI Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3]

Materials:

  • Human cancer cell lines.

  • Test compounds.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Seed cells and treat them with the test compound for a specified duration.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer.

  • The cell populations are quantified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the key signaling cascades initiated by the activation of VEGFR-2, leading to cellular responses such as proliferation, migration, and survival, which are critical for angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway.

In Vitro Assay Workflow

The following diagram outlines the general workflow for the in vitro validation of the novel compounds.

Assay_Workflow Synthesis Compound Synthesis (Pyrimido[4,5-b]indole scaffold) Kinase_Assay VEGFR-2 Kinase Assay Synthesis->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity_Assay Data_Analysis Data Analysis & Comparison (IC50 values) Kinase_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cytotoxicity_Assay->Apoptosis_Assay Apoptosis_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for in vitro assay validation.

References

A Comparative Guide to Catalytic Systems for Aniline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aniline derivatives is a cornerstone of modern organic chemistry, with broad applications in pharmaceuticals, agrochemicals, and materials science. The choice of catalytic system is paramount for achieving high efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison of prominent catalytic systems based on palladium, copper, nickel, and iron, supported by experimental data and detailed methodologies to aid in catalyst selection and reaction optimization.

Key Catalytic Strategies for C-N Bond Formation

The primary methods for synthesizing aniline derivatives involve the formation of a carbon-nitrogen bond between an aromatic ring and a nitrogen source. The most prevalent strategies include:

  • Buchwald-Hartwig Amination (Palladium-catalyzed): A versatile and widely used method for the cross-coupling of aryl halides or pseudohalides with amines.[1][2][3][4][5]

  • Ullmann Condensation (Copper-catalyzed): One of the oldest methods for C-N bond formation, typically requiring higher temperatures but offering a cost-effective alternative to palladium.[6][7][8][9][10]

  • Nickel-catalyzed Amination: An increasingly popular approach, particularly for the activation of less reactive aryl chlorides, offering a more economical option than palladium.[11][12][13][14][15]

  • Iron-catalyzed C-H Amination: An emerging and sustainable strategy that avoids the need for pre-functionalized aryl halides by directly functionalizing C-H bonds of arenes.[16][17][18][19][20]

Below is a diagram illustrating the general schemes of these key catalytic routes.

G General Catalytic Routes to Aniline Derivatives cluster_0 Buchwald-Hartwig Amination cluster_1 Ullmann Condensation cluster_2 Nickel-Catalyzed Amination cluster_3 Iron-Catalyzed C-H Amination ArX Ar-X (X = I, Br, Cl, OTf) ArNR2_0 Ar-NR₂ ArX->ArNR2_0 R₂NH, Base R2NH R₂NH Pd_cat Pd Catalyst + Ligand Pd_cat->ArX Base0 Base ArX1 Ar-X (X = I, Br) ArNR2_1 Ar-NR₂ ArX1->ArNR2_1 R₂NH, Base, Heat R2NH1 R₂NH Cu_cat Cu Catalyst + Ligand Cu_cat->ArX1 Base1 Base ArCl Ar-Cl ArNR2_2 Ar-NR₂ ArCl->ArNR2_2 R₂NH, Base R2NH2 R₂NH Ni_cat Ni Catalyst + Ligand Ni_cat->ArCl Base2 Base ArH Ar-H ArNR2_3 Ar-NR₂ ArH->ArNR2_3 Nitrogen Source N_source Nitrogen Source (e.g., R₂N-X) Fe_cat Fe Catalyst Fe_cat->ArH

Figure 1. General schemes for major catalytic routes to aniline derivatives.

Quantitative Comparison of Catalytic Systems

The following tables summarize quantitative data for each catalytic system, providing a basis for comparison of their performance across different substrates and conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorotolueneAniline0.25 Pd₂(dba)₃0.5 L11.5 equiv. KOtBuTolueneRT1>99
4-Bromo-anisoleMorpholine1 Pd₂(dba)₃4 XPhos2.1 equiv. t-BuONaToluene1002498[3]
2-ChloronaphthaleneAniline0.5 Pd-G3 dimer1 KPhos2.0 equiv. KOHDioxane/H₂O1001295
4-Chloro-acetophenoneAniline0.25 Pd₂(dba)₃0.5 L11.5 equiv. KOtBuTolueneRT196
3-Bromo-pyridineAniline1 Pd₂(dba)₃2 BINAP1.4 equiv. NaOtBuToluene80293
1-Bromo-4-(trifluoromethyl)benzeneAniline0.05 γ-Fe₂O₃@MBD/Pd-Co-K₂CO₃Water80495[1]
Copper-Catalyzed Ullmann Condensation
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzeneAniline10 CuI20 L-proline2 equiv. K₂CO₃DMSO602494[8]
4-Iodo-tolueneAniline5 CuI10 N-methyl-glycine2 equiv. K₃PO₄DMSO902492[8]
1-Bromo-4-nitrobenzeneAniline10 CuI20 L-proline2 equiv. K₂CO₃DMSO904885[8]
2-Chlorobenzoic acidAnilineStoichiometric Cu-KOH-High--[6]
Aryl IodideN-Heterocycles5 CuI-Cs₂CO₃DMF1102475-96
4-IodoanisoleAniline10 CuI20 PhenanthrolineK₂CO₃NMP1502485[6]
Nickel-Catalyzed Amination
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorotolueneMorpholine2 Ni(COD)₂4 DPPF1.4 equiv. NaOtBuToluene1001798[11]
Chlorobenzenen-Hexylamine2 Ni(COD)₂4 DPPF1.4 equiv. NaOtBuToluene1001781[11]
4-Chloro-anisoleDi-n-butylamine2 Ni(COD)₂4 DPPF1.4 equiv. NaOtBuToluene702088[11]
2-ChloronaphthaleneMorpholine5 NiCl₂(DME)10 SIPr·HCl2.25 equiv. NaOtBu2-Me-THF-398[12]
4-Chloro-benzonitrileMorpholine5 NiCl₂(DME)10 SIPr·HCl2.25 equiv. NaOtBu2-Me-THF-396[12]
1-Chloro-4-(trifluoromethyl)benzeneN-Methyl-formamide1 Ni(COD)₂2 APr·HCl2 equiv. K₂CO₃Dioxane1001299[13]
Iron-Catalyzed C-H Amination
AreneNitrogen SourceCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
BenzeneNsO-NH₂-CH₃5 FeSO₄·7H₂OHFIP401665[18]
TolueneNsO-NH₂-CH₃5 FeSO₄·7H₂OHFIP401675 (p:o=19:1)[18]
AnisoleNsO-NH₂-CH₃5 FeSO₄·7H₂OHFIP401682 (p:o>20:1)[18]
NaphthaleneNsO-NH₂-CH₃5 FeSO₄·7H₂OHFIP401671 (α:β=19:1)[18]
BenzeneN-Hydroxy-phthalimide10 Fe(OTf)₃DCE801285[16]
MesityleneN-Hydroxy-phthalimide10 Fe(OTf)₃DCE801292[16]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for each of the four major catalytic methods.

General Protocol for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The appropriate anhydrous solvent (e.g., toluene, 5 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature for the required time, monitoring the progress by TLC or GC/MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

General Protocol for Ullmann Condensation

A mixture of the aryl halide (1.0 mmol), the amine (1.2 mmol), the copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%), the ligand (if any, e.g., L-proline, 0.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DMSO, 5 mL) is placed in a sealed tube. The reaction vessel is flushed with an inert gas, and the mixture is stirred at a high temperature (e.g., 100-150 °C) for the specified duration. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is then purified by flash chromatography to afford the desired aniline derivative.

General Protocol for Nickel-Catalyzed Amination

In a glovebox, an oven-dried vial is charged with the nickel precatalyst (e.g., NiCl₂(DME), 0.05 mmol, 5 mol%), the ligand (e.g., SIPr·HCl, 0.1 mmol), and the base (e.g., NaOtBu, 2.25 mmol). The vial is sealed, removed from the glovebox, and the aryl chloride (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., 2-Me-THF, 4 mL) are added under an inert atmosphere. The reaction mixture is then heated to the desired temperature and stirred for the indicated time. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are dried and concentrated, and the product is isolated by column chromatography.

General Protocol for Iron-Catalyzed C-H Amination

To a solution of the arene (1.0 mmol) in a suitable solvent (e.g., HFIP, 2 mL) is added the iron catalyst (e.g., FeSO₄·7H₂O, 0.05 mmol, 5 mol%) and the nitrogen source (e.g., NsO-NH₂-CH₃, 1.2 mmol). The reaction mixture is stirred at the specified temperature under air for the required duration. Upon completion, the solvent is removed under reduced pressure, and the residue is purified directly by column chromatography on silica gel to yield the target aniline derivative.

Visualizing Workflows and Decision Making

A standardized workflow is essential for reproducible catalytic experiments. The following diagram outlines a typical sequence of operations.

G Typical Experimental Workflow for Catalytic Amination start Start reagents Weigh Catalyst, Ligand, Base, and Reactants start->reagents setup Assemble Reaction Vessel under Inert Atmosphere reagents->setup solvent Add Anhydrous Solvent setup->solvent reaction Heat and Stir for Specified Time solvent->reaction monitoring Monitor Reaction Progress (TLC, GC/MS) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction and Perform Aqueous Workup monitoring->workup Complete purification Purify Crude Product (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2. A generalized experimental workflow for catalytic amination reactions.

Choosing the right catalytic system depends on various factors, including the nature of the substrates, cost considerations, and desired reaction conditions. The decision tree below provides a simplified guide for selecting an appropriate catalyst.

G Decision Tree for Catalyst Selection start Starting Material? aryl_halide Aryl Halide / Pseudohalide start->aryl_halide Aryl Halide arene Unfunctionalized Arene start->arene Arene halide_type Halide Type? aryl_halide->halide_type fe_cat Use Iron-Catalyzed C-H Amination arene->fe_cat aryl_chloride Aryl Chloride halide_type->aryl_chloride Chloride aryl_bromide_iodide Aryl Bromide / Iodide halide_type->aryl_bromide_iodide Bromide / Iodide / Triflate ni_cat Consider Nickel Catalyst aryl_chloride->ni_cat cost_concern Primary Consideration? aryl_bromide_iodide->cost_concern cost Cost cost_concern->cost Cost scope_mildness Broad Scope / Mild Conditions cost_concern->scope_mildness Scope/Mildness cu_cat Use Copper-Catalyzed Ullmann Condensation cost->cu_cat pd_cat Use Palladium-Catalyzed Buchwald-Hartwig Amination scope_mildness->pd_cat

Figure 3. A decision tree to guide the selection of a catalytic system for aniline derivative synthesis.

Conclusion

The synthesis of aniline derivatives has been significantly advanced by the development of various catalytic systems. Palladium catalysts, particularly through the Buchwald-Hartwig amination, offer the broadest substrate scope and mildest reaction conditions, making them a popular choice in academic and industrial settings. Copper-catalyzed Ullmann-type reactions provide a more economical alternative, albeit often requiring more forcing conditions. Nickel catalysts have emerged as a powerful tool for the challenging amination of aryl chlorides. Finally, iron-catalyzed C-H amination represents a frontier in the field, offering a more atom-economical and sustainable approach. The selection of an optimal catalytic system requires careful consideration of the specific synthetic challenge, including the nature of the starting materials, desired functional group tolerance, and economic constraints. This guide provides a foundational framework to aid researchers in making informed decisions for the efficient and effective synthesis of aniline derivatives.

References

A Comparative Guide to the FT-IR Spectrum Analysis of 3-(3-Chloro-5-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(3-Chloro-5-fluorophenyl)aniline, a halogenated aromatic amine of interest in pharmaceutical and chemical synthesis. Its performance, in terms of spectral characteristics, is objectively compared with structurally similar alternatives, supported by established experimental data for related compounds.

Introduction to FT-IR Spectroscopy in Compound Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of radiation at different wavenumbers, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint." For researchers and drug development professionals, FT-IR is an indispensable tool for structural elucidation, purity assessment, and reaction monitoring.

The spectrum is typically analyzed by correlating absorption bands (peaks) with known vibrational frequencies of specific functional groups, such as N-H, C-H, C=C, C-N, and carbon-halogen (C-X) bonds.

Predicted FT-IR Spectrum of 3-(3-Chloro-5-fluorophenyl)aniline

While a direct experimental spectrum for 3-(3-Chloro-5-fluorophenyl)aniline is not publicly available, its key spectral features can be accurately predicted based on the characteristic absorption frequencies of its constituent functional groups. The molecule contains a primary aromatic amine group (-NH₂), a substituted benzene ring, a carbon-chlorine bond (C-Cl), and a carbon-fluorine bond (C-F).

The expected vibrational modes are:

  • N-H Stretching: Primary aromatic amines typically show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.[1][2]

  • N-H Bending: A characteristic scissoring vibration for primary amines is found in the 1650-1580 cm⁻¹ range.[1]

  • Aromatic C=C Stretching: The benzene ring will exhibit several medium-intensity absorptions between 1600 cm⁻¹ and 1450 cm⁻¹.[3]

  • Aromatic C-N Stretching: A strong band is expected in the 1335-1250 cm⁻¹ region.[1]

  • C-F Stretching: The carbon-fluorine bond typically produces a strong absorption in the 1200-1000 cm⁻¹ range.[4]

  • C-Cl Stretching: The carbon-chlorine bond is characterized by a strong absorption at lower wavenumbers, generally between 850-550 cm⁻¹.[5]

Comparative Analysis with Alternative Halogenated Anilines

To provide context, the predicted spectrum of 3-(3-Chloro-5-fluorophenyl)aniline is compared with the known spectral data of two similar compounds: 3,5-Dichloroaniline and 3,5-Difluoroaniline. This comparison highlights how the substitution of different halogens influences the FT-IR spectrum.

Table 1: Comparison of Key FT-IR Absorption Bands (cm⁻¹)

Functional Group Vibration3-(3-Chloro-5-fluorophenyl)aniline (Predicted)3,5-Dichloroaniline (Experimental)[6]3,5-Difluoroaniline (Experimental)
N-H Asymmetric & Symmetric Stretch~3500 - 3300 (two bands)3330, 3214~3500 - 3300 (two bands)
N-H Bend (Scissoring)~1620 - 15901616~1620 - 1590
Aromatic C=C Stretch~1600 - 1450Multiple bands in regionMultiple bands in region
Aromatic C-N Stretch~1330 - 1250In regionIn region
C-F Stretch~1200 - 1000 (Strong)N/AStrong bands in region
C-Cl Stretch~850 - 550 (Strong)In regionN/A

Note: Experimental data for 3,5-Difluoroaniline is widely available in spectral databases such as SpectraBase and ChemicalBook, confirming bands consistent with its structure.[7][8]

The primary differences lie in the fingerprint region (below 1500 cm⁻¹). The presence of both C-F and C-Cl stretching bands in 3-(3-Chloro-5-fluorophenyl)aniline provides a distinct signature compared to the disubstituted alternatives, which will only show one type of carbon-halogen stretching vibration.

Standard Experimental Protocol: KBr Pellet Method

The FT-IR spectrum of a solid sample like 3-(3-Chloro-5-fluorophenyl)aniline is commonly obtained using the Potassium Bromide (KBr) pellet technique. This method is frequently cited for the analysis of solid-phase anilines.[6]

Methodology:

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder mixture into a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. The typical scanning range is 4000-400 cm⁻¹.

Visualization of the Analytical Workflow

The logical process for FT-IR spectral analysis, from sample handling to final interpretation, can be visualized as follows.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Obtain Solid Sample Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Background Run Background Scan Press->Background SampleScan Run Sample Scan Background->SampleScan Spectrum Generate FT-IR Spectrum SampleScan->Spectrum PeakID Identify Peak Frequencies Spectrum->PeakID Assign Assign Functional Groups PeakID->Assign Compare Compare with Reference Data Assign->Compare Conclusion Structural Conclusion Compare->Conclusion

Caption: Workflow for FT-IR analysis of a solid sample.

References

Validating the Anti-inflammatory Effects of Aniline-Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory performance of various aniline-derived compounds, supported by experimental data. It is designed to assist researchers in the selection and validation of promising anti-inflammatory drug candidates.

Comparative Efficacy of Aniline-Derived Compounds

Aniline and its derivatives represent a versatile scaffold in medicinal chemistry, with numerous compounds exhibiting significant anti-inflammatory properties. This section compares the efficacy of different classes of aniline-derived compounds based on available in vitro and in vivo data.

In Vitro Anti-inflammatory Activity

The in vitro anti-inflammatory activity of aniline derivatives is often assessed by their ability to inhibit key inflammatory mediators and enzymes. The following table summarizes the inhibitory concentrations (IC50) of selected compounds against various inflammatory targets.

Compound ClassSpecific Compound(s)Target/AssayIC50 (µM)Reference CompoundIC50 (µM)
9-Anilinoacridine Derivatives Compound 3Lysosomal enzyme secretion (neutrophils)8.2--
Compound 3β-glucuronidase secretion (neutrophils)4.4--
Compounds 4, 10, 11Mast cell degranulation16-21Mepacrine>21
Compounds 5, 9TNF-α production (RAW 264.7 cells)Efficacious inhibitors--
Compounds 2, 12TNF-α production (N9 microglial cells)Potent inhibitors--
Thiophene-carboxamide Derivatives Compound VIIaCOX-2 Inhibition0.29Celecoxib0.42
Compound VIIaCOX-1 Inhibition19.5Celecoxib14.2
Pyrazolyl-thiazolinone Derivatives PYZ32COX-2 Inhibition0.5Celecoxib0.1
Pyrazoline Derivatives Compound 6c--Indomethacin-

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

In Vivo Anti-inflammatory Activity

The rat paw edema model is a standard in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds. The table below presents the percentage inhibition of edema by 4-(methylsulfonyl)aniline derivatives in comparison to a standard non-steroidal anti-inflammatory drug (NSAID).

CompoundDoseTime (hours)% Inhibition of EdemaReference Compound% Inhibition of Edema
4-(Methylsulfonyl)aniline Derivatives
Compound 113 mg/kg355.8Diclofenac Sodium52.3
Compound 123 mg/kg350.0Diclofenac Sodium52.3
Compound 133 mg/kg351.2Diclofenac Sodium52.3
Compound 143 mg/kg357.1Diclofenac Sodium52.3

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating the anti-inflammatory effects of test compounds.

In Vivo: Egg-White-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (150-200g)

  • Fresh hen's egg white

  • Test compounds and vehicle (e.g., propylene glycol)

  • Reference drug (e.g., Diclofenac sodium)

  • Plethysmometer or digital calipers

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds, vehicle (control), or reference drug intraperitoneally (i.p.) or orally (p.o.).

  • After a specific pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of fresh, undiluted egg white into the sub-plantar region of the left hind paw of each rat.

  • Measure the paw volume or thickness immediately before the egg white injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    % Inhibition = [ (C₀ - T₀) / C₀ ] x 100

    Where C₀ is the average edema in the control group and T₀ is the average edema in the treated group.

In Vitro: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

This assay evaluates the potential of a compound to inhibit the production of pro-inflammatory cytokines.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • ELISA kits for TNF-α, IL-6, etc.

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of the test compounds.

  • After a pre-incubation period (e.g., 1 hour), stimulate the cells with LPS (e.g., 10-100 ng/mL).

  • Incubate the plates for a specified duration (e.g., 4, 12, or 24 hours) to allow for cytokine production.

  • Collect the cell culture supernatants.

  • Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Determine the IC50 value for the inhibition of each cytokine.

Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms underlying the anti-inflammatory effects of aniline derivatives is crucial for their development as therapeutic agents.

Signaling Pathways

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes.

Caption: Canonical NF-κB Signaling Pathway in Inflammation.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK (e.g., MEKK, TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylation Transcription Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription Factors Activation Inflammatory Genes Inflammatory Genes Transcription Factors->Inflammatory Genes Gene Expression

Caption: A Generalized MAPK Signaling Pathway in Inflammation.

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of anti-inflammatory aniline-derived compounds.

Experimental_Workflow Compound_Synthesis Synthesis of Aniline Derivatives In_Vitro_Screening In Vitro Screening (e.g., Cytokine Release Assay) Compound_Synthesis->In_Vitro_Screening In_Vivo_Testing In Vivo Testing (e.g., Paw Edema Model) In_Vitro_Screening->In_Vivo_Testing Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) In_Vivo_Testing->Mechanism_of_Action Efficacious Compounds Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: Workflow for Anti-inflammatory Drug Discovery.

A Comparative Study on the Corrosion Inhibition Performance of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of various aniline derivatives based on experimental data from recent scientific literature. The information presented herein is intended to assist researchers in selecting suitable corrosion inhibitors and in understanding the methodologies for their evaluation.

Performance Comparison of Aniline Derivatives

The efficacy of aniline and its derivatives as corrosion inhibitors is significantly influenced by the type and position of substituents on the aniline ring, the nature of the metal being protected, and the corrosive environment. The following tables summarize the inhibition efficiency (IE%) of various aniline derivatives on different metals in acidic media, as determined by electrochemical and weight loss measurements.

Table 1: Corrosion Inhibition Efficiency of Aniline Derivatives on Mild Steel in HCl
InhibitorConcentrationTemperature (°C)Inhibition Efficiency (IE%)Reference
Aniline0.04 MRoom Temp.70.68%[1]
N-methylaniline--Good Inhibition[2]
3-nitroaniline--Increased Corrosion[2]
2,4-dimethyl aniline95 mMRoom Temp.77.3%[3]
2-ethyl aniline95 mMRoom Temp.78.3%[3]
N1-(2-nitrophenyl)ethane-1,2-diamine10⁻³ M2596.18%[4]
N1-(2-nitrophenyl)propane-1,3-diamine10⁻³ M2594.91%[4]
3-(1,3-oxazol-5-yl)aniline0.5 mM3093.5%[5]
4-amino-N,N-di-(2-pyridylmethyl)-aniline--Mixed-type inhibitor[6]
o-substituted anilines--Mixed-type inhibitors[7]
Table 2: Corrosion Inhibition Efficiency of Aniline Derivatives on Aluminum in H₂SO₄
InhibitorConcentration (ppm)Temperature (°C)Inhibition Efficiency (IE%)Reference
Aniline30025-[8]
o-toluidine (o-CH₃)3002589.6%[8]
o-anthranilic acid (o-COOH)30025-[8]
Table 3: Corrosion Inhibition Efficiency of Aniline Derivatives on Copper in HCl
InhibitorConcentration (M)Temperature (°C)Inhibition Efficiency (IE%)Reference
Aniline10⁻²Room Temp.Reduces Corrosion[9]
p-chloro aniline-Room Temp.Decreases Inhibition[9]
p-nitro aniline-Room Temp.Decreases Inhibition[9]
p-methoxy aniline-Room Temp.Decreases Inhibition[9]
p-methyl aniline-Room Temp.Decreases Inhibition[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of corrosion inhibitors.

Weight Loss Method (Gravimetric)

This method determines the corrosion rate by measuring the loss in weight of a metallic specimen after immersion in a corrosive medium.

  • Specimen Preparation: Metal coupons of known dimensions (e.g., 1.0 cm x 1.0 cm x 0.1 cm) are mechanically polished with different grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.[4] The initial weight is accurately recorded.

  • Immersion Test: The pre-weighed specimens are suspended in a beaker containing the corrosive solution (e.g., 1M HCl) with and without the inhibitor at a specified temperature for a set duration (e.g., 24 hours).[5][10]

  • Corrosion Rate Calculation: After the immersion period, the specimens are removed, cleaned to remove corrosion products (as per ASTM G31), dried, and re-weighed.[11][12] The weight loss is used to calculate the corrosion rate and the inhibition efficiency (IE%) using the following formula:

    IE% = [(W₀ - Wᵢ) / W₀] x 100

    where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique measures the relationship between the potential applied to a metal and the resulting current flow to determine the corrosion rate and inhibition mechanism.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a reference electrode such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.[13][14]

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is achieved. The potential is then scanned from a cathodic potential to an anodic potential at a slow scan rate (e.g., 0.1667 mV/s).[13][15]

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).[15] The inhibition efficiency is calculated as:

    IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100

    where i_corr(blank) and i_corr(inhibitor) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, offering insights into the formation of a protective film.

  • Experimental Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[16][17]

  • Data Interpretation: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is a key parameter obtained from the Nyquist plot, which is inversely proportional to the corrosion rate. The inhibition efficiency is calculated using the R_ct values:

    IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100

    where R_ct(inhibitor) and R_ct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

Visualizations

Corrosion Inhibition Mechanism

The primary mechanism of corrosion inhibition by aniline derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This process is influenced by the electronic structure of the aniline derivative and the charge of the metal surface.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_metal Metal Surface Corrosive_Species Corrosive Species (e.g., H⁺, Cl⁻) Anodic_Sites Anodic Sites (Metal Dissolution) Corrosive_Species->Anodic_Sites Attack Cathodic_Sites Cathodic Sites (e.g., H₂ Evolution) Corrosive_Species->Cathodic_Sites Attack Inhibitor_Molecules Aniline Derivative Molecules Inhibitor_Molecules->Anodic_Sites Adsorption Inhibitor_Molecules->Cathodic_Sites Adsorption Protective_Film Formation of Protective Film Anodic_Sites->Protective_Film Cathodic_Sites->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Experimental_Workflow Start Start: Synthesize/Select Aniline Derivative Weight_Loss Weight Loss Measurements Start->Weight_Loss Electrochemical_Tests Electrochemical Tests Start->Electrochemical_Tests Data_Analysis Data Analysis & Inhibition Efficiency Calculation Weight_Loss->Data_Analysis Potentiodynamic Potentiodynamic Polarization Electrochemical_Tests->Potentiodynamic EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical_Tests->EIS Potentiodynamic->Data_Analysis EIS->Data_Analysis Surface_Analysis Surface Analysis SEM_AFM SEM / AFM Surface_Analysis->SEM_AFM FTIR_XPS FTIR / XPS Surface_Analysis->FTIR_XPS Mechanism Elucidation of Inhibition Mechanism Surface_Analysis->Mechanism Data_Analysis->Surface_Analysis Data_Analysis->Mechanism Conclusion Conclusion on Inhibitor Performance Mechanism->Conclusion

References

Efficacy of Phenylaniline-Based Compounds Against Drug-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. This guide provides a comparative analysis of the efficacy of compounds based on a substituted phenylaniline framework against drug-resistant bacteria. While direct studies on 3-(3-Chloro-5-fluorophenyl)aniline are not extensively available in the current literature, this guide leverages data from structurally related compounds, particularly pyrazole derivatives incorporating various substituted anilines, to provide insights into their potential as antibacterial agents.

Executive Summary

Compounds featuring a substituted phenylaniline moiety have demonstrated promising activity, primarily against Gram-positive drug-resistant bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). The nature and position of substituents on the aniline ring significantly influence the antibacterial potency. Halogen substitutions, including chloro and fluoro groups, have been shown to be favorable for activity. A potential mechanism of action for this class of compounds is the inhibition of the bacterial cell division protein FtsZ, a novel and attractive target for antibiotic development.

Comparative Efficacy of Substituted Phenylaniline Analogs

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives bearing different aniline moieties. These compounds serve as relevant surrogates to understand the potential of the 3-(3-Chloro-5-fluorophenyl)aniline scaffold.

Compound IDAniline Moiety SubstitutionMIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. E. faecalis (VRE)MIC (µg/mL) vs. B. subtilis
1 Phenyl222
2 4-Isopropylphenyl1-21-21
7 3-Fluorophenyl222
8 4-Fluorophenyl111
9 4-Chlorophenyl110.5
Vancomycin (Reference Antibiotic)1-21-40.5
Ciprofloxacin (Reference Antibiotic)>32>320.25

Data adapted from a study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives.[1]

Key Observations:

  • Potent Activity: Several of the tested compounds exhibited potent activity against MRSA and VRE strains, with MIC values comparable or superior to the reference antibiotic, vancomycin.[1]

  • Structure-Activity Relationship (SAR):

    • Halogen substitution on the aniline ring, particularly at the 4-position (para), appears to enhance antibacterial activity. The 4-chloro and 4-fluoro derivatives (compounds 8 and 9) were among the most potent.[1]

    • Hydrophobic substituents, such as the 4-isopropyl group (compound 2), also contribute to potent activity.[1]

    • The 3-fluoro derivative (compound 7) was slightly less potent than its 4-fluoro counterpart (compound 8).[1]

  • Spectrum of Activity: The antibacterial activity of these compounds was predominantly against Gram-positive bacteria. No significant activity was observed against the tested Gram-negative strains.[1]

Potential Mechanism of Action: Inhibition of FtsZ

While the exact mechanism for all substituted phenylaniline compounds is not fully elucidated, a compelling target for this class of molecules is the bacterial cell division protein FtsZ.[2][3] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, which is critical for bacterial cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death.[3] This mechanism represents a departure from conventional antibiotic targets, making it a promising strategy to overcome existing resistance.

The following diagram illustrates the proposed mechanism of action involving FtsZ inhibition.

FtsZ_Inhibition cluster_workflow Proposed Mechanism of Action Compound Substituted Phenylaniline Compound Inhibition Inhibition Compound->Inhibition FtsZ FtsZ Monomers Polymerization GTP-dependent Polymerization FtsZ->Polymerization Z_ring Z-ring Formation (Septum) Polymerization->Z_ring Cell_Division Bacterial Cell Division Z_ring->Cell_Division Filamentation Cell Filamentation & Death Z_ring->Filamentation Disruption Inhibition->Polymerization Inhibition->Z_ring

Caption: Proposed mechanism of FtsZ inhibition by substituted phenylaniline compounds.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of antibacterial compounds, based on methodologies reported in the literature.

Synthesis of Substituted Phenylaniline Derivatives (General Procedure)

A common method for synthesizing aniline derivatives in related studies is reductive amination.[1]

Workflow for Reductive Amination:

Synthesis_Workflow Aldehyde Aldehyde Intermediate Reaction Reaction in Solvent (e.g., Methanol) Aldehyde->Reaction Aniline Substituted Aniline (e.g., 3-Chloro-5-fluoroaniline) Aniline->Reaction Reducing_Agent Addition of Reducing Agent (e.g., NaBH(OAc)₃) Reaction->Reducing_Agent Purification Purification (e.g., Column Chromatography) Reducing_Agent->Purification Final_Compound Final Phenylaniline Derivative Purification->Final_Compound

Caption: General workflow for the synthesis of phenylaniline derivatives via reductive amination.

  • Reaction Setup: The aldehyde intermediate and the substituted aniline are dissolved in a suitable solvent, such as methanol.

  • Reductive Amination: A reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the mixture. The reaction is stirred at room temperature for a specified period.

  • Work-up: The reaction is quenched, and the crude product is extracted.

  • Purification: The final compound is purified using techniques like column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains are grown to a specific optical density and then diluted to the desired concentration.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The available data on structurally related compounds suggest that the 3-(3-Chloro-5-fluorophenyl)aniline scaffold holds potential for the development of novel antibacterial agents, particularly against drug-resistant Gram-positive pathogens. The favorable structure-activity relationship of halogenated aniline derivatives warrants further investigation into the synthesis and evaluation of compounds with the specific 3-chloro-5-fluoro substitution pattern.

Future research should focus on:

  • Synthesizing and evaluating the antibacterial activity of 3-(3-Chloro-5-fluorophenyl)aniline and its close derivatives against a broad panel of drug-resistant bacteria.

  • Elucidating the precise mechanism of action and confirming the inhibition of FtsZ or other potential targets.

  • Optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties for potential in vivo studies.

This guide provides a foundational overview based on the current scientific landscape. As new research emerges, our understanding of the potential of 3-(3-Chloro-5-fluorophenyl)aniline-based compounds as a new class of antibiotics will undoubtedly expand.

References

Comparative Performance Analysis of 3-(3-Chloro-5-fluorophenyl)aniline Derivatives as MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of compounds derived from a 3-(3-chloro-5-fluorophenyl)aniline scaffold, focusing on their activity as inhibitors of the Murine Double Minute 2 (MDM2) protein. While direct experimental data for 3-(3-Chloro-5-fluorophenyl)aniline is not publicly available, this document focuses on a closely related and potent MDM2 inhibitor, AA-115/APG-115 , which features a 3-chloro-2-fluorophenyl moiety. The performance of this compound is compared with other well-established MDM2 inhibitors, providing a valuable reference for researchers in the field of oncology and drug discovery.

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation. In many cancers with wild-type p53, its function is suppressed by the oncoprotein MDM2, which binds to p53 and promotes its degradation.[1][2] Small-molecule inhibitors that block the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[1][3][4]

Comparative Performance Data

The following table summarizes the in vitro binding affinities and cellular activities of AA-115/APG-115 in comparison to other notable MDM2 inhibitors. This data highlights the potency and cellular efficacy of this class of compounds.

CompoundMDM2 Binding Affinity (Kᵢ)Cell Growth Inhibition (IC₅₀) in SJSA-1 cells (osteosarcoma)Cell Growth Inhibition (IC₅₀) in RS4;11 cells (leukemia)Cell Growth Inhibition (IC₅₀) in LNCaP cells (prostate cancer)
AA-115/APG-115 (Compound 60) < 1 nM60 nM38 nM18 nM
Nutlin-3a ~90 nM~300 nMNot ReportedNot Reported
Idasanutlin (RG7388) Not Reported~100-200 nMNot ReportedNot Reported
AMG-232 0.045 nM9.1 nM (SJSA-1)Not ReportedNot Reported
MI-77301 ~1 nM110 nM (LNCaP)Not Reported110 nM

Data for AA-115/APG-115 is derived from a study on spirooxindole-based MDM2 inhibitors.[1] Data for other compounds are from various preclinical studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro MDM2-p53 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the direct binding affinity of the test compounds to the MDM2 protein.

  • Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). Biotinylated p53 peptide is bound to streptavidin-XL665, and GST-tagged MDM2 protein is bound to an anti-GST antibody labeled with Europium cryptate. When MDM2 and p53 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.[5]

  • Protocol:

    • Reagents: GST-MDM2 protein, biotinylated p53 peptide, streptavidin-XL665, and anti-GST-Eu(K) antibody in assay buffer.

    • Dispense the test compound at various concentrations into a 384-well plate.

    • Add the GST-MDM2 and biotin-p53/streptavidin-XL665 mixture to the wells.

    • Add the anti-GST-Eu(K) antibody.

    • Incubate the plate at room temperature in the dark for a specified period (e.g., 1-2 hours).

    • Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the cryptate) using an HTRF-compatible reader.

    • The ratio of the two fluorescence signals is calculated and used to determine the percent inhibition and subsequently the IC₅₀ value. The dissociation constant (Kᵢ) can be calculated from the IC₅₀ value.

Cell-Based p53 Activation Assay (Western Blot)

This assay is used to confirm that the inhibition of the MDM2-p53 interaction in cells leads to the stabilization and activation of p53.

  • Principle: MDM2 inhibition prevents the degradation of p53, leading to its accumulation in the cell. Increased p53 levels result in the transcriptional activation of its target genes, such as p21. Western blotting is used to detect the levels of p53 and p21 proteins.[6][7]

  • Protocol:

    • Cell Culture: Plate cancer cells with wild-type p53 (e.g., SJSA-1, HCT116) and treat them with various concentrations of the test compound for a specified duration (e.g., 24 hours).

    • Cell Lysis: Harvest the cells and lyse them to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for p53, p21, and a loading control (e.g., actin or GAPDH).

    • Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities to determine the relative increase in p53 and p21 levels compared to the untreated control.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the compound on cell proliferation and viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8]

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Signaling Pathway of p53 Activation via MDM2 Inhibition

p53_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_inhibition Therapeutic Intervention Stress Cellular Stress p53 p53 Stress->p53 activates Inhibitor 3-(3-Chloro-5-fluorophenyl)aniline Derivative (e.g., AA-115) MDM2 MDM2 Inhibitor->MDM2 inhibits MDM2->p53 binds to Ub Ubiquitination MDM2->Ub p53->MDM2 activates transcription Proteasome Proteasomal Degradation p53->Proteasome p21 p21 p53->p21 activates transcription Apoptosis_Proteins Apoptosis Proteins (e.g., BAX, PUMA) p53->Apoptosis_Proteins activates transcription Ub->p53 tags for degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest leads to Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis leads to

Caption: p53 signaling pathway activated by MDM2 inhibition.

Experimental Workflow for Evaluating MDM2 Inhibitors

experimental_workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies BindingAssay MDM2-p53 Binding Assay (HTRF / AlphaLISA) UbiquitinationAssay MDM2 Ubiquitination Assay BindingAssay->UbiquitinationAssay p53_Activation p53 Pathway Activation (Western Blot for p53, p21) UbiquitinationAssay->p53_Activation Cell_Viability Cell Viability / Cytotoxicity (MTT Assay) p53_Activation->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Viability->Apoptosis_Assay Migration_Assay Cell Migration Assay (Scratch Assay) Apoptosis_Assay->Migration_Assay Xenograft Xenograft Tumor Models Migration_Assay->Xenograft Start Compound Synthesis (e.g., from 3-Chloro-5-fluoroaniline) Start->BindingAssay

Caption: Workflow for preclinical evaluation of MDM2 inhibitors.

References

Cross-Validation of Analytical Methods for Aromatic Amine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three common analytical techniques for the quantification of aromatic amines, with a focus on compounds structurally related to 3-(3-Chloro-5-fluorophenyl)aniline. Due to a lack of publicly available cross-validation studies for this specific analyte, this document leverages data from the analysis of other primary aromatic amines (PAAs) to offer a comprehensive overview of method performance. The information presented herein is intended to guide researchers in selecting the most appropriate analytical strategy for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of aromatic amines is a critical decision in research and development. The three most prevalent techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—each offer a unique set of advantages and limitations.

Table 1: Performance Comparison of Analytical Methods for Aromatic Amine Quantification

ParameterHPLCGC-MSLC-MS/MS
Linearity (R²) >0.99[1]>0.99>0.999[2]
Accuracy (% Recovery) 89 - 100%[3]Typically within 80-120%75 - 114% for most analytes[2]
Precision (%RSD) < 5%[1]< 15%< 15.9% (inter-day)[2]
Limit of Detection (LOD) 0.02% (for impurities)[1]Analyte dependent, can be in the µg/L range[4]0.025 - 0.20 ng/mL[2]
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL[2]Analyte dependent, can be in the µg/L range[4]0.1 - 1.0 ng/mL[2]
Sample Throughput ModerateLow to ModerateHigh
Derivatization Required Generally noOften required for anilines[2][5]Generally no
Selectivity GoodHighVery High
Cost LowModerateHigh

Experimental Methodologies

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible analytical results. The following sections outline representative methodologies for HPLC, GC-MS, and LC-MS/MS analysis of aromatic amines.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like many aromatic amines.

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is typically sufficient.

  • Column: A reverse-phase C18 column, such as a Waters X-Bridge C18 (250 mm x 4.6 mm, 3.5 µm), is a common choice.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is often employed.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.

  • Sample Preparation: Samples are typically dissolved in a suitable solvent, filtered, and injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For many aromatic amines, derivatization is necessary to improve their volatility and chromatographic behavior.[2][5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a mass selective detector).[5]

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is commonly used.

  • Carrier Gas: Helium is the most common carrier gas.[5]

  • Injection: Splitless injection is often used for trace analysis.[5]

  • Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 90°C and ramping up to 240°C at 5°C/min.[5]

  • Derivatization: Anilines can be derivatized with reagents like heptafluorobutyric anhydride to increase their volatility and detection sensitivity.[5]

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reverse-phase column, such as a Hypersil BDS C18 (100 x 4.6 mm, 3 µm), is frequently used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol) is typical.

  • Flow Rate: A flow rate of around 0.4 mL/min is common.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is often used for aromatic amines.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of a cross-validation study and the fundamental principles of the discussed analytical methods.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Method Development & Validation cluster_crossval Cross-Validation cluster_reporting Reporting DefineAnalytes Define Analytes of Interest SelectMethods Select Analytical Methods (HPLC, GC-MS, LC-MS/MS) DefineAnalytes->SelectMethods ProcureStandards Procure Reference Standards SelectMethods->ProcureStandards DevelopMethods Develop & Optimize Individual Methods ProcureStandards->DevelopMethods ValidateMethods Validate Each Method (Linearity, Accuracy, Precision) DevelopMethods->ValidateMethods PrepareSamples Prepare Spiked & Real Samples ValidateMethods->PrepareSamples AnalyzeSamples Analyze Samples by All Methods PrepareSamples->AnalyzeSamples CompareData Compare Quantitative Results AnalyzeSamples->CompareData StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, ANOVA) CompareData->StatisticalAnalysis SummarizeFindings Summarize Findings in a Report StatisticalAnalysis->SummarizeFindings Conclusion Draw Conclusions on Method Comparability SummarizeFindings->Conclusion

Caption: A generalized workflow for the cross-validation of analytical methods.

AnalyticalMethods cluster_hplc HPLC cluster_gcms GC-MS cluster_lcmsms LC-MS/MS HPLC_Sample Sample Injection HPLC_Column Separation on C18 Column HPLC_Sample->HPLC_Column HPLC_Detection UV/DAD Detection HPLC_Column->HPLC_Detection HPLC_Chromatogram Chromatogram HPLC_Detection->HPLC_Chromatogram HPLC_Quantification Quantification HPLC_Chromatogram->HPLC_Quantification GCMS_Sample Derivatized Sample Injection GCMS_Column Separation in Capillary Column GCMS_Sample->GCMS_Column GCMS_Ionization Electron Ionization GCMS_Column->GCMS_Ionization GCMS_MS Mass Analyzer (Quadrupole) GCMS_Ionization->GCMS_MS GCMS_Detection Detector GCMS_MS->GCMS_Detection GCMS_Spectrum Mass Spectrum GCMS_Detection->GCMS_Spectrum GCMS_Quantification Quantification GCMS_Spectrum->GCMS_Quantification LCMSMS_Sample Sample Injection LCMSMS_Column Separation on C18 Column LCMSMS_Sample->LCMSMS_Column LCMSMS_Ionization Electrospray Ionization (ESI) LCMSMS_Column->LCMSMS_Ionization LCMSMS_Q1 Q1: Precursor Ion Selection LCMSMS_Ionization->LCMSMS_Q1 LCMSMS_Q2 Q2: Collision Cell (Fragmentation) LCMSMS_Q1->LCMSMS_Q2 LCMSMS_Q3 Q3: Product Ion Selection LCMSMS_Q2->LCMSMS_Q3 LCMSMS_Detection Detector LCMSMS_Q3->LCMSMS_Detection LCMSMS_MRM MRM Transition LCMSMS_Detection->LCMSMS_MRM LCMSMS_Quantification Quantification LCMSMS_MRM->LCMSMS_Quantification

Caption: Fundamental principles of HPLC, GC-MS, and LC-MS/MS analytical methods.

Conclusion

The choice of an analytical method for the quantification of 3-(3-Chloro-5-fluorophenyl)aniline and related aromatic amines is contingent upon the specific requirements of the study.

  • HPLC offers a cost-effective and straightforward approach for routine analysis where high sensitivity is not the primary concern.

  • GC-MS provides excellent selectivity and is a robust technique, particularly when dealing with volatile analytes, though it often necessitates a derivatization step for anilines.

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological or environmental matrices.

While a direct cross-validation study for 3-(3-Chloro-5-fluorophenyl)aniline is not currently available in the public domain, the data presented for structurally similar compounds provides a strong foundation for method selection and development. It is recommended that researchers perform an in-house validation to ensure the chosen method meets the specific performance criteria required for their application.

References

Safety Operating Guide

Safe Disposal of 3-(3-Chloro-5-fluorophenyl)aniline, HCl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Protocols

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. 3-(3-Chloro-5-fluorophenyl)aniline, HCl, as a halogenated aromatic amine, requires careful handling and disposal due to its potential toxicity and environmental hazards. This guide provides a comprehensive, step-by-step plan for its safe and compliant disposal.

Key Hazard Considerations for Disposal
Hazard ClassificationDescriptionImplication for Disposal
Acute Toxicity Likely toxic if swallowed, in contact with skin, or if inhaled.Requires handling with appropriate Personal Protective Equipment (PPE) and containment to prevent exposure during collection and disposal.
Environmental Hazard Potentially very toxic to aquatic life with long-lasting effects.Must not be disposed of down the drain or in regular trash.[1] Requires disposal as hazardous environmental waste to prevent release into ecosystems.
Chemical Reactivity May be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.Must be segregated from incompatible chemicals during waste storage to prevent dangerous reactions.

Detailed Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Labeling
  • Designate as Hazardous Waste: As soon as the material is deemed unwanted, it must be managed as hazardous waste.[2]

  • Prepare the Waste Container:

    • Select a container made of a material compatible with the chemical (e.g., glass or a suitable plastic). The container must be in good condition with no leaks or cracks.[2]

    • If reusing an empty reagent bottle, ensure it is clean, dry, and free of any incompatible residues. Remove or completely deface the original label.[3]

  • Label the Container:

    • Affix a "Hazardous Waste" tag or label to the container.[4]

    • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2]

    • List all constituents if it is a mixture, including solvents, with their approximate concentrations.

    • Indicate the date when the waste was first added to the container (generation date).[4]

    • Provide the name of the principal investigator and the laboratory location.[4]

Step 2: Segregation and Storage
  • Incompatible Materials: Store the waste container segregated from incompatible chemicals, such as strong oxidizing agents, acids, and acid chlorides. Refer to your institution's chemical segregation chart for guidance.[3]

  • Storage Location:

    • Store the waste in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[3]

    • The storage area should be a secondary containment bin or tray to control any potential leaks.

    • Keep the waste container closed at all times, except when adding more waste.[2]

Step 3: Arranging for Disposal
  • Contact Environmental Health & Safety (EHS): Do not attempt to dispose of the chemical waste yourself. Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[4]

  • Complete a Waste Pickup Form: You will likely need to submit a chemical waste collection form, either online or as a hard copy. List each waste container separately on the form.[4]

  • Prepare for Pickup: Ensure all containers are properly labeled, sealed, and ready for transport by the EHS personnel. Leaking or improperly labeled containers will not be accepted for pickup.[4]

Step 4: Disposal of Contaminated Materials and Empty Containers
  • Contaminated Labware: Any items heavily contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a sealed bag or container, labeled as hazardous waste with the chemical's name, and disposed of through EHS.

  • Empty Containers:

    • A container that held this chemical is not considered empty until it has been triple-rinsed.[2][3]

    • Rinse the container three times with a suitable solvent (e.g., acetone or methanol) that can solubilize the compound.

    • Crucially, the rinsate from these washes must be collected and treated as hazardous waste. [2] Dispose of the rinsate in a designated halogenated solvent waste container.

    • After triple-rinsing and air-drying in a ventilated hood, the container may be disposed of in the regular trash or reused for compatible waste collection after defacing the original label.[2][3]

Disposal Workflow and Methodologies

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Unwanted Chemical (this compound) B Select & Label Compatible Container A->B Step 1 C Collect Waste in Sealed Container B->C Step 2 D Store in Secondary Containment in Satellite Accumulation Area C->D Step 3 E Segregate from Incompatibles F Contact EHS for Waste Pickup G EHS Transports to Licensed Disposal Facility F->G Step 4 H High-Temperature Incineration (>1100°C for Halogenated Waste) G->H Primary Method I Hazardous Waste Landfill (for solid residues) G->I Alternative/Residue

Caption: Workflow for the safe disposal of this compound.

Primary Disposal Methods

As a halogenated organic compound, this compound is typically disposed of by a licensed hazardous waste facility using one of the following methods:

  • High-Temperature Incineration: This is a common and effective method for destroying halogenated organic waste.[5] To prevent the formation of highly toxic byproducts such as dioxins and furans, incineration must be carried out at very high temperatures, often exceeding 1100°C.[1][6] The resulting acidic gases (like HCl and HF) are neutralized in a scrubber system.[5]

  • Hazardous Waste Landfill: Solid residues from treatment or incineration, or the chemical itself if not suitable for incineration, may be disposed of in a specially engineered hazardous waste landfill.[7][8] These landfills have double liners, leachate collection systems, and extensive monitoring to prevent environmental contamination.[7][8]

Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific safety and disposal protocols and adhere to all local, state, and federal regulations. When in doubt, contact your Environmental Health and Safety (EHS) department.

References

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Retrosynthesis Analysis

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